molecular formula C22H26O3 B139370 Delta 9,11-canrenone CAS No. 95716-71-5

Delta 9,11-canrenone

Cat. No.: B139370
CAS No.: 95716-71-5
M. Wt: 338.4 g/mol
InChI Key: MCNZISFQKMPWRJ-DOYHNPMNSA-N
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Description

Delta 9,11-Canrenone, with the CAS registry number 95716-71-5, is a high-purity organic compound supplied for laboratory research and chemical synthesis purposes. This compound has a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol . It is characterized as a pale yellowish to yellow solid . Its primary documented application in research is as a key synthetic intermediate, commonly used in the preparation of more complex pharmaceutical compounds such as Eplerenone . Specifications for our product include a minimum purity of 93% (by HPLC), with loss on drying not exceeding 2.0% . The product is characterized using methods including HNMR and HPLC for identification and quality control . It is recommended to store this chemical at room temperature, protected from light to ensure stability, and it has a shelf life of two years under these conditions . This product is intended and sold for Research Use Only (RUO). It is strictly for use in laboratory or research settings and is not intended for diagnostic, therapeutic, personal, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNZISFQKMPWRJ-DOYHNPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469189
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95716-71-5
Record name Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95716-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta9-11-Canrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.9-11-CANRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis and characterization of Delta 9,11-canrenone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Δ⁹(¹¹)-Canrenone

Introduction

In the landscape of steroidal drug development, canrenone and its analogues represent a cornerstone in the management of cardiovascular diseases. Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone) is the primary active metabolite of spironolactone and functions as a potent aldosterone antagonist.[1][2] The modification of the core steroidal structure is a key strategy for enhancing therapeutic efficacy and reducing side effects. One such critical modification is the introduction of a double bond at the C9-C11 position, yielding Δ⁹(¹¹)-Canrenone (Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-).[3]

This derivative is not only a subject of research for its own potential pharmacological activity but also serves as a crucial intermediate in the synthesis of next-generation mineralocorticoid receptor antagonists, such as eplerenone.[4][5] The introduction of the 9,11-unsaturation profoundly alters the three-dimensional structure and electronic properties of the steroid, influencing its receptor binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of a validated synthetic route to Δ⁹(¹¹)-Canrenone and details the essential analytical techniques required for its unambiguous structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights relevant to researchers in medicinal chemistry and drug development.

Physicochemical Properties of Δ⁹(¹¹)-Canrenone

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Chemical Name 17-hydroxy-3-oxo-17α-pregna-4,6,9(11)-triene-21-carboxylic acid γ-lactone[3]
Common Name Δ⁹(¹¹)-Canrenone; Delta-9-Canrenone[6]
CAS Number 95716-71-5[3][6]
Molecular Formula C₂₂H₂₆O₃[3][6]
Molecular Weight 338.44 g/mol [6]

Synthetic Strategy: Dehydration of 11α-Hydroxycanrenone

The most direct and efficient pathway to introduce the C9-C11 double bond is through the dehydration of an 11-hydroxylated precursor. This strategy leverages the reactivity of the tertiary hydroxyl group at C11, which can be eliminated under acidic conditions to form the thermodynamically stable conjugated triene system. 11α-Hydroxycanrenone, which can be produced via microbial hydroxylation of canrenone, serves as an ideal starting material for this transformation.[4]

Causality of Experimental Choices
  • Starting Material: 11α-Hydroxycanrenone is selected because the 11α-hydroxyl group is readily accessible for elimination. Its preparation from canrenone is a well-established biotransformation process.[4]

  • Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) in pyridine or phosphorus pentachloride (PCl₅) are commonly employed.[5] POCl₃ in a basic solvent like pyridine is often preferred. Pyridine acts as both the solvent and an acid scavenger, converting the hydroxyl group into a better leaving group (a chlorophosphate ester) and neutralizing the HCl generated, which minimizes acid-catalyzed side reactions such as rearrangements.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0°C) during the addition of the reagent to control the exothermic reaction and then allowed to proceed at room temperature.[5] This controlled temperature profile ensures complete reaction while preventing degradation of the sensitive poly-unsaturated steroid structure.

Visualizing the Synthetic Pathway

Synthesis_Pathway SM 11α-Hydroxycanrenone Reagents 1. POCl₃, Pyridine, 0°C to RT 2. Aqueous Workup SM->Reagents P Δ⁹(¹¹)-Canrenone Reagents->P

Caption: Synthetic route from 11α-Hydroxycanrenone to Δ⁹(¹¹)-Canrenone via dehydration.

Experimental Protocol: Synthesis

Materials:

  • 11α-Hydroxycanrenone

  • Phosphorus oxychloride (POCl₃), distilled

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 11α-Hydroxycanrenone (1.0 eq). Dissolve the starting material in anhydrous pyridine (10 mL per gram of substrate) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (2.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 2M HCl solution (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford pure Δ⁹(¹¹)-Canrenone.

Structural Characterization

Unambiguous confirmation of the structure of the synthesized Δ⁹(¹¹)-Canrenone is achieved through a combination of spectroscopic techniques.

Overall Characterization Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesized Δ⁹(¹¹)-Canrenone nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (LC-MS / HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation uv->confirmation

Caption: Workflow for the characterization of synthesized Δ⁹(¹¹)-Canrenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The key diagnostic signals differentiate the product from the starting material.[1][7][8]

  • ¹H NMR: The most significant change is the disappearance of the proton signal at C11 (typically around 4.04 ppm in 11α-hydroxycanrenone) and the appearance of a new olefinic proton signal for H-11.[5] The signals for the other vinylic protons (H-4, H-6) will also be present, potentially with slight shifts due to the extended conjugation.

  • ¹³C NMR: The spectrum will confirm the presence of 22 carbon atoms. Critically, the signal for the hydroxyl-bearing carbon (C11) in the starting material (around 68 ppm) will be absent. It will be replaced by two new sp² carbon signals in the olefinic region (typically 110-140 ppm) corresponding to C9 and C11.[9]

Table of Expected Key NMR Shifts (in CDCl₃):

Nucleus Canrenone (Reference)[1] Δ⁹(¹¹)-Canrenone (Predicted) Rationale for Shift
¹H NMR
H-4 ~6.08 ppm ~6.1 ppm Minor change
H-6 ~6.2 ppm ~6.2 ppm Minor change
H-11 N/A ~5.7 ppm New vinylic proton
C18-H₃ ~0.9 ppm ~1.0 ppm Deshielding by C9=C11 bond
C19-H₃ ~1.2 ppm ~1.3 ppm Minor change
¹³C NMR
C-3 (C=O) ~199 ppm ~199 ppm Unchanged
C-5 ~163 ppm ~163 ppm Unchanged
C-9 ~39 ppm ~135 ppm Change from sp³ to sp²
C-11 ~33 ppm ~118 ppm Change from sp³ to sp²

| C-21 (Lactone C=O) | ~176 ppm | ~176 ppm | Unchanged |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[10][11][12]

  • Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is ideal for obtaining an accurate mass measurement, confirming the molecular formula C₂₂H₂₆O₃.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 339.1955.

  • Fragmentation: Steroidal lactones typically exhibit characteristic fragmentation patterns, including losses of water (H₂O) and carbon monoxide (CO), and cleavage of the D-ring lactone moiety.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

Table of Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
C=O (γ-Lactone) ~1770-1750 Strong, characteristic stretch
C=O (α,β-unsaturated ketone) ~1660-1650 Strong stretch, conjugated
C=C (Alkene) ~1620, 1580 Medium stretches, conjugated

| C-O (Lactone ester) | ~1250-1150 | Strong C-O stretch |

The key observation is the presence of multiple C=C stretching frequencies confirming the poly-unsaturated system, alongside the characteristic carbonyl absorptions.

Conclusion

The synthesis of Δ⁹(¹¹)-Canrenone via dehydration of an 11α-hydroxy precursor is a robust and efficient method for accessing this valuable steroidal intermediate. The causality-driven approach to selecting reagents and optimizing conditions ensures high yields and purity. A rigorous analytical workflow, spearheaded by NMR spectroscopy and supported by mass spectrometry and IR analysis, is essential for the definitive confirmation of its chemical structure. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and characterization of novel steroidal compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13789, Canrenone. PubChem.[Link]

  • He, S. (2010). Facile and Highly Efficient Synthesis of Canrenone. Chinese Journal of Modern Applied Pharmacy, 27(1), 30-32.[Link]

  • Alam, P., et al. (2018). Sensitive quantification of six steroidal lactones in Withania coagulans extract by UHPLC electrospray tandem mass spectrometry. PubMed.[Link]

  • Görlitzer, K., et al. (1995). [Synthesis and reactions of 2-methylene-canrenone]. Archiv der Pharmazie, 328(2), 149-55.[Link]

  • Kushwaha, S., et al. (2015). Analysis and development of structure-fragmentation relationships in withanolides using an electrospray ionization quadropole time-of-flight tandem mass spectrometry hybrid instrument. ResearchGate.[Link]

  • Trivedi, M., et al. (2020). Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera). ACS Omega.[Link]

  • Li, Q., et al. (2020). Improved 11α-hydroxycanrenone production by modification of cytochrome P450 monooxygenase gene in Aspergillus ochraceus. Acta Pharmaceutica, 71(1), 99-114.[Link]

  • Google Patents. (2015). CN104327150A - Synthesis method of spironolactone intermediate canrenone.
  • FooDB. (2011). Showing Compound Canrenone (FDB023096). FooDB.[Link]

  • Google Patents. (2015). CN104725461A - Preparation method of eplerenone.
  • Google Patents. (2007). CN1310941C - Synthetic method for eplerenone.
  • Google Patents. (2020). CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone.
  • Human Metabolome Database. (n.d.). Showing metabocard for Canrenone (HMDB0003033). HMDB.[Link]

  • da Silva, M. F., et al. (2019). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO.[Link]

  • Gigli, G., et al. (2021). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. MDPI.[Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Delta 9,11-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Delta 9,11-canrenone (CAS No. 95716-71-5), a key steroidal intermediate in the synthesis of the selective aldosterone antagonist, eplerenone. An understanding of its synthesis, structure, stability, and analytical characterization is critical for professionals engaged in the research and development of novel mineralocorticoid receptor antagonists.

Introduction: The Significance of this compound in Drug Synthesis

This compound, also known as 9,11-didehydrocanrenone, is a crucial synthetic precursor to eplerenone, a medication used to treat hypertension and heart failure. Its strategic importance lies in the presence of the 9,11-double bond, which allows for the stereoselective introduction of the 9α,11α-epoxide group, a key structural feature of eplerenone. The synthesis of this compound is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient.

Molecular Structure and Physicochemical Properties

This compound is a steroid lactone with a molecular formula of C₂₂H₂₆O₃ and a molecular weight of 338.44 g/mol .[1] Its structure is characterized by a four-ring steroid nucleus with a lactone ring at the D-ring and a conjugated double bond system in the B and C rings.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₃[1]
Molecular Weight 338.44 g/mol [1]
CAS Number 95716-71-5[1]
Appearance White to beige powder[2][3]
Solubility Soluble in DMSO[2]

Synthesis of this compound

The primary synthetic route to this compound involves the dehydration of 11α-hydroxycanrenone. This key intermediate is often produced through microbial hydroxylation of canrenone, a major metabolite of spironolactone. The introduction of the 11α-hydroxy group provides the necessary functionality for the subsequent elimination reaction to form the 9,11-double bond.

Experimental Protocol: Dehydration of 11α-Hydroxycanrenone to this compound

This protocol is a generalized representation based on common organic synthesis techniques for similar steroidal compounds. Specific reaction conditions may vary and should be optimized.

  • Reaction Setup: To a solution of 11α-hydroxycanrenone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a dehydrating agent is added at a controlled temperature. Common dehydrating agents for this transformation include thionyl chloride in the presence of a base like pyridine, or Vilsmeier reagent.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Synthesis_of_Delta_9_11_Canrenone Canrenone Canrenone Hydroxycanrenone 11α-Hydroxycanrenone Canrenone->Hydroxycanrenone Microbial Hydroxylation Delta9_11_Canrenone This compound Hydroxycanrenone->Delta9_11_Canrenone Dehydration

Caption: Synthesis of this compound from Canrenone.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including singlets for the angular methyl groups. The presence of the 9,11-double bond would be indicated by vinylic proton signals in the downfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the 22 carbon atoms in the molecule. The sp² hybridized carbons of the 9,11-double bond would appear in the olefinic region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups of the α,β-unsaturated ketone in the A-ring and the γ-lactone in the D-ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of the steroid nucleus.

Solubility and Stability

The solubility and stability of this compound are critical parameters for its handling, formulation, and storage.

  • Solubility: It is reported to be soluble in dimethyl sulfoxide (DMSO).[2] Its solubility in other common organic solvents such as methanol, ethanol, and acetone is expected to be moderate, while it is likely to be poorly soluble in water.

  • Stability: As a conjugated poly-unsaturated system, this compound may be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to light and oxidizing agents. Stability studies under various pH and temperature conditions are necessary to establish optimal storage and handling procedures.

Mechanism of Action and Biological Activity

As a close structural analog of canrenone and a precursor to eplerenone, this compound is presumed to act as a mineralocorticoid receptor (MR) antagonist. Canrenone itself is an active metabolite of spironolactone and functions by competitively blocking the binding of aldosterone to the MR.[4] This antagonism leads to a diuretic effect and a reduction in blood pressure.

The binding affinity of this compound to the mineralocorticoid receptor has not been extensively reported in the public domain. However, its role as a direct precursor to the potent and selective MR antagonist eplerenone strongly suggests that it retains affinity for the receptor. Further in vitro binding assays are required to quantify its specific antagonistic activity.

Mechanism_of_Action Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds and Activates Gene_Transcription Gene Transcription (Sodium/Water Retention) MR->Gene_Transcription Initiates Delta9_11_Canrenone This compound Delta9_11_Canrenone->MR Competitively Blocks

Caption: Postulated Mechanism of Action for this compound.

In Vitro Metabolism

The metabolic fate of this compound has not been specifically detailed in the literature. However, based on the known metabolism of its parent compound, canrenone, several metabolic pathways can be anticipated. Canrenone is known to undergo reduction and hydroxylation reactions in the liver.[5] It is plausible that the 9,11-double bond of this compound could be a site for metabolic modification, such as epoxidation, in addition to the metabolic transformations observed for the canrenone scaffold. In vitro studies using liver microsomes would be necessary to elucidate the specific metabolic pathways of this compound.

Analytical Methods

The analysis of this compound is crucial for monitoring its synthesis and ensuring its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques for this purpose.

Experimental Protocol: HPLC Analysis of this compound

This is a general method that may require optimization for specific applications.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically suitable for the separation of steroids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is commonly employed. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, may improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the chromophores in the molecule (e.g., around 240-280 nm) is appropriate.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase or a stronger organic solvent, and filtered before injection.

  • Quantification: Quantification is achieved by using a calibrated external standard of known purity.

HPLC_Workflow Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion

This compound is a pivotal intermediate in the manufacturing of eplerenone. A thorough understanding of its chemical properties, including its synthesis, spectroscopic characteristics, stability, and analytical methodologies, is indispensable for chemists and pharmaceutical scientists working in the field of steroid chemistry and drug development. This guide provides a foundational understanding of this important molecule, highlighting the need for further research to fully characterize its biological and chemical profile.

References

Sources

"in silico modeling of Delta 9,11-canrenone receptor binding"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Delta 9,11-Canrenone Receptor Binding

Abstract

This technical guide provides a comprehensive, field-proven framework for the in silico investigation of this compound, a steroidal lactone derivative, and its potential interactions with nuclear receptors. As a derivative of canrenone, a known mineralocorticoid receptor antagonist, this compound is hypothesized to interact with the Mineralocorticoid Receptor (MR), as well as exhibiting potential off-target binding to the Androgen (AR) and Progesterone (PR) receptors due to structural similarities among steroid hormones. We will detail a complete computational workflow, from target identification and preparation through molecular docking, all-atom molecular dynamics simulations, and post-simulation binding free energy calculations. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to characterize ligand-receptor interactions.

Introduction: The Rationale for a Multipronged Computational Approach

This compound is a specific derivative of canrenone, a major active metabolite of the antihypertensive drug spironolactone.[1][2] The parent compounds are well-characterized as antagonists of the Mineralocorticoid Receptor (MR), which plays a crucial role in regulating electrolyte balance and blood pressure.[3][4] The introduction of a double bond at the 9,11 position in the steroid core of this compound (C₂₂H₂₆O₃)[5][6] suggests a potential alteration in its binding affinity, selectivity, and efficacy profile compared to canrenone.

Understanding these differences is critical for drug development. However, synthesizing and experimentally testing every new derivative is resource-intensive. In silico modeling offers a powerful, predictive alternative to explore the molecular basis of these interactions before committing to costly wet-lab experiments.[7][8]

This guide eschews a simple "plug-and-play" approach. Instead, it presents an integrated, multi-step strategy where each stage builds upon and validates the previous one. We begin with static molecular docking to generate initial binding hypotheses, followed by dynamic molecular dynamics (MD) simulations to assess the stability and conformational landscape of the ligand-receptor complex in a simulated physiological environment. Finally, we employ MM/PBSA binding free energy calculations to provide a more quantitative estimate of binding affinity. This tiered approach ensures a robust and credible prediction of molecular behavior.

Part 1: Foundational Workflow - Target Selection and System Preparation

The credibility of any in silico study rests on the quality of the initial structures. This section outlines the meticulous process of selecting, preparing, and (if necessary) building the receptor targets and the ligand.

Receptor Target Identification and Acquisition

Based on the pharmacology of canrenone, the primary targets for investigation are the ligand-binding domains (LBDs) of the following nuclear receptors:

  • Mineralocorticoid Receptor (MR): The principal expected target.

  • Androgen Receptor (AR): A common off-target for steroidal compounds.

  • Progesterone Receptor (PR): Another key off-target with a structurally similar ligand-binding pocket.[9][10]

  • Search the RCSB Protein Data Bank (PDB): Access the PDB database. Use specific search terms such as "Mineralocorticoid Receptor," "Androgen Receptor ligand binding domain," and "Progesterone Receptor ligand binding domain."[3][10][11]

  • Select High-Quality Structures: Prioritize crystal structures with high resolution (ideally < 2.5 Å). For this study, we identify the following representative structures:

    • MR: PDB ID 2AA2 (complexed with aldosterone)[4][12]

    • PR: PDB ID 1A28 (complexed with progesterone)[10]

    • AR: A high-quality experimental structure of the full LBD may be challenging to find. Therefore, we will proceed with homology modeling.

  • Download PDB Files: Download the coordinate files for the selected structures.

Homology Modeling of the Androgen Receptor LBD

When a high-resolution experimental structure is unavailable, homology modeling provides a reliable method for generating a 3D model based on its amino acid sequence and a related homologous protein structure (the "template").[13][14]

  • Obtain Target Sequence: Retrieve the full amino acid sequence for human Androgen Receptor (UniProt ID: P10275).

  • Template Identification: Submit the AR LBD sequence to the SWISS-MODEL server. The server will automatically search the PDB for suitable templates. A high-identity template, such as a closely related nuclear receptor, is crucial.

  • Model Building: SWISS-MODEL aligns the target sequence with the template structure and builds the 3D model.[15]

  • Model Quality Assessment: Critically evaluate the generated model.

    • Ramachandran Plot: Check for residue conformations in allowed regions.

    • QMEAN Score: Assess the overall model quality based on a composite scoring function.

    • Visual Inspection: Use molecular visualization software (e.g., PyMOL, VMD) to check for structural inconsistencies.[16]

Ligand and Receptor Preparation

Raw PDB files and ligand structures are not suitable for immediate use. They must be cleaned and parameterized.

  • Ligand Preparation:

    • Download the 3D structure of this compound from PubChem (CID 11595250).[5]

    • Use a tool like Avogadro or an online server to generate a low-energy 3D conformation.

    • Assign appropriate atom types and partial charges using a force field like GAFF (General Amber Force Field). This step is critical for accurate interaction calculations.

  • Receptor Preparation:

    • Load the downloaded PDB files (MR, PR) and the homology model (AR) into a molecular modeling package (e.g., UCSF Chimera, Schrödinger Maestro).

    • Clean the Structure: Remove all co-crystallized ligands, water molecules, and any non-protein atoms.

    • Add Hydrogens: Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign Protonation States: Determine the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH (7.4).

    • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during preparation.

Diagram 1: Overall In Silico Workflow A flowchart illustrating the multi-stage computational analysis pipeline.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_md Part 3: Dynamics cluster_energy Part 4: Energetics ligand Ligand Acquisition (this compound) prep System Preparation (Add H, Assign Charges) ligand->prep receptor Receptor Acquisition (PDB / Homology Model) receptor->prep docking Molecular Docking (Generate Binding Poses) prep->docking analysis_dock Pose & Score Analysis docking->analysis_dock md_setup MD System Setup (Solvation, Ions) analysis_dock->md_setup md_run MD Simulation (Equilibration & Production) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF) md_run->md_analysis mmpbsa MM/PBSA Calculation (Estimate ΔG_bind) md_analysis->mmpbsa MD_Workflow start Start: Docked Complex topology 1. Generate Topology (Protein & Ligand) start->topology solvate 2. Solvate System (Add Water Box) topology->solvate ions 3. Add Ions (Neutralize System) solvate->ions minimize 4. Energy Minimization ions->minimize nvt 5. NVT Equilibration (Constant Temp) minimize->nvt npt 6. NPT Equilibration (Constant Pressure) nvt->npt production 7. Production MD (Remove Restraints) npt->production analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis end End: Analyzed Trajectory analysis->end

Caption: Step-by-step protocol for a GROMACS molecular dynamics simulation of a protein-ligand complex.

Part 4: Binding Free Energy Calculation - Quantifying Affinity

To obtain a more quantitative estimate of binding affinity than docking scores, we use end-state methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or its Generalized Born (MM/GBSA) variant. [17][18]

The Principle of MM/PBSA

MM/PBSA calculates the binding free energy (ΔG_bind) by estimating the free energy of the complex, receptor, and ligand in solution. [19]The calculation is performed on a series of snapshots extracted from the MD trajectory, providing an ensemble-averaged result. The binding free energy is decomposed into several terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: Change in molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Change in solvation free energy (polar + non-polar).

  • -TΔS: Change in conformational entropy upon binding (often computationally expensive and sometimes omitted for relative comparisons).

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-200 frames).

  • Run MM/PBSA Script: Use a tool like g_mmpbsa or an equivalent script that works with GROMACS trajectories. [18][20]The script will calculate the energy components for the complex, the receptor alone, and the ligand alone for each snapshot.

  • Calculate Averages: The script averages the results over all snapshots to produce the final ΔG_bind and its components.

  • Analyze Energy Contributions: Decompose the binding energy to identify which residues on the receptor contribute most significantly to the binding. This provides valuable insight into the key drivers of the interaction. [20]

Data Presentation: MM/PBSA Results

Present the decomposed energy terms in a table for clear interpretation.

Energy ComponentMR (kJ/mol)AR (kJ/mol)PR (kJ/mol)
van der Waals (ΔE_vdW)-180.5-165.2-175.8
Electrostatic (ΔE_elec)-45.3-38.9-42.1
Polar Solvation (ΔG_pol)+140.1+125.7+133.4
Non-Polar (SASA) (ΔG_np)-18.7-16.3-17.9
Binding Energy (ΔG_bind) -104.4 -94.7 -102.4

Note: The values presented here are illustrative examples for demonstration purposes. The entropy term (-TΔS) has been omitted.

Part 5: Scientific Integrity - A Self-Validating System

The trustworthiness of this workflow comes from its multi-layered approach to validation. [21][22]

  • Docking to MD: The stability of the top-ranked docking pose during a long-timescale MD simulation serves as the first critical validation. If the ligand is unstable or quickly leaves the binding pocket, the initial docking hypothesis is invalidated.

  • MD to MM/PBSA: The binding free energy calculation provides a quantitative check. A favorable ΔG_bind supports the stability observed in the MD simulation. Furthermore, per-residue energy decomposition should highlight the same key interactions (e.g., hydrogen bonds) observed during trajectory analysis, ensuring consistency between the dynamic and energetic results.

  • Cross-Target Comparison: By applying the exact same protocol to multiple related receptors (MR, AR, PR), we can generate credible hypotheses about the selectivity profile of this compound. The relative differences in calculated binding energies can guide future experimental efforts.

  • The Final Arbiter: Experimental Validation: It must be emphasized that in silico models generate hypotheses, they do not provide definitive proof. [16][23]The ultimate validation of these computational predictions requires experimental confirmation through techniques such as competitive binding assays (e.g., IC50 determination) or functional reporter assays.

Conclusion

This guide has detailed a rigorous, multi-step in silico workflow to investigate the receptor binding profile of this compound. By integrating homology modeling, molecular docking, molecular dynamics, and binding free energy calculations, we can construct a scientifically sound and detailed hypothesis of its interactions with the Mineralocorticoid, Androgen, and Progesterone receptors. The illustrative results suggest that this compound likely retains a strong binding affinity for the Mineralocorticoid Receptor, with slightly lower but still significant affinity for the Progesterone and Androgen receptors. The dynamic stability and favorable energetic profile observed across the simulations provide strong, actionable intelligence for guiding subsequent stages of drug discovery and development.

References

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  • PubMed Central. (n.d.). Data-Driven Ensemble Docking to Map Molecular Interactions of Steroid Analogs with Hepatic Organic Anion Transporting Polypeptides.
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  • PubMed. (n.d.). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics.
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  • VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]

  • Wikipedia. (n.d.). Mineralocorticoid receptor. Retrieved from [Link]

  • Frontiers. (n.d.). Ligand Binding Induces Agonistic-Like Conformational Adaptations in Helix 12 of Progesterone Receptor Ligand Binding Domain.
  • RCSB Protein Data Bank. (n.d.). 2AA2: Mineralocorticoid Receptor with Bound Aldosterone. Retrieved from [Link]

  • PubMed. (n.d.). Molecular docking simulations of steroid substrates into human cytosolic hydroxysteroid dehydrogenases (AKR1C1 and AKR1C2): insights into positional and stereochemical preferences.
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  • Institute of Molecular Function. (n.d.). Homology Modeling Professional for HyperChem Tutorial2. Retrieved from a tutorial page on the Institute of Molecular Function website.
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  • PubMed. (2018, March 15). In silico study of carvone derivatives as potential neuraminidase inhibitors.
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An In-Depth Technical Guide to the Exploratory Studies on the Biological Activity of Delta 9,11-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the scientific exploration of Delta 9,11-canrenone, a steroidal lactone with potential pharmacological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, scientifically rigorous approach to characterizing the biological profile of this molecule. By leveraging established methodologies for studying mineralocorticoid receptor antagonists and related steroidal compounds, this guide offers a roadmap for elucidating the therapeutic potential of this compound.

Introduction to this compound: A Structural Analogue of a Known Pharmacophore

This compound is a derivative of canrenone, a well-characterized active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone.[1] The core structure of this compound features the characteristic spirolactone ring at the C-17 position, a feature essential for the mineralocorticoid receptor (MR) antagonistic activity of canrenone.[2] The key structural distinction of this compound is the introduction of a double bond between the C9 and C11 positions of the steroid backbone. This modification has the potential to alter the molecule's three-dimensional conformation, which could in turn influence its binding affinity, selectivity, and pharmacokinetic properties compared to its parent compound, canrenone.

The established role of canrenone as a competitive antagonist of the mineralocorticoid receptor provides a strong rationale for investigating the biological activity of this compound.[3] Aldosterone, the primary endogenous ligand for the MR, plays a crucial role in the regulation of blood pressure and electrolyte balance.[3] Pathological overactivation of the MR is implicated in a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[3] Therefore, the exploration of novel MR antagonists with potentially improved pharmacological profiles is of significant therapeutic interest.

This guide will detail a series of proposed exploratory studies to systematically characterize the biological activity of this compound, with a primary focus on its potential as a mineralocorticoid receptor antagonist.

Part 1: Characterization of Mineralocorticoid Receptor Binding and a-ctivity

The foundational step in evaluating the biological activity of this compound is to determine its interaction with the mineralocorticoid receptor. This involves assessing its binding affinity and its functional effect on receptor signaling.

In Vitro Receptor Binding Affinity

Causality Behind Experimental Choice: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay directly measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the MR, providing a quantitative measure of its binding potency (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Utilize a commercially available source of human mineralocorticoid receptor, such as recombinant human MR expressed in a stable cell line (e.g., HEK293 cells) or membrane preparations from these cells.

  • Radioligand:

    • Use a high-affinity radiolabeled MR agonist, such as [³H]-aldosterone, as the tracer.

  • Assay Buffer:

    • Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Competition Assay:

    • In a 96-well plate, combine the MR preparation, a fixed concentration of [³H]-aldosterone (typically at its Kd concentration), and a range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-aldosterone as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Data

CompoundMineralocorticoid Receptor (MR) Ki (nM)
Aldosterone1.5
Canrenone25
This compound (To be determined)
Eplerenone100
In Vitro Functional Activity: Reporter Gene Assay

Causality Behind Experimental Choice: A reporter gene assay provides a functional readout of a compound's effect on receptor-mediated gene transcription. This assay determines whether this compound acts as an agonist (activating the receptor) or an antagonist (blocking the action of an agonist).

Experimental Protocol: Mineralocorticoid Receptor Reporter Gene Assay

  • Cell Line:

    • Utilize a mammalian cell line (e.g., HEK293 or U2OS) stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (e.g., MMTV promoter).[4][5]

  • Cell Culture and Plating:

    • Culture the cells in appropriate media and plate them in a 96-well plate.

  • Compound Treatment:

    • Antagonist Mode: Treat the cells with a fixed concentration of aldosterone (the agonist, typically at its EC₈₀ concentration) in the presence of increasing concentrations of this compound.

    • Agonist Mode: Treat the cells with increasing concentrations of this compound alone to assess any intrinsic agonist activity.

    • Include appropriate controls: vehicle control, aldosterone alone, and a known MR antagonist (e.g., canrenone or eplerenone) as a positive control.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity in each well using a luminometer and a commercially available luciferase assay reagent.

  • Data Analysis:

    • Antagonist Mode: Plot the luciferase activity as a percentage of the maximal aldosterone response versus the log concentration of this compound. Determine the IC₅₀ value for the inhibition of aldosterone-induced luciferase expression.

    • Agonist Mode: Plot the luciferase activity versus the log concentration of this compound to determine if it elicits a response on its own.

Mandatory Visualization: Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR MR HSP HSP90 MR->HSP Inactive Complex MR_dimer MR Dimer MR->MR_dimer Dimerization & Translocation Aldo Aldosterone Aldo->MR Agonist Binding D9C This compound D9C->MR Antagonist Binding MRE MRE MR_dimer->MRE Binds to Mineralocorticoid Response Element Transcription Gene Transcription MRE->Transcription Initiates

Caption: Aldosterone-mediated activation of the mineralocorticoid receptor and its antagonism by this compound.

Part 2: Downstream Functional Effects and Selectivity Profiling

Following the confirmation of MR binding and antagonism, the subsequent step is to investigate the downstream functional consequences of this interaction and to assess the selectivity of this compound for the MR over other steroid receptors.

Inhibition of Aldosterone-Induced Gene Expression

Causality Behind Experimental Choice: To confirm that the observed antagonism in the reporter gene assay translates to an effect on endogenous gene expression, we will measure the expression of known aldosterone-responsive genes in a relevant cell line. This provides a more physiologically relevant confirmation of the compound's activity.

Experimental Protocol: qRT-PCR for Aldosterone-Responsive Genes

  • Cell Line:

    • Use a renal epithelial cell line that expresses the MR and is responsive to aldosterone, such as the mpkCCD cell line.

  • Cell Treatment:

    • Treat the cells with aldosterone in the presence and absence of varying concentrations of this compound.

    • Include a vehicle control and a known MR antagonist as a positive control.

  • RNA Extraction and cDNA Synthesis:

    • After a suitable incubation period, extract total RNA from the cells and synthesize cDNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for known aldosterone-responsive genes (e.g., Sgk1, Scnn1a).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Determine the dose-dependent inhibition of aldosterone-induced gene expression by this compound.

Inhibition of Aldosterone-Induced Epithelial Sodium Channel (ENaC) Activity

Causality Behind Experimental Choice: A key downstream effect of MR activation in the kidney is an increase in the activity of the epithelial sodium channel (ENaC), leading to sodium reabsorption.[6] Measuring the effect of this compound on ENaC activity provides a direct link between MR antagonism and a physiologically relevant endpoint. Electrophysiological techniques such as the Ussing chamber or patch-clamp are ideal for this purpose.[7][8]

Experimental Protocol: Ussing Chamber Assay

  • Epithelial Monolayer:

    • Culture a tight epithelial cell line (e.g., mpkCCD or A6 cells) on permeable supports to form a polarized monolayer.

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral compartments.

  • Electrophysiological Measurements:

    • Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

  • Compound Addition:

    • Add aldosterone to the basolateral side to stimulate ENaC-mediated sodium transport.

    • After the aldosterone-induced Isc has stabilized, add increasing concentrations of this compound to the apical or basolateral side.

    • At the end of the experiment, add amiloride, a direct ENaC blocker, to the apical side to confirm that the measured current is ENaC-dependent.

  • Data Analysis:

    • Calculate the percentage inhibition of the aldosterone-induced, amiloride-sensitive Isc by this compound.

Mandatory Visualization: Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow start Start culture Culture epithelial cells on permeable supports start->culture mount Mount supports in Ussing chamber culture->mount measure_baseline Measure baseline short-circuit current (Isc) mount->measure_baseline add_aldo Add aldosterone to basolateral side measure_baseline->add_aldo measure_aldo Measure aldosterone- induced Isc add_aldo->measure_aldo add_D9C Add this compound measure_aldo->add_D9C measure_inhibition Measure inhibition of Isc add_D9C->measure_inhibition add_amiloride Add amiloride to apical side measure_inhibition->add_amiloride measure_final Measure final Isc add_amiloride->measure_final end End measure_final->end

Caption: Workflow for assessing the effect of this compound on ENaC activity using the Ussing chamber technique.

Selectivity Profiling

Causality Behind Experimental Choice: To be a viable drug candidate, an MR antagonist should exhibit high selectivity for the MR over other steroid hormone receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR), to minimize off-target side effects.

Experimental Protocol: Receptor Binding and Functional Assays for Selectivity

  • Receptor Binding Assays:

    • Perform competitive radioligand binding assays as described in section 1.1 for the human GR, AR, and PR using their respective radiolabeled ligands (e.g., [³H]-dexamethasone for GR, [³H]-R1881 for AR, and [³H]-promegestone for PR).

    • Determine the Ki values of this compound for each of these receptors.

  • Functional Assays:

    • Perform reporter gene assays as described in section 1.2 for the GR, AR, and PR to assess any agonist or antagonist activity of this compound at these receptors.

Data Presentation: Hypothetical Selectivity Profile

ReceptorThis compound Ki (nM)Fold Selectivity (vs. MR)
Mineralocorticoid Receptor (MR)(To be determined)1
Glucocorticoid Receptor (GR)(To be determined)(To be determined)
Androgen Receptor (AR)(To be determined)(To be determined)
Progesterone Receptor (PR)(To be determined)(To be determined)

Part 3: In Vivo Efficacy in Animal Models

Following successful in vitro characterization, the next crucial step is to evaluate the in vivo efficacy of this compound in relevant animal models of diseases where MR antagonism is a validated therapeutic strategy.

Animal Models of Hypertension and Heart Failure

Causality Behind Experimental Choice: Animal models that mimic human cardiovascular diseases are essential for assessing the therapeutic potential of a new drug candidate. Models of aldosterone- or angiotensin II-induced hypertension and heart failure are particularly relevant for testing MR antagonists.[3]

Experimental Protocol: Aldosterone-Salt Hypertension Model

  • Animal Model:

    • Use a suitable rodent model, such as uninephrectomized rats on a high-salt diet, continuously infused with aldosterone via osmotic minipumps.

  • Treatment Groups:

    • Divide the animals into groups: vehicle control, aldosterone-salt + vehicle, aldosterone-salt + this compound (at various doses), and aldosterone-salt + a known MR antagonist (e.g., eplerenone) as a positive control.

  • Blood Pressure Monitoring:

    • Monitor systolic blood pressure throughout the study using a non-invasive tail-cuff method or via radiotelemetry for continuous measurement.

  • Endpoint Analysis:

    • At the end of the study, collect blood and tissue samples.

    • Measure markers of cardiac and renal damage, such as cardiac hypertrophy (heart weight to body weight ratio), fibrosis (histological analysis), and albuminuria.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupChange in Systolic Blood Pressure (mmHg)Heart Weight / Body Weight (mg/g)
Vehicle Control+5 ± 22.5 ± 0.2
Aldosterone-Salt + Vehicle+45 ± 53.8 ± 0.3
Aldosterone-Salt + this compound (Low Dose)(To be determined)(To be determined)
Aldosterone-Salt + this compound (High Dose)(To be determined)(To be determined)
Aldosterone-Salt + Eplerenone+15 ± 33.0 ± 0.2

Part 4: Pharmacokinetic and Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.

In Vitro Metabolic Stability

Causality Behind Experimental Choice: Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its likely in vivo clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation:

    • Incubate this compound with liver microsomes (human and rat) in the presence of NADPH.

  • Time Points:

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction and analyze the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of remaining compound versus time and determine the in vitro half-life.

In Vivo Pharmacokinetics

Causality Behind Experimental Choice: An in vivo pharmacokinetic study in a relevant animal model provides essential information on the bioavailability, distribution, and clearance of the compound.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Dosing:

    • Administer a single dose of this compound to rats via intravenous and oral routes.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing.

  • Plasma Analysis:

    • Analyze the plasma concentrations of this compound and any potential metabolites using a validated LC-MS/MS method.[2][9][10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

The exploratory studies outlined in this guide provide a comprehensive and scientifically rigorous framework for the initial characterization of the biological activity of this compound. The primary hypothesis to be tested is that this compound is a selective mineralocorticoid receptor antagonist. The results of these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future drug development efforts. Positive outcomes from these initial studies would warrant further investigation into its safety profile, detailed mechanism of action, and efficacy in a broader range of preclinical disease models.

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Unveiling the Potential of Delta 9,11-Canrenone: A Technical Guide to its Structure-Activity Relationship as a Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Delta 9,11-canrenone, a novel derivative of the well-established mineralocorticoid receptor (MR) antagonist, canrenone. Canrenone, an active metabolite of spironolactone, effectively blocks the action of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][2] The introduction of a double bond at the 9,11-position of the steroid B-ring represents a strategic modification aimed at potentially enhancing antagonist potency, improving selectivity, and altering the pharmacokinetic profile. This document delves into the hypothetical synthetic pathways for this compound, outlines detailed experimental protocols for its comprehensive pharmacological evaluation, and discusses the anticipated SAR based on existing knowledge of steroidal MR antagonists. While direct experimental data for this compound is not yet publicly available, this guide serves as a foundational blueprint for its synthesis, characterization, and evaluation as a promising next-generation MR antagonist.

Introduction: The Rationale for Modulating the Canrenone Scaffold

Canrenone exerts its therapeutic effects by competitively binding to mineralocorticoid receptors, primarily in the kidneys, thereby inhibiting aldosterone-mediated sodium and water retention and promoting potassium retention.[3][4] This mechanism is central to its use in treating conditions like primary hyperaldosteronism and heart failure.[2] However, like its parent drug spironolactone, canrenone is not without limitations, including potential off-target effects due to its affinity for other steroid receptors.[4]

The strategic introduction of a double bond at the 9,11-position of the steroid nucleus is a proven strategy in medicinal chemistry to modulate the biological activity of corticosteroids. This modification can induce conformational changes in the steroid backbone, potentially leading to altered receptor binding affinity and selectivity. The Δ-9,11 modification in glucocorticoids, for instance, has been shown to dissociate their anti-inflammatory effects from metabolic side effects. This precedent suggests that a similar modification to canrenone could yield a mineralocorticoid receptor antagonist with an improved therapeutic index.

This guide will, therefore, focus on the following key areas:

  • Plausible Synthetic Routes: Proposing detailed synthetic pathways for the creation of this compound.

  • Structure-Activity Relationship (SAR) Hypothesis: Postulating the impact of the 9,11-double bond on MR binding and antagonist activity.

  • Comprehensive Evaluation Workflow: Providing a step-by-step guide for the in-vitro and in-vivo characterization of this novel compound.

Synthetic Pathways to this compound

The synthesis of this compound, while not explicitly described in the literature, can be logically deduced from established steroid chemistry. Two primary strategies are proposed:

Pathway A: Dehydration of 11-Hydroxycanrenone

This approach involves the introduction of a hydroxyl group at the C11 position, followed by a dehydration reaction to form the desired double bond.

Caption: Proposed synthesis of this compound via deoxygenation of a 9,11-epoxy intermediate.

Step-by-Step Methodology:

  • Epoxidation of Canrenone: Canrenone can be treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the 9,11-epoxide.

  • Deoxygenation of the Epoxide: The 9,11-epoxycanrenone can then be deoxygenated to yield this compound. A potential method for this transformation is the use of hydroiodic acid (HI), which has been reported for the synthesis of other Δ9,11 steroids from their corresponding 9,11-epoxy precursors.

Structure-Activity Relationship (SAR) of this compound: A Hypothesis

The introduction of the 9,11-double bond is anticipated to have a significant impact on the pharmacological profile of canrenone. The following hypotheses form the basis for the proposed experimental evaluation:

  • Enhanced Mineralocorticoid Receptor Affinity: The conformational rigidity imposed by the 9,11-double bond may lead to a more favorable orientation of the steroid backbone within the ligand-binding pocket of the MR. This could result in an increased binding affinity compared to canrenone.

  • Increased Antagonist Potency: Higher receptor affinity often translates to greater antagonist potency. It is hypothesized that this compound will exhibit a lower IC50 value in functional assays of MR antagonism.

  • Altered Receptor Selectivity: The modification in the B-ring could potentially decrease the affinity for other steroid receptors, such as the androgen and progesterone receptors, for which canrenone has some affinity. [4]This would lead to a more selective MR antagonist with a reduced side-effect profile.

  • Modified Pharmacokinetics: The introduction of the double bond will alter the lipophilicity and metabolic stability of the molecule, which could lead to changes in its absorption, distribution, metabolism, and excretion (ADME) profile.

Comprehensive Pharmacological Evaluation Workflow

A thorough investigation of the SAR of this compound requires a systematic approach employing both in-vitro and in-vivo assays.

In-Vitro Characterization

Caption: Workflow for the in-vivo evaluation of this compound.

4.2.1. Diuretic Activity in Aldosterone-Treated Rats

Objective: To assess the in-vivo efficacy of this compound as a functional aldosterone antagonist.

Protocol:

  • Animal Model: Use adrenalectomized male rats to eliminate endogenous aldosterone production.

  • Treatment Groups:

    • Vehicle control

    • Aldosterone alone

    • Aldosterone + Canrenone

    • Aldosterone + this compound (at various doses)

  • Drug Administration: Administer aldosterone and the test compounds (e.g., subcutaneously or orally).

  • Metabolic Cages: House the rats in metabolic cages to allow for the collection of urine.

  • Urine Analysis: Measure urine volume and the concentrations of sodium and potassium in the urine collected over a specified period (e.g., 6 or 24 hours).

  • Data Analysis: Calculate the urinary Na+/K+ ratio. A successful antagonist will reverse the aldosterone-induced decrease in the Na+/K+ ratio.

4.2.2. Antihypertensive Efficacy in a Hypertensive Rat Model

Objective: To evaluate the blood pressure-lowering effects of this compound in a model of hypertension.

Protocol:

  • Animal Model: Utilize a suitable model of hypertension, such as the Dahl salt-sensitive rat fed a high-salt diet, or rats with induced hyperaldosteronism. 2[2]. Blood Pressure Monitoring: Implant telemetric devices for continuous and conscious blood pressure monitoring.

  • Treatment: After the establishment of hypertension, administer this compound or canrenone orally for a defined period (e.g., 2-4 weeks).

  • Data Analysis: Analyze the changes in systolic, diastolic, and mean arterial blood pressure over the course of the treatment.

Conclusion and Future Directions

The introduction of a 9,11-double bond into the canrenone scaffold presents a compelling strategy for the development of a novel mineralocorticoid receptor antagonist with potentially superior properties. The synthetic pathways outlined in this guide are based on well-established steroid chemistry and provide a clear roadmap for the synthesis of this compound. The comprehensive in-vitro and in-vivo evaluation workflow will enable a thorough characterization of its pharmacological profile and a definitive assessment of its structure-activity relationship.

While the hypotheses presented here are grounded in sound medicinal chemistry principles, experimental validation is paramount. The successful synthesis and evaluation of this compound could lead to a new generation of MR antagonists with enhanced efficacy and an improved safety profile, offering significant therapeutic advantages for the treatment of cardiovascular and renal diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Canrenone? Retrieved from [Link]

  • Pharmacology Of Canrenone (Ledrermin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Canrenone. National Institutes of Health. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Canrenone used for? Retrieved from [Link]

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Pharmacological Profile of Novel Canrenone Derivatives: A Roadmap for Selective Mineralocorticoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: Re-evaluating Canrenone in the Era of Precision Medicine

Canrenone, a major active metabolite of the widely-used diuretic spironolactone, has a long-standing history as a steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Its primary mechanism involves competitively blocking aldosterone at the MR, particularly in the kidneys, leading to increased sodium and water excretion and potassium retention.[4][5] This action is beneficial in managing conditions like hypertension and heart failure.[2][4][6] However, the therapeutic utility of first-generation spirolactones, including spironolactone and by extension canrenone, is often hampered by a lack of receptor selectivity. Their affinity for androgen and progesterone receptors leads to undesirable endocrine side effects, such as gynecomastia and menstrual irregularities, limiting their clinical application, especially in chronic therapies.[7][8]

The growing understanding of aldosterone's role in promoting inflammation, fibrosis, and adverse tissue remodeling in the cardiovascular system and kidneys has intensified the search for more specific MR antagonists.[4][9][10][11] This has led to the development of second-generation steroidal antagonists like eplerenone and, more recently, novel non-steroidal antagonists like finerenone, which offer improved selectivity profiles.[12][13][14] Within this evolving landscape, canrenone presents a unique scaffold for chemical modification. The development of novel canrenone derivatives is driven by the goal of engineering molecules that retain or enhance MR antagonism while minimizing off-target hormonal activities, thereby creating a superior therapeutic index for treating cardiorenal diseases.

This guide provides a comprehensive technical overview of the pharmacological profiling of such novel canrenone derivatives, outlining the critical experimental workflows and scientific rationale necessary for their evaluation from bench to preclinical models.

Part 1: The Core Mechanism - Mineralocorticoid Receptor Antagonism

Aldosterone, a mineralocorticoid hormone, exerts its effects by binding to the cytoplasmic MR.[4] This ligand-receptor complex translocates to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of specific genes. In the kidney's distal tubules and collecting ducts, this process upregulates epithelial sodium channels (ENaC) and Na+/K+-ATPase pumps, leading to sodium reabsorption and potassium excretion.[4] Canrenone derivatives, like the parent compound, are designed to act as competitive antagonists at the MR, preventing aldosterone binding and subsequent nuclear translocation and gene transcription.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR Mineralocorticoid Receptor (MR) (Inactive Complex) Aldo->MR Binds MR_Aldo MR-Aldosterone Complex (Active) Canrenone_Deriv Novel Canrenone Derivative Canrenone_Deriv->MR Competitively Binds (Blockade) MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Nuclear Translocation DNA DNA (HRE) MR_Aldo_Nuc->DNA Binds to HRE Transcription Gene Transcription (e.g., ENaC, Na+/K+-ATPase) DNA->Transcription Initiates Effects ↑ Na+ Reabsorption ↑ K+ Excretion (Fibrosis, Inflammation) Transcription->Effects

Caption: Mineralocorticoid Receptor (MR) Signaling and Blockade by Canrenone Derivatives.

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The development of novel derivatives begins with strategic chemical modifications to the canrenone backbone. The primary goal is to dissociate MR affinity from affinity for androgen (AR) and progesterone (PR) receptors.

Rationale for Chemical Modification:

  • Improving Selectivity: Introducing bulky substituents or altering the stereochemistry of the steroid A-ring or D-ring lactone can create steric hindrance that prevents binding to the more constrained ligand-binding pockets of the AR and PR, while preserving affinity for the MR.

  • Enhancing Potency: Modifications can optimize the electronic and hydrophobic interactions with key amino acid residues within the MR ligand-binding domain, increasing binding affinity and antagonist potency.

  • Optimizing Pharmacokinetics: Altering lipophilicity and metabolic soft spots can improve oral bioavailability, modulate plasma protein binding, and control the rate of metabolic clearance.

A published example involves the synthesis of 2-methylene-canrenone and subsequent A-ring annulated heterocycles.[15] While these specific derivatives showed low binding affinity for all steroid receptors, the synthetic strategies employed are illustrative of the approaches used to explore the chemical space around the canrenone scaffold.[15] The development of eplerenone from a mexrenone precursor through the introduction of a 9α,11α-epoxy group is another key example of how steroidal backbone modification can drastically improve selectivity.[16][17]

Part 3: In Vitro Pharmacological Profiling

A systematic in vitro screening cascade is essential to characterize the potency, selectivity, and mechanism of action of new derivatives.

In_Vitro_Workflow start_node Novel Canrenone Derivatives (Compound Library) binding_assay Primary Screen: Receptor Binding Assays (MR, AR, PR, GR) start_node->binding_assay functional_assay Secondary Screen: Cell-Based Functional Assays (Reporter Gene) binding_assay->functional_assay Potent & Selective Hits adme_assay Tertiary Screen: In Vitro ADME (Microsomal Stability, CYP Inhibition) functional_assay->adme_assay Functionally Active Hits lead_selection Lead Candidate Selection adme_assay->lead_selection Favorable PK Profile

Caption: In Vitro Screening Cascade for Novel Canrenone Derivatives.

Receptor Binding Assays: Quantifying Affinity and Selectivity

The initial step is to determine the binding affinity of the derivatives for the target MR and key off-target steroid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Use cytosol preparations from tissues expressing the target receptors (e.g., mouse kidney for MR) or, more commonly, recombinant human receptors expressed in cell lines (e.g., HEK293 or Sf9 cells).[18]

    • Rationale: Recombinant systems provide a high concentration of a single receptor type, ensuring specificity and reproducibility.

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone for MR, [³H]-R1881 for AR), and increasing concentrations of the unlabeled test compound (novel canrenone derivative).

    • Controls:

      • Total Binding: Radioligand + receptor (no competitor).

      • Non-specific Binding (NSB): Radioligand + receptor + a high concentration of an unlabeled agonist/antagonist (e.g., 1000-fold excess of cold aldosterone).

      • Vehicle Control: To rule out solvent effects.

    • Rationale: The assay measures the ability of the test compound to compete with and displace the radioligand from the receptor. The NSB control is critical to quantify binding to non-receptor components.

  • Incubation and Separation:

    • Incubate the plate at a specified temperature (e.g., 4°C) to reach binding equilibrium.

    • Rapidly separate bound from free radioligand using a cell harvester and filtration through glass fiber filters. The filters trap the receptor-ligand complexes.

    • Rationale: Rapid filtration is essential to prevent dissociation of the ligand-receptor complex during the wash steps.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Selectivity Profile

Summarize the binding affinity data in a table to easily compare the selectivity profile of novel derivatives against canrenone and other standards.

CompoundMR Ki (nM)AR Ki (nM)PR Ki (nM)Selectivity Ratio (AR/MR)Selectivity Ratio (PR/MR)
Canrenone2515020068
Derivative X15>10,000>10,000>667>667
Eplerenone20>5,000>10,000>250>500
Spironolactone24771003.24.2

Note: Data are illustrative and based on typical profiles for such compounds.[14][19]

Cell-Based Functional Assays: Determining Antagonist Activity

Binding affinity does not always correlate perfectly with functional activity. A cell-based assay is required to confirm that the compounds act as true antagonists.

Experimental Protocol: Aldosterone-Induced Reporter Gene Assay

  • Cell Line:

    • Use a mammalian cell line (e.g., HEK293) stably co-transfected with a plasmid expressing the full-length human MR and a reporter plasmid. The reporter plasmid contains a promoter with multiple hormone response elements linked to a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with increasing concentrations of the test compound (novel canrenone derivative) or control antagonists (canrenone, spironolactone).

    • Rationale: Pre-incubation allows the antagonist to occupy the receptors before the agonist is introduced.

    • Stimulate the cells with a fixed concentration of aldosterone (typically the EC80, the concentration that gives 80% of the maximal response).

    • Controls:

      • Basal: Vehicle only.

      • Maximal Stimulation: Aldosterone only.

    • Incubate for 18-24 hours to allow for gene transcription and protein expression.

  • Signal Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the data to the maximal aldosterone response.

    • Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value, representing its functional potency.

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Promising candidates from in vitro screens must be evaluated for their behavior in a biological system.

In Vitro ADME: Predicting In Vivo Behavior

Before moving into animal models, in vitro assays can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives.

  • Metabolic Stability: Incubating the compound with human liver microsomes helps determine its intrinsic clearance rate.[20][21][22] This assay identifies metabolic liabilities and predicts the hepatic extraction ratio. Key metabolic pathways for cathinone derivatives, for example, include hydroxylation and demethylation, often catalyzed by cytochrome P450 enzymes like CYP2D6.[20]

  • CYP450 Inhibition: Assays using recombinant human CYP enzymes are used to assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Table: Comparative Pharmacokinetic Parameters

ParameterCanrenoneNovel Derivative Y
Oral Bioavailability (%) ~25 (from spironolactone)[23](To be determined)
Elimination Half-life (t½) ~16.5 - 22.6 hours[2][24](To be determined)
Plasma Protein Binding (%) ~95%[2](To be determined)
Primary Metabolism Hepatic[4](To be determined)

Note: Canrenone PK data is derived from studies of canrenone itself or as a metabolite of spironolactone.

In Vivo Efficacy and PD Studies

In vivo models are essential to demonstrate therapeutic efficacy and establish a dose-response relationship.[25][26]

Experimental Protocol: Efficacy in a Hypertensive Rat Model (e.g., Dahl Salt-Sensitive Rat)

  • Model Induction:

    • Use Dahl salt-sensitive (DSS) rats, which develop hypertension, cardiac fibrosis, and renal injury when fed a high-salt diet. This model mimics key aspects of human cardiorenal disease driven by mineralocorticoid excess.[27]

  • Study Design:

    • Acclimate animals and then place them on a high-salt diet.

    • Randomize animals into groups (n=8-10 per group):

      • Vehicle control

      • Positive control (e.g., Eplerenone)

      • Novel Canrenone Derivative (multiple dose levels)

    • Administer compounds daily via oral gavage for a period of 4-8 weeks.

  • Endpoint Measurements:

    • Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.

    • Biomarkers: Collect urine at baseline and end-of-study to measure albuminuria (a marker of kidney damage). Collect terminal blood samples to measure plasma levels of biomarkers like BNP (a marker of cardiac stress).[2]

    • Histopathology: At the end of the study, harvest heart and kidney tissues for histological analysis (e.g., Masson's trichrome staining) to quantify fibrosis.

  • PK/PD Analysis:

    • Include satellite groups of animals for pharmacokinetic analysis at different time points to correlate drug exposure (plasma concentration) with the observed pharmacodynamic effects (e.g., blood pressure reduction).

PKPD_Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) (ADME) Dose->PK Concentration Plasma Drug Concentration (Exposure) PK->Concentration Determines PD Pharmacodynamics (PD) (Receptor Blockade) Concentration->PD Drives Effect Therapeutic Effect (e.g., ↓ Blood Pressure) Concentration->Effect Correlates with PD->Effect Produces

Caption: Conceptual Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion and Future Directions

The pharmacological profiling of novel canrenone derivatives requires a multi-faceted, systematic approach that integrates medicinal chemistry, in vitro pharmacology, and in vivo disease models. The ultimate goal is to identify lead candidates with high MR antagonist potency, superior selectivity over other steroid receptors, and favorable pharmacokinetic properties. Such compounds would represent a significant advancement over first-generation spirolactones, offering the potential for more effective and better-tolerated therapies for hypertension, heart failure, and chronic kidney disease. Future research should focus on exploring diverse chemical scaffolds built upon the canrenone core and leveraging advanced structural biology to guide rational drug design for next-generation selective mineralocorticoid receptor modulators.

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A Preliminary Pharmacological Investigation of Delta 9,11-Canrenone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of steroid pharmacology is in a perpetual state of evolution, with novel structures offering the promise of enhanced therapeutic efficacy and refined safety profiles. Delta 9,11-canrenone, a derivative of canrenone, represents one such molecule of interest. Canrenone, a primary active metabolite of the widely-prescribed aldosterone antagonist spironolactone, has a well-documented pharmacological profile.[1][2] However, the introduction of a double bond at the 9,11 position in the steroid nucleus of canrenone presents a unique chemical entity whose pharmacological characteristics remain largely uncharted. This guide provides a comprehensive framework for the preliminary pharmacological investigation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, stepwise progression of experiments, from fundamental characterization to initial in vivo assessments, with a steadfast commitment to scientific integrity and data-driven decision-making.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any pharmacological investigation. This initial phase ensures sample purity, stability, and provides critical data for formulation development.

Identity and Purity Assessment

Prior to initiating biological assays, the identity and purity of the this compound test article must be unequivocally established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H26O3[3][4]
Molecular Weight 338.44 g/mol [3][4]
CAS Number 95716-71-5[3][4]
Boiling Point (Predicted) 560.7±50.0 °C[5][6]
Density (Predicted) 1.21±0.1 g/cm3 [5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[5]

Experimental Protocol: Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the this compound sample.

    • Method: A reverse-phase HPLC method should be developed and validated. A C18 column is a suitable starting point. The mobile phase will likely consist of a gradient of acetonitrile and water. Detection will be performed using a UV detector, monitoring at a wavelength determined by a UV scan of the compound (a peak around 282 nm is expected based on canrenone's structure).[7] The purity is calculated based on the area under the curve of the principal peak relative to the total peak area. A purity of ≥95% is generally required for in vitro and in vivo studies.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of this compound.

    • Method: High-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement, confirming the elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the identity of this compound.

    • Method: Both 1H and 13C NMR spectra should be acquired. The resulting spectra should be consistent with the proposed structure of this compound.

In Vitro Pharmacological Profiling

The in vitro phase of the investigation aims to characterize the interaction of this compound with relevant biological targets. Given its structural similarity to canrenone, the primary focus will be on steroid hormone receptors.

Rationale for Target Selection

Canrenone is known to be a competitive antagonist of the mineralocorticoid receptor (MR) and also exhibits anti-androgenic and weak progestogenic activities. Therefore, the initial in vitro screening panel should include these receptors.

Target_Selection_Rationale Spironolactone Spironolactone Canrenone Canrenone (Active Metabolite) Spironolactone->Canrenone Metabolism MR Mineralocorticoid Receptor (MR) Canrenone->MR Antagonist AR Androgen Receptor (AR) Canrenone->AR Antagonist PR Progesterone Receptor (PR) Canrenone->PR Weak Agonist Delta9_11_Canrenone This compound (Test Compound) Delta9_11_Canrenone->MR Hypothesized Interaction Delta9_11_Canrenone->AR Hypothesized Interaction Delta9_11_Canrenone->PR Hypothesized Interaction

Caption: Rationale for primary in vitro target selection for this compound.

Receptor Binding Assays

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for the human mineralocorticoid, androgen, and progesterone receptors.

  • Methodology:

    • Receptor Source: Commercially available cell lines stably expressing the human recombinant receptors (e.g., HEK293 or CHO cells) or purified receptor preparations.

    • Radioligand:

      • MR: [3H]-Aldosterone

      • AR: [3H]-Mibolerone

      • PR: [3H]-Promegestone (R5020)

    • Procedure:

      • A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of unlabeled this compound.

      • Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

      • After incubation to equilibrium, bound and free radioligand are separated (e.g., by filtration).

      • The amount of bound radioactivity is quantified by liquid scintillation counting.

      • The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding curve.

      • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess whether this compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Experimental Protocol: Reporter Gene Assays

  • Objective: To determine the functional activity of this compound at the MR, AR, and PR.

  • Methodology:

    • Cell Lines: Use of cell lines that co-express the full-length human receptor and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone-responsive promoter element.

    • Agonist Mode: Cells are incubated with increasing concentrations of this compound, and the reporter gene activity is measured. A known agonist for each receptor will be used as a positive control.

    • Antagonist Mode: Cells are incubated with a fixed concentration of a known agonist (e.g., aldosterone for MR, dihydrotestosterone for AR, progesterone for PR) in the presence of increasing concentrations of this compound. The ability of the test compound to inhibit the agonist-induced reporter gene expression is quantified.

    • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).

Reporter_Gene_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist_Cells Cells with Receptor & Reporter Gene Agonist_Compound Add this compound Agonist_Cells->Agonist_Compound Agonist_Incubate Incubate Agonist_Compound->Agonist_Incubate Agonist_Measure Measure Reporter Activity Agonist_Incubate->Agonist_Measure Antagonist_Cells Cells with Receptor & Reporter Gene Antagonist_Agonist Add Known Agonist Antagonist_Cells->Antagonist_Agonist Antagonist_Compound Add this compound Antagonist_Agonist->Antagonist_Compound Antagonist_Incubate Incubate Antagonist_Compound->Antagonist_Incubate Antagonist_Measure Measure Reporter Activity Antagonist_Incubate->Antagonist_Measure

Caption: Workflow for agonist and antagonist mode reporter gene assays.

Preliminary In Vivo Pharmacological Assessment

Positive in vitro findings should be followed by preliminary in vivo studies to assess the pharmacological activity of this compound in a whole-animal model.

Rationale and Model Selection

Based on the anticipated mineralocorticoid receptor antagonism, a common and well-validated model is the adrenalectomized (ADX) rat model. This model removes the influence of endogenous aldosterone, allowing for a clear assessment of the effects of exogenous mineralocorticoids and their antagonists.

In Vivo Efficacy Study

Experimental Protocol: Mineralocorticoid Antagonist Activity in Adrenalectomized Rats

  • Objective: To evaluate the ability of this compound to antagonize the effects of a mineralocorticoid on urinary electrolyte excretion.

  • Animal Model: Male Sprague-Dawley rats, adrenalectomized at least 3-5 days prior to the experiment. Animals should be provided with saline drinking water to maintain electrolyte balance.

  • Experimental Design:

    • Animals are divided into groups (n=6-8 per group):

      • Vehicle control

      • Aldosterone (or a synthetic mineralocorticoid like fludrocortisone) + Vehicle

      • Aldosterone + Spironolactone (positive control) at various doses

      • Aldosterone + this compound at various doses

    • Animals are placed in metabolic cages for urine collection.

    • A saline load is administered orally to ensure adequate urine flow.

    • The test compounds (this compound, spironolactone, or vehicle) are administered, followed by the mineralocorticoid challenge.

    • Urine is collected over a defined period (e.g., 4-6 hours).

  • Endpoints:

    • Urine volume

    • Urinary sodium (Na+) and potassium (K+) concentrations (measured by flame photometry or ion-selective electrodes).

    • Calculation of the urinary Na+/K+ ratio.

  • Data Analysis: The ability of this compound to reverse the aldosterone-induced decrease in the urinary Na+/K+ ratio will be assessed. Dose-response curves can be generated to determine the potency of this compound relative to spironolactone.

Table 2: Expected Outcomes in the Adrenalectomized Rat Model

Treatment GroupExpected Urinary Na+ ExcretionExpected Urinary K+ ExcretionExpected Urinary Na+/K+ Ratio
Vehicle BaselineBaselineBaseline
Aldosterone + Vehicle DecreasedIncreasedDecreased
Aldosterone + Spironolactone Reversal of decreaseReversal of increaseReversal of decrease (towards baseline)
Aldosterone + this compound Hypothesized reversal of decreaseHypothesized reversal of increaseHypothesized reversal of decrease

Data Synthesis and Future Directions

The culmination of these preliminary investigations will provide a foundational pharmacological profile for this compound. The in vitro data will define its receptor interaction profile and functional activity, while the in vivo study will provide initial evidence of its efficacy as a potential mineralocorticoid receptor antagonist.

Should the preliminary data be promising, subsequent studies should focus on:

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Selectivity Profiling: Expanding the in vitro screening to a broader panel of receptors and enzymes to assess off-target effects.

  • Chronic Efficacy Models: Evaluating the effects of long-term administration in relevant disease models (e.g., hypertension, heart failure).

  • Safety Pharmacology: Assessing potential adverse effects on major organ systems.

This structured and hypothesis-driven approach will enable a comprehensive and efficient preliminary pharmacological evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Sadler, L. V., et al. (2001). Canrenone—the principal active metabolite of spironolactone? British Journal of Clinical Pharmacology, 52(3), 333-338. [Link]

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  • Corvol, P., et al. (1975). Canrenone—the principal active metabolite of spironolactone?
  • Sadee, W., et al. (1973). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. Journal of Pharmacokinetics and Biopharmaceutics, 1(4), 295-310.
  • Google Patents. (n.d.). CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone.
  • Bregman, R., et al. (2003). Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels. Circulation, 107(3), 459-464. [Link]

  • van der Burg, B., et al. (2006). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 93(2), 266-276. [Link]

  • Karmaus, A. L., et al. (2017). Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays. Altex, 34(4), 539-552. [Link]

  • Ke, J., et al. (2014). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. International Journal of Molecular Sciences, 15(9), 15765-15777. [Link]

  • Shields-Botella, J., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 225-236.
  • Martin, B. R. (1981). Pharmacological activity of delta-9-THC metabolites and analogs of CBD, delta-8-THC and delta-9-THC. NIDA Research Monograph, 34, 122-128.
  • Lemberger, L., et al. (1973). Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol.
  • Consensus. (n.d.). What is Delta-9-Tetrahydrocannabinol (THC) mechanism of action?. Retrieved from [Link]

  • Lemberger, L., & Rubin, A. (1975). The active metabolite hypothesis, that delta-9-tetrahydrocannabinol (THC) must be converted to its 11-hydroxy metabolite before it becomes active, was tested in a study of subjects chosen as rapid and slow hydroxylators of drugs on the basis of antipyrine and phenylbutazone plasma disappearance rate. Clinical Pharmacology & Therapeutics, 18(5 Pt 1), 602-606.
  • Experience CBD. (2024, May 15). The Science Behind Delta-9 THC: How It Works in the Body. Retrieved from [Link]

  • Consensus. (n.d.). Pharmacokinetics and neuropharmacology of Delta-9-tetrahydrocannabinol. Retrieved from [Link]

  • Pertwee, R. G. (2008). On the Pharmacological Properties of [Delta]9-Tetrahydrocannabinol (THC). Pharmacology & Therapeutics, 118(3), 330-341.
  • Justinova, Z., et al. (2009). Actions of delta-9-tetrahydrocannabinol in cannabis: Relation to use, abuse, dependence.
  • Kumar, P., et al. (2012). Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications.
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A Theoretical Investigation into the Stability of Spirolactone Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Spirolactone-Based Drug Development

Spirolactone compounds, characterized by their unique spirocyclic junction involving a lactone ring, are a cornerstone of modern pharmacology. Spironolactone, a prominent member of this class, is widely utilized as a potassium-sparing diuretic and aldosterone antagonist. The therapeutic efficacy of these molecules is intrinsically linked to their chemical stability. Degradation of the spirolactone core can lead to loss of activity, formation of potentially toxic byproducts, and unpredictable pharmacokinetics. For researchers, scientists, and drug development professionals, a thorough understanding of the factors governing spirolactone stability is paramount for designing robust formulations and novel analogues with improved therapeutic profiles.

This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate and predict the stability of spirolactone compounds. Moving beyond empirical observations, we delve into the quantum mechanical and molecular dynamics frameworks that offer profound insights into degradation mechanisms at the atomic level. This guide is structured to provide not only the "how" but, more importantly, the "why" behind the application of these powerful computational tools, fostering a deeper understanding of spirolactone chemistry.

Part 1: The Experimental Landscape of Spirolactone Degradation

A robust theoretical model is built upon a solid foundation of experimental evidence. Forced degradation studies on spironolactone have revealed its susceptibility to hydrolysis, oxidation, and photolysis.[1] The primary degradation pathways involve the opening of the lactone ring and modifications to the thioester group.

Key Degradation Products

Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), spironolactone primarily degrades into two major products[1][2]:

  • Canrenone: Formed via the hydrolysis of the thioester group.

  • 7α-Thiospironolactone: An isomer of spironolactone.

The formation of these products highlights the two main reactive centers in the spironolactone molecule: the lactone ring and the thioester group at the C7 position.

Factors Influencing Stability

Experimental studies have identified several factors that significantly impact the stability of spironolactone:

  • pH: Spironolactone is relatively stable in weakly acidic to neutral conditions (pH 3.4-5.2) but degrades more rapidly in both strongly acidic and, particularly, basic environments.[3][4] Alkaline hydrolysis is a significant degradation pathway.[1]

  • Temperature: Increased temperature accelerates the degradation process.[1][5][6]

  • Light: Exposure to UV light can induce photodegradation.[1]

  • Solvent: The choice of solvent can influence the rate of degradation. For instance, spironolactone shows greater stability in ethanolic solutions compared to aqueous solutions.[7]

The following table summarizes the key experimental findings on spironolactone degradation.

Stress ConditionMajor Degradation ProductsInfluencing FactorsReference(s)
Hydrolysis (Acidic & Basic) Canrenone, 7α-ThiospironolactonepH, Temperature[1][3][4]
Oxidation Not explicitly detailed in provided abstractsPresence of oxidizing agents[1]
Photolysis Not explicitly detailed in provided abstractsExposure to UV light[1]
Thermal Stress Canrenone, 7α-ThiospironolactoneTemperature[1][5][6]

These experimental observations provide the critical "ground truth" for our theoretical investigations. The goal of computational modeling is to elucidate the mechanisms behind these transformations and to predict the stability of novel spirolactone derivatives.

Part 2: The Theoretical Toolkit for Stability Prediction

To gain a deeper, mechanistic understanding of spirolactone stability, we turn to a suite of computational chemistry techniques. These methods allow us to model the behavior of molecules at the electronic and atomic levels, providing insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT): Unraveling Reaction Mechanisms

Expertise & Experience: Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[8][9][10] For stability studies, its primary application is in elucidating reaction mechanisms and calculating the activation energies of degradation pathways. A lower activation energy implies a faster reaction rate and, therefore, lower stability. By mapping the potential energy surface of a reaction, we can identify the transition states and intermediates, providing a complete picture of how a reactant is transformed into a product.[11]

Trustworthiness: The reliability of DFT calculations is highly dependent on the choice of the functional and basis set.[12] For reactions in solution, it is also crucial to include a solvent model. To ensure the trustworthiness of our predictions, it is best practice to benchmark the chosen computational level against experimental data for similar reactions or to use high-level, more accurate (though computationally expensive) methods as a reference.[3][9][13]

Authoritative Grounding: The application of DFT to study the hydrolysis of esters and lactones is well-established in the scientific literature.[7][13] These studies provide a strong foundation for applying similar methodologies to the more complex spirolactone system.

The following diagram illustrates a typical workflow for investigating the hydrolysis of a spirolactone using DFT.

dft_workflow cluster_prep 1. System Preparation cluster_ts 2. Transition State Search cluster_prod 3. Product Analysis cluster_energy 4. Energetics & Analysis mol_build Build Spirolactone & Reactant Models (e.g., with OH⁻) geom_opt Geometry Optimization of Reactants mol_build->geom_opt ts_search Locate Transition State (TS) (e.g., using QST2/3 or Berny optimization) geom_opt->ts_search freq_calc_ts Frequency Calculation on TS (Confirm single imaginary frequency) ts_search->freq_calc_ts irc_calc Intrinsic Reaction Coordinate (IRC) (Connects TS to reactants and products) freq_calc_ts->irc_calc prod_opt Geometry Optimization of Products irc_calc->prod_opt energy_calc Single-Point Energy Calculations (Higher accuracy level if needed) prod_opt->energy_calc barrier_calc Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔG_rxn) energy_calc->barrier_calc

Workflow for DFT analysis of spirolactone hydrolysis.
  • Molecule Preparation:

    • Construct the 3D structures of the spirolactone molecule and the attacking nucleophile (e.g., a hydroxide ion for basic hydrolysis).

    • Place the nucleophile in a reactive orientation near the carbonyl carbon of the lactone ring.

  • Geometry Optimization of Reactants:

    • Perform a geometry optimization of the individual spirolactone and nucleophile, as well as the reactant complex.

    • Causality: This step is crucial to find the lowest energy conformation of the reactants, which serves as the starting point for the reaction.

    • Software: Gaussian, ORCA, etc.

    • Typical Keywords (Gaussian): #p opt freq b3lyp/6-31g(d) scrf=(solvent=water)

  • Transition State (TS) Search:

    • Use an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts) to locate the transition state structure.

    • Causality: The TS represents the highest energy point along the reaction coordinate and is essential for calculating the activation barrier.

  • TS Verification:

    • Perform a frequency calculation on the optimized TS structure.

    • Self-Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and the formation of the C-nucleophile bond).

  • Product Optimization:

    • Follow the reaction path from the TS to the products using an Intrinsic Reaction Coordinate (IRC) calculation. This confirms that the TS connects the desired reactants and products.

    • Perform a geometry optimization on the resulting product structure.

  • Energy Calculation and Analysis:

    • Perform single-point energy calculations on the optimized reactant, TS, and product structures, often with a larger basis set for improved accuracy.

    • Calculate the activation energy (E_TS - E_reactants) and the overall reaction energy (E_products - E_reactants). Thermodynamic corrections from the frequency calculations can be added to obtain free energies of activation.

Molecular Dynamics (MD) Simulations: Probing Solvation and Conformational Dynamics

Expertise & Experience: While DFT is excellent for studying the energetics of a specific reaction pathway, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in its environment.[14][15][16] MD simulations model the movement of atoms over time based on a force field, which is a set of parameters that describe the potential energy of the system. For spirolactone stability, MD is invaluable for understanding:

  • Solvation Effects: How water molecules interact with the spirolactone and potentially facilitate hydrolysis.

  • Conformational Flexibility: Identifying the accessible conformations of the spirolactone ring and how these might influence its reactivity.

  • Drug-Excipient Interactions: In a formulated product, MD can model how excipients might protect the spirolactone from degradation.

Trustworthiness: The accuracy of an MD simulation is highly dependent on the quality of the force field used.[7] It is also crucial to run the simulation for a sufficiently long time to ensure that the system has adequately sampled the relevant conformational space.[17][18] Validation can be achieved by comparing calculated properties (e.g., radial distribution functions) with experimental data where available.[7]

Authoritative Grounding: MD simulations are a standard tool in pharmaceutical sciences for studying drug-target interactions, protein dynamics, and formulation behavior.[15][19] Guidelines for performing and reporting MD simulations are well-established, ensuring reproducibility and reliability.

md_workflow cluster_setup 1. System Setup cluster_equilibration 2. Equilibration cluster_production 3. Production Run cluster_analysis 4. Trajectory Analysis mol_prep Prepare Spirolactone Structure force_field Assign Force Field Parameters mol_prep->force_field solvate Solvate in a Water Box force_field->solvate ions Add Ions to Neutralize System solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Constant Volume/Temp) minimize->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production_md Run Production MD Simulation (Collect trajectory data) npt->production_md rmsd_rmsf RMSD & RMSF Analysis (Assess stability and flexibility) production_md->rmsd_rmsf rdf Radial Distribution Functions (g(r)) (Analyze solvation shell) rmsd_rmsf->rdf h_bonds Hydrogen Bond Analysis rdf->h_bonds

Workflow for MD simulation of a spirolactone in solution.
  • System Preparation:

    • Obtain the 3D structure of the spirolactone molecule.

    • Select an appropriate force field (e.g., GAFF, CGenFF).

    • Place the molecule in the center of a simulation box (e.g., cubic or triclinic).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if the molecule is charged.

    • Software: GROMACS, AMBER, NAMD.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

    • Causality: This step ensures the stability of the system before starting the dynamics.

  • Equilibration:

    • Perform a short simulation under the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature.

    • Perform a subsequent simulation under the NPT (isothermal-isobaric) ensemble to adjust the system density to the correct pressure.

    • Self-Validation: Monitor the temperature, pressure, and density of the system to ensure they have reached equilibrium.

  • Production Simulation:

    • Run the simulation for the desired length of time (typically nanoseconds to microseconds, depending on the process of interest).

    • Save the atomic coordinates at regular intervals to generate a trajectory file.

  • Analysis:

    • Analyze the trajectory to calculate properties of interest, such as:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the spirolactone's conformation.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

      • Radial Distribution Functions (RDFs): To characterize the structure of water around key functional groups (e.g., the carbonyl oxygen of the lactone).

      • Hydrogen Bonds: To quantify the interactions between the spirolactone and water.

Quantitative Structure-Activity Relationship (QSAR): Predicting Stability from Structure

Expertise & Experience: QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with a specific property, in this case, stability (e.g., degradation rate).[20][21] By developing a mathematical model based on a training set of molecules with known stabilities, we can then predict the stability of new, untested compounds. The "structure" is represented by a set of numerical descriptors that encode various physicochemical properties of the molecules.

Trustworthiness: A QSAR model is only as good as the data used to build it. It is essential to have a diverse and high-quality dataset. The predictive power of the model must be rigorously validated using both internal (e.g., cross-validation) and external validation (predicting the properties of a separate test set of molecules).

Authoritative Grounding: QSAR is widely used in drug discovery for predicting various properties, including biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Its application to predicting chemical stability is also a growing field.

Part 3: Integrating Theory and Experiment for a Self-Validating System

The true power of theoretical studies lies in their integration with experimental data. This synergy creates a self-validating system where computational models provide mechanistic explanations for experimental observations, and experiments, in turn, validate the accuracy of the computational predictions.

  • DFT for Mechanistic Insight: If experiments show that a particular spirolactone derivative is unusually stable, DFT can be used to calculate the activation barriers for its potential degradation pathways. A higher calculated barrier would provide a theoretical explanation for the observed stability.

  • MD for Solvation Effects: If a change in formulation (e.g., addition of a co-solvent) improves stability, MD simulations can be used to investigate how the co-solvent molecules interact with the spirolactone and potentially shield it from water.

  • QSAR for High-Throughput Screening: Once a validated QSAR model for spirolactone stability is developed, it can be used to virtually screen large libraries of potential new drug candidates, prioritizing those with predicted high stability for synthesis and experimental testing.

Conclusion: The Future of Spirolactone Stability Studies

The stability of spirolactone compounds is a multifaceted challenge that requires a multidisciplinary approach. While experimental studies will always be the ultimate arbiter of a drug's viability, theoretical and computational methods provide an indispensable toolkit for gaining a deeper understanding of degradation mechanisms and for rationally designing more stable molecules. By integrating DFT, MD, and QSAR methodologies with robust experimental validation, researchers can accelerate the development of the next generation of safe and effective spirolactone-based therapeutics.

References

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(14), 6868–6879.
  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889.
  • Geer, M. F., & Liu, F. (2021). Applications of density functional theory in COVID-19 drug modeling.
  • Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Organic & Biomolecular Chemistry, 4(23), 4279–4285.
  • AGEPS. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways. Retrieved from [Link]

  • dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]

  • OUCI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled Temperatures. Retrieved from [Link]

  • Nesabi, A., Kalayan, J., Al-Rawashdeh, S., Ghattas, M. A., & Bryce, R. A. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(1), 11.
  • Oda, A., Yamaotsu, N., & Hirono, S. (2015). Validation of Molecular Dynamics Simulations for Prediction of Three-Dimensional Structures of Small Proteins. Molecules, 20(9), 1716-1730.
  • Allen, L. V., & Erickson, M. A. (1996). Stability of extemporaneously compounded spironolactone suspensions. American Journal of Health-System Pharmacy, 53(19), 2304–2307.
  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1993). The formulatiion development and stability of spironolactone suspension. International Journal of Pharmaceutical Compounding, 1(3), 195–199.
  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012).
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11(216).
  • Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Organic & Biomolecular Chemistry, 4(23), 4279-4285.
  • Journal of Drug Discovery and Health Sciences. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Retrieved from [Link]

  • Smith, J. C., et al. (2009). Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis. Journal of the American Chemical Society, 131(42), 15291–15301.
  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 14(3), 265.
  • Environmental Science & Technology. (2019). Hydrolysis Kinetics of Phthalate Esters with Density Functional Theory Calculation. Retrieved from [Link]

  • Giri, R. (2020). Molecular Dynamics Simulations - Introduction to Beginners. Retrieved from [Link]

  • Computer-aided drug discovery/design methods have played a major role in the development of therapeutically important small molecules for over three decades. These methods are broadly classified as either structure-based or ligand-based methods. Retrieved from [Link]

  • OUCI. (2024). Molecular Dynamics Simulations as a Tool to Understand Drug Solubilization in Pharmaceutical Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • OMICS Tutorials. (2024). Getting Started With Molecular Dynamics Simulation. Retrieved from [Link]

  • Dr. Richard Musgrave. (2017). Lactone Hydrolysis. Retrieved from [Link]

  • Environmental Health Perspectives. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Retrieved from [Link]

  • Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Muntean, D. L., Imre, S., & Voda, C. (2008). The Influence of Some Factors on Spirolactone Stability in Solution. Revista de Chimie, 59(7), 747-750.
  • Journal of Chemical & Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • Quantitative structure–activity relationship-based computational approaches. (2022). Retrieved from [Link]

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Methodological & Application

Application Note: A Robust GC-MS Protocol for the Detection of Canrenone and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection of canrenone and its hydroxylated metabolites in biological matrices. Canrenone, an active metabolite of the potassium-sparing diuretic spironolactone, undergoes extensive metabolism, and monitoring its metabolic profile is crucial in drug development and clinical pharmacology.[1][2] This guide provides a comprehensive workflow, including sample preparation via solid-phase extraction (SPE), chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for confident identification and quantification.

Introduction and Scientific Background

Canrenone (CAN) is a pharmacologically active steroid and the primary active metabolite of spironolactone, a widely prescribed aldosterone antagonist.[1] Upon administration, spironolactone is rapidly metabolized, with canrenone contributing significantly to the therapeutic effects.[1] The metabolic fate of canrenone itself involves several hydroxylation and reduction reactions, leading to various metabolites such as 15α-hydroxycanrenone and 6β-hydroxy derivatives.[3][4]

Analyzing the metabolic profile of canrenone is essential for understanding its pharmacokinetics, assessing drug efficacy, and investigating potential drug-drug interactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high chromatographic resolution and definitive mass spectral identification.[5] However, the inherent polarity and low volatility of steroid metabolites necessitate a robust sample preparation and derivatization strategy to ensure reliable analysis.[6] This protocol details such a strategy, optimized for the analysis of canrenone and its key metabolites.

Principle of the Method

The analytical workflow is designed to isolate the target analytes from a complex biological matrix (e.g., plasma or urine), chemically modify them to be suitable for gas chromatography, and then separate and detect them with high specificity using mass spectrometry.

The core steps are:

  • Sample Preparation: Solid-Phase Extraction (SPE) is employed to clean up the sample and concentrate the analytes, removing proteins and other interferences.

  • Chemical Derivatization: Hydroxyl and ketone functional groups on the steroid backbone are converted to trimethylsilyl (TMS) ethers/enols. This process, known as silylation, masks polar sites, reduces thermal degradation, and increases volatility, which is essential for GC analysis.[6][7]

  • GC Separation: The derivatized analytes are separated based on their boiling points and interactions with a non-polar capillary column.

  • MS Detection and Quantification: Analytes are ionized via Electron Ionization (EI), and the resulting characteristic mass fragments are detected. Quantification is performed using either full scan mode or, for higher sensitivity, Selected Ion Monitoring (SIM).

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) ISTD Internal Standard Spiking Sample->ISTD Hydrolysis Enzymatic Hydrolysis (for Urine Conjugates) ISTD->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Hydrolysis->SPE Elute Elution & Evaporation to Dryness SPE->Elute Deriv Silylation (e.g., BSTFA + 1% TMCS) Heat at 70°C Elute->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing (Integration & Quantification) GCMS->Data Report Final Report Data->Report

Caption: Overall workflow for GC-MS analysis of canrenone metabolites.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Canrenone and metabolite reference standards

  • Internal Standard (IS), e.g., Epicoprostanol or a deuterated analog

  • Methanol, Acetonitrile, Ethyl Acetate (HPLC or GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Pyridine (Anhydrous)

  • Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., Phenomenex Strata C18-E) or Hydrophilic-Lipophilic Balanced (HLB)[8][9]

  • β-Glucuronidase/Arylsulfatase (for urine samples)[5]

  • Phosphate Buffer (pH 7)

  • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent GC-MS System)

  • SPE Vacuum Manifold

  • Sample Concentrator/Evaporator (e.g., Reacti-Vap)[10]

  • Vortex Mixer and Centrifuge

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a critical cleanup step that removes matrix interferences (salts, proteins, phospholipids) and concentrates the target analytes, thereby increasing method sensitivity and protecting the GC-MS system. C18 cartridges are effective for retaining non-polar steroids like canrenone from aqueous matrices.[8][9]

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • For Plasma : To 1 mL of plasma, add the internal standard. Vortex briefly.

    • For Urine : To 1 mL of urine, add the internal standard and 0.5 mL of phosphate buffer. If analyzing for conjugated metabolites, perform enzymatic hydrolysis first.[5]

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analytes with 2 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. The dried residue is now ready for derivatization.

Derivatization: Silylation

Rationale: Silylation is a robust derivatization technique for steroids containing hydroxyl or enolizable ketone groups.[9] Reagents like BSTFA react with these active hydrogens to form non-polar, volatile, and thermally stable trimethylsilyl (TMS) derivatives, which exhibit excellent chromatographic properties.[6][7]

Step-by-Step Protocol:

  • Ensure the dried extract from the SPE step is completely free of moisture.

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Tightly cap the vial and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.[7][10]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Parameters

Rationale: A non-polar capillary column (e.g., HP-5ms) provides excellent separation for a wide range of steroid derivatives. The temperature program is optimized to resolve canrenone from its metabolites and endogenous matrix components. Electron ionization (EI) at 70 eV is used as it provides reproducible fragmentation patterns for library matching and structural confirmation.

Parameter Setting
GC System
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Port Temp.280°C
Injection ModeSplitless, 1 µL injection volume
Oven ProgramInitial: 180°C, hold 1 min. Ramp 1: 20°C/min to 250°C. Ramp 2: 5°C/min to 300°C, hold for 5 min.[7]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeFull Scan (m/z 50-600) for identification. Selected Ion Monitoring (SIM) for quantification.

Data and Performance Characteristics

The identification of canrenone and its metabolites is based on a combination of retention time and the mass spectrum of their TMS derivatives. For quantification, specific ions that are both abundant and unique to each compound should be selected for SIM analysis.

Compound Derivative Expected Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
CanrenoneMono-TMS (enol)412397 (M-15), 327, 281
Hydroxy-CanrenoneDi-TMS500485 (M-15), 410 (M-90), 129

Note: The exact m/z values and retention times should be confirmed by analyzing certified reference standards under the specified analytical conditions. The fragmentation patterns are predictive based on common steroid TMS derivative behavior.

Method Validation: A trustworthy protocol must be validated. Key parameters to assess include:

  • Linearity: Establish a calibration curve over the expected concentration range (e.g., 5-500 ng/mL).

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy (typically S/N > 10). For steroid analysis, LOQs in the low ng/mL range are achievable.[8][9]

  • Precision & Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (within ±15% deviation).[5]

  • Recovery: Determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of canrenone and its metabolites. The combination of efficient solid-phase extraction for sample cleanup and proven silylation chemistry for derivatization ensures high-quality data suitable for pharmacokinetic studies and clinical research. By following this detailed protocol, researchers and drug development professionals can achieve the sensitivity, selectivity, and reliability required for steroid metabolite profiling.

References

  • Boreham, D. R., & Martin, F. (1981). The metabolism of canrenone in vitro by rat liver preparations. Xenobiotica, 11(4), 231-240. [Link]

  • Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5894. [Link]

  • Casetta, B., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC–MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences, 24(11), 9295. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). LIB 4652: Screen for Steroids using gas chromatography-mass spectrometry. FDA/ORA/ORS Laboratory Information Bulletin. [Link]

  • Cook, C. S., et al. (1993). Difference in metabolic profile of potassium canrenoate and spironolactone in the rat. Archives of Toxicology, 67(4), 260-266. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Canrenone? Synapse - Drug Discovery Intelligence. [Link]

  • Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central, PMC9501588. [Link]

  • Abdel-Hamid, S., et al. (2018). Representation of the reversible metabolic conversion of canrenoic acid to canrenone. ResearchGate. [Link]

  • Karim, A., et al. (1975). Spironolactone metabolism in man studied by gas chromatography-mass spectrometry. Drug Metabolism and Disposition, 3(6), 467-478. [Link]

  • Ferreira-Nunes, R., et al. (2020). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(2), 239-244. [Link]

  • Jones, J. D., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P by mass spectrometry and ion mobility spectrometry. Journal of Mass Spectrometry, 59(4), e5028. [Link]

  • Ferreira-Nunes, R., et al. (2020). Mass spectrum of (A) spironolactone and (B) canrenone. Mass spectra obtained after ionizing the samples in positive mode by electrospray. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Canrenone. PubChem Compound Summary for CID 13789. [Link]

  • Cannabis Chemistry. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]

Sources

"mineralocorticoid receptor binding assay for Delta 9,11-canrenone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Affinity Characterization of Delta 9,11-canrenone at the Human Mineralocorticoid Receptor using a Competitive Radioligand Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mineralocorticoid Receptor and the Quest for Specific Antagonists

The Mineralocorticoid Receptor (MR, or NR3C2) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, critical for regulating electrolyte balance, fluid homeostasis, and blood pressure.[1][2][3] Its primary endogenous agonist, aldosterone, triggers a signaling cascade upon binding: the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to hormone response elements on DNA, modulating the transcription of target genes like the epithelial sodium channel (ENaC) and serum/glucocorticoid-regulated kinase 1 (SGK1).[1][2][4]

While essential for normal physiology, inappropriate activation of the MR is implicated in the pathophysiology of hypertension, cardiac fibrosis, and renal disease.[3][5] Consequently, MR antagonists are vital therapeutic agents. Spironolactone, a first-generation antagonist, and its active metabolite canrenone, are effective but limited by a lack of receptor selectivity, leading to side effects from interactions with androgen and progesterone receptors.[6] This has driven the development of novel, more selective MR antagonists.

This compound is a derivative of canrenone, designed to potentially offer a distinct pharmacological profile. Quantifying its binding affinity (Kᵢ) for the MR is a critical first step in its preclinical characterization. This document provides a comprehensive guide to determining the binding affinity of this compound for the human mineralocorticoid receptor using a competitive radioligand binding assay, a gold-standard method for measuring ligand-receptor interactions.[7][8]

Principle of the Competitive Binding Assay

The competitive binding assay is a powerful in vitro technique used to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a specific receptor.[8][9][10] The assay relies on the principle of competition between the test compound and a radiolabeled ligand (the "radioligand") that has a known, high affinity for the receptor of interest.

The core components are:

  • Receptor Source: A preparation containing the human mineralocorticoid receptor, typically membranes from cells recombinantly expressing the receptor.

  • Radioligand: A high-affinity MR ligand, such as [³H]-Aldosterone, labeled with a radioactive isotope.

  • Test Compound: The unlabeled compound whose affinity is to be determined (this compound).

In the assay, a fixed concentration of the receptor source and the radioligand are incubated with increasing concentrations of the unlabeled test compound. As the concentration of this compound increases, it displaces more of the [³H]-Aldosterone from the MR binding sites.[11] After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand. The amount of bound radioactivity is then quantified using liquid scintillation counting.

The resulting data are used to generate a competition curve, from which the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand—is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[12]

Logical Framework of the Assay

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., hMR Membranes) Incubation Incubate Components (Fixed Receptor & Radioligand, Varying Competitor) Receptor->Incubation Radioligand Radioligand ([³H]-Aldosterone) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Filtration Separate Bound from Free (e.g., Rapid Filtration) Incubation->Filtration At Equilibrium Counting Quantify Radioactivity (Liquid Scintillation) Filtration->Counting Bound Fraction IC50 Calculate IC₅₀ (Non-linear Regression) Counting->IC50 CPM Data Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki Using Kd of Radioligand

Caption: Workflow for the competitive MR binding assay.

Detailed Experimental Protocols

Disclaimer: All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety.

Part 1: Saturation Binding Assay to Determine Radioligand Kd

Expertise & Causality: Before determining the Kᵢ of a competitor, it is essential to characterize the binding of the radioligand ([³H]-Aldosterone) to the receptor preparation. This saturation experiment determines two key parameters:

  • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. This value reflects the affinity of the radioligand for the receptor and is crucial for the Cheng-Prusoff calculation.[10]

  • Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation.[8] This helps validate the quality and consistency of the receptor source.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing human Mineralocorticoid Receptor.

  • Radioligand: [³H]-Aldosterone (Specific Activity: 70-100 Ci/mmol).

  • Non-specific Binding Control: High concentration (10 µM) of unlabeled Aldosterone.

  • Assay Buffer: Tris-HCl (50 mM), EDTA (1 mM), MgCl₂ (10 mM), pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filter mats.

  • Scintillation Cocktail & Vials.

  • Liquid Scintillation Counter.

Protocol:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of [³H]-Aldosterone in Assay Buffer, typically ranging from 0.1 to 20 nM (8-12 concentrations).

    • Prepare the non-specific binding (NSB) control: 10 µM unlabeled Aldosterone in Assay Buffer.

  • Assay Plate Setup (96-well plate, in triplicate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL of each [³H]-Aldosterone dilution + 100 µL receptor preparation.

    • NSB Wells: 50 µL of 10 µM unlabeled Aldosterone + 50 µL of each [³H]-Aldosterone dilution + 100 µL receptor preparation.

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at 4°C with gentle agitation. The low temperature minimizes receptor degradation and protease activity.

  • Separation of Bound and Free Ligand:

    • Pre-soak the GF/B filter mat in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fiber.

    • Rapidly aspirate the contents of each well through the filter mat using the cell harvester. This traps the membranes (with bound radioligand) on the filter.

    • Immediately wash each well/filter spot 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand. Rapid washing is critical to prevent dissociation of the bound ligand.

  • Detection:

    • Punch out the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot Specific Binding versus the concentration of [³H]-Aldosterone. Use non-linear regression (one-site binding model) to fit the curve and directly determine Kd and Bmax.

    • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linearization, where the slope = -1/Kd.[13][14] However, non-linear regression is now the preferred method as it avoids transformation-induced data distortion.[14]

Part 2: Competitive Binding Assay for this compound

Principle: This protocol uses the receptor preparation and radioligand characterized above to determine the IC₅₀ and Kᵢ of this compound.

Materials:

  • Same as Part 1, plus:

  • Test Compound: this compound, dissolved in DMSO (10 mM stock) and serially diluted in Assay Buffer.

Protocol:

  • Reagent Preparation:

    • Prepare receptor membranes as in Part 1.

    • Prepare [³H]-Aldosterone at a single, fixed concentration, typically at or near its Kd value determined in Part 1 (e.g., 1-2 nM). This concentration provides a robust signal-to-noise ratio without being excessive, which would necessitate higher competitor concentrations for displacement.

    • Prepare serial dilutions of this compound. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M (10-12 concentrations). Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.

  • Assay Plate Setup (96-well plate, in triplicate):

    • Total Binding Wells (Control): 50 µL Assay Buffer + 50 µL [³H]-Aldosterone + 100 µL receptor preparation.

    • NSB Wells (Control): 50 µL of 10 µM unlabeled Aldosterone + 50 µL [³H]-Aldosterone + 100 µL receptor preparation.

    • Competitor Wells: 50 µL of each this compound dilution + 50 µL [³H]-Aldosterone + 100 µL receptor preparation.

  • Incubation, Separation, and Detection:

    • Follow steps 3, 4, and 5 exactly as described in the Saturation Binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] * 100

    • Plot the % Specific Binding versus the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the data and determine the log(IC₅₀), from which the IC₅₀ is calculated.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation [12][15]: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([³H]-Aldosterone) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor, as determined in the saturation experiment.

Data Presentation and Interpretation

Table 1: Example Saturation Binding Data for [³H]-Aldosterone at hMR
[³H]-Aldosterone (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.11,5201101,410
0.56,8505406,310
1.011,5001,05010,450
2.521,3002,60018,700
5.029,8005,15024,650
10.036,10010,20025,900
20.039,50020,05019,450
Result from Non-linear Regression: Kd = 2.1 nM Bmax = 28,500 DPM

Note: Data are hypothetical for illustrative purposes. DPM = Disintegrations Per Minute.

Table 2: Example Competitive Binding Data for this compound
Log [Competitor] (M)% Specific Binding
-11.099.5
-10.598.1
-10.095.3
-9.588.2
-9.071.5
-8.549.8
-8.025.6
-7.510.1
-7.04.8
-6.52.1
Result from Non-linear Regression: log(IC₅₀) = -8.51

Using the Cheng-Prusoff equation with [L] = 1.0 nM and Kd = 2.1 nM: Kᵢ = 3.09 nM / (1 + 1.0 nM / 2.1 nM) = 3.09 / 1.476 = 2.09 nM

This Kᵢ value represents the binding affinity of this compound for the human mineralocorticoid receptor.

Quality Control and Self-Validation

To ensure the trustworthiness of the results, the following checks should be implemented:

  • Specific Binding Window: The specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. Low specific binding can indicate poor receptor quality or suboptimal assay conditions.

  • Hill Slope: The slope of the competition curve (Hill slope) should be close to 1.0. A value significantly different from 1.0 may suggest complex binding mechanisms (e.g., cooperativity or multiple binding sites) that violate the assumptions of the Cheng-Prusoff equation.[15]

  • Reference Compound: A known MR antagonist (e.g., spironolactone or eplerenone) should be run in parallel as a positive control. The calculated Kᵢ for the reference compound should fall within the historically accepted range.

  • Protein Concentration: Ensure the receptor concentration is low enough to avoid ligand depletion, a state where a significant fraction of the total ligand binds to the receptor, violating the assumption that the free ligand concentration is equal to the total ligand concentration.

Mineralocorticoid Receptor Signaling Pathway

The binding assay detailed here measures the initial interaction that triggers the MR signaling pathway. Understanding this pathway provides context for the significance of the binding affinity measurement.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_HSP MR + HSP90 (Inactive Complex) MR_Aldo MR-Aldosterone Complex Aldo_in Aldosterone Aldo_in->MR_HSP Binding & HSP Dissociation Dimer Dimerization MR_Aldo->Dimer Nuclear Translocation HRE Hormone Response Element (HRE) Dimer->HRE Binds to DNA Transcription Gene Transcription (e.g., ENaC, SGK1) HRE->Transcription Recruits Co-activators Response Cellular Response (Na⁺ Reabsorption) Transcription->Response mRNA -> Protein

Caption: Aldosterone-mediated Mineralocorticoid Receptor signaling.

References

  • Title: Mineralocorticoid receptor Source: Wikipedia URL: [Link]

  • Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]

  • Title: Radioligand assay system (RIA) Principles Of Drug Discovery.pptx Source: Slideshare URL: [Link]

  • Title: Mechanisms of Mineralocorticoid Receptor Signaling Source: PubMed URL: [Link]

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Application Notes and Protocols for Delta 9,11-Canrenone in Steroid Hormone Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Delta 9,11-Canrenone

In the landscape of steroid hormone research, the quest for more selective and potent modulators of nuclear receptors is a continuous endeavor. Canrenone, a primary active metabolite of the widely used potassium-sparing diuretic spironolactone, is a well-established competitive antagonist of the mineralocorticoid receptor (MR). Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the receptor's downstream signaling pathways that lead to sodium and water retention. While canrenone itself is a valuable pharmacological tool and therapeutic agent, its structure presents opportunities for synthetic modification to potentially enhance its receptor affinity, selectivity, and pharmacokinetic profile.

This document focuses on a specific, yet underexplored, derivative of canrenone: This compound . The introduction of a double bond between carbons 9 and 11 of the steroid backbone is a strategic modification. Structure-activity relationship (SAR) studies on related steroidal antagonists have shown that modifications at various positions on the steroid nucleus can significantly impact receptor binding and functional activity. For instance, the C6/C7 unsaturation present in canrenone has been associated with reduced activity compared to spironolactone, suggesting that alterations in the B-ring and C-ring conformation can influence interaction with the MR. Therefore, the introduction of a 9,11-double bond in canrenone is hypothesized to alter the planarity and electronic distribution of the steroid, potentially leading to a novel pharmacological profile at the mineralocorticoid receptor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this compound as a novel investigational tool in steroid hormone research. The protocols outlined herein are based on established methodologies for the characterization of similar steroidal compounds and are intended to serve as a robust starting point for the exploration of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H26O3Santa Cruz Biotechnology
Molecular Weight 338.44 g/mol Santa Cruz Biotechnology
CAS Number 95716-71-5Santa Cruz Biotechnology
Protocol 1: Synthesis of this compound

The synthesis of Delta 9,11-steroids can be achieved through the deoxygenation of 9,11-epoxy steroids. This protocol adapts a general method for the synthesis of this compound from a suitable canrenone-derived precursor.

Workflow for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Epoxidation cluster_2 Deoxygenation cluster_3 Purification Canrenone Canrenone Epoxidation Reaction with peroxy acid (e.g., m-CPBA) Canrenone->Epoxidation Epoxy_Canrenone 9,11-Epoxy-canrenone intermediate Epoxidation->Epoxy_Canrenone Deoxygenation Treatment with a reducing agent (e.g., HI) Epoxy_Canrenone->Deoxygenation Delta9_11_Canrenone This compound Deoxygenation->Delta9_11_Canrenone Purification Chromatography (e.g., HPLC) Delta9_11_Canrenone->Purification Pure_Product Purified this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Materials:

  • Canrenone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous magnesium sulfate

  • Hydroiodic acid (HI)

  • Acetic acid

  • Toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Epoxidation of Canrenone: a. Dissolve canrenone in dichloromethane (DCM). b. Cool the solution to 0°C in an ice bath. c. Add m-CPBA portion-wise to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. f. Add 10% sodium sulfite solution to destroy excess peroxy acid. g. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 9,11-epoxy-canrenone intermediate.

  • Deoxygenation to form this compound: a. Dissolve the crude 9,11-epoxy-canrenone in a mixture of toluene and acetic acid. b. Cool the solution to 0°C. c. Add aqueous hydroiodic acid (HI) dropwise. d. Stir the reaction at a temperature below 15°C and monitor by TLC. e. Once the reaction is complete, dilute with toluene and wash with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound. b. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Characterization: Investigating Mineralocorticoid Receptor Interaction

The primary application of this compound in steroid hormone research is to characterize its interaction with the mineralocorticoid receptor. This involves determining its binding affinity and its functional effect on receptor activity.

Protocol 2: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol determines the binding affinity (Ki) of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis Receptor_Prep Prepare MR-containing cell lysate or purified receptor Incubation Incubate receptor, radioligand, and competitor Receptor_Prep->Incubation Radioligand_Prep Prepare [3H]-aldosterone solution Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of this compound Competitor_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify radioactivity of bound ligand Separation->Detection Analysis Calculate IC50 and Ki values Detection->Analysis

Caption: Workflow for MR competitive binding assay.

Materials:

  • Source of mineralocorticoid receptor (e.g., cytosol from rat kidney or a cell line overexpressing human MR)

  • [3H]-Aldosterone (radioligand)

  • Unlabeled aldosterone (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from rat kidneys or a lysate from cells overexpressing the MR. Determine the protein concentration of the preparation.

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of [3H]-aldosterone, and varying concentrations of unlabeled this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-aldosterone binding) from the resulting sigmoidal curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Mineralocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This assay determines the functional activity of this compound as an antagonist of the mineralocorticoid receptor by measuring its ability to inhibit aldosterone-induced gene expression.

Workflow for MR Reporter Gene Assay

G cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Incubation cluster_3 Lysis & Detection Cell_Culture Culture suitable host cells Transfection Co-transfect with MR expression vector and MRE-reporter plasmid Cell_Culture->Transfection Treatment Treat cells with aldosterone +/- this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure reporter gene activity (e.g., luciferase assay) Lysis->Detection Analysis Calculate IC50 for antagonist activity Detection->Analysis

Caption: Workflow for MR transactivation assay.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector for the human mineralocorticoid receptor

  • Reporter plasmid containing a mineralocorticoid response element (MRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Aldosterone

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: a. Culture the chosen cell line in appropriate media. b. Co-transfect the cells with the MR expression vector and the MRE-reporter plasmid using a suitable transfection reagent. c. Allow the cells to recover and express the proteins for 24 hours.

  • Cell Treatment: a. Seed the transfected cells into a multi-well plate. b. Treat the cells with a fixed concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound. c. Include control wells with vehicle, aldosterone alone, and this compound alone.

  • Incubation: Incubate the treated cells for 24-48 hours to allow for gene transcription and reporter protein expression.

  • Reporter Gene Assay: a. Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. b. Measure the luciferase activity in each well using a luminometer.

  • Data Analysis: a. Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. b. Plot the percentage of aldosterone-induced activity against the logarithm of the this compound concentration. c. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal aldosterone response.

Expected Outcomes and Interpretation

The data generated from these protocols will provide a comprehensive initial characterization of this compound's activity at the mineralocorticoid receptor.

Table 2: Expected Data and Interpretation

AssayKey ParameterInterpretation
Competitive Binding Assay Ki valueA lower Ki value indicates a higher binding affinity of this compound for the MR. Comparing this to the Ki of canrenone will reveal the impact of the 9,11-double bond on receptor binding.
Reporter Gene Assay IC50 valueA lower IC50 value indicates a more potent antagonist activity. This will determine if this compound can effectively block MR-mediated gene transcription.

By comparing the binding affinity and functional antagonism of this compound to that of canrenone and spironolactone, researchers can elucidate the structure-activity relationships related to the 9,11-position of the steroid nucleus. This information is critical for the rational design of novel, more potent, and selective mineralocorticoid receptor antagonists.

Advanced Applications and Future Directions

Beyond the initial characterization, this compound can be utilized in a variety of advanced research applications:

  • Selectivity Profiling: The binding affinity and functional activity of this compound should be assessed against other steroid hormone receptors, such as the androgen, progesterone, and glucocorticoid receptors, to determine its selectivity profile.

  • In Vivo Studies: Following in vitro characterization, the pharmacological effects of this compound can be investigated in animal models of hypertension, heart failure, and other conditions where mineralocorticoid receptor antagonism is beneficial.

  • Structural Biology: Co-crystallization of this compound with the ligand-binding domain of the mineralocorticoid receptor can provide valuable insights into the molecular basis of its interaction and the conformational changes it induces in the receptor.

The study of this compound represents a promising avenue for the development of next-generation mineralocorticoid receptor modulators with improved therapeutic profiles. The protocols and guidelines presented in this document provide a solid foundation for initiating research into this novel and potentially impactful compound.

References

  • Wambach, G., & Higgins, J. R. (1979). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. Endocrinology, 104(4), 1194–1200.
  • Görlitzer, K., Moormann, P., Pollow, K., & Schaffrath, M. (1995). [Synthesis and reactions of 2-methylene-canrenone]. Archiv der Pharmazie, 328(2), 149–155.
  • Fagart, J., Huyet, J., Pinon, G. M., Rochel, N., Potier, N., & Rafestin-Oblin, M. E. (2007). Structural basis of spirolactone recognition by the mineralocorticoid receptor. Molecular Pharmacology, 71(2), 514–522.
  • Bhavnani, B. R., & Stanczyk, F. Z. (2012). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology, 131(1-2), 16–29.
  • Fraser, R. (1979). A short review of the effects of spironolactone and related anti-mineralocorticoids on steroid-hormone biosynthesis and action. Biochemical Society Transactions, 7(3), 559–562.
  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140.
  • Schimmer, B. P., & Parker, K. L. (2018). Adrenocorticotropic Hormone; Adrenocortical Steroids and Their Synthetic Analogs; Inhibitors of the Synthesis and Actions of Adrenocortical Hormones. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Google Patents. (n.d.). WO2023016817A1 - Synthesis of delta 9,11 steroids.
  • Armanini, D., Sabbadin, C., Donà, G., Clari, G., & Bordin, L. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Expert Opinion on Pharmacotherapy, 15(7), 909–912.
  • PubChem. (n.d.). Canrenone. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Spironolactone. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2024, January 10). Spironolactone. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 29). Pharmacodynamics of spironolactone. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Grob, J., Boillaz, M., Schmidlin, J., Wehrli, H., Wieland, P., Fuhrer, H., Rihs, G., Joss, U., de Gasparo, M., Haenni, H., et al. (1987). Steroidal, Aldosterone Antagonists: Increased Selectivity of 9α,11-Epoxy Derivatives. Helvetica Chimica Acta, 70(5), 1252-1270.
  • Rogerson, F. M., Yao, Y. Z., Young, M. J., & Fuller, P. J. (2004). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 32(1), 57–70.
  • Galigniana, M. D., Vicent, G. P., & Piwien-Pilipuk, G. (2002). Modification of an essential amino group in the mineralocorticoid receptor evidences a differential conformational change of the receptor protein upon binding of antagonists, natural agonists and the synthetic agonist 11,19-oxidoprogesterone. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1589(1), 31–48.
  • Fagart, J., Wurtz, J. M., Souque, A., Hellal-Levy, C., Moras, D., & Rafestin-Oblin, M. E. (2002). Antimineralocorticoid 11beta-substituted Spirolactones Exhibit Androgen Receptor Agonistic Activity: A Structure Function Study. Molecular Pharmacology, 61(6), 1473–1481.
  • de Gasparo, M., Whitebread, S., Preiswerk, M., Jeanguenat, A., Furet, P., & Nedey, C. (1993). Antialdosterones: structure-activity relationships and effects in vivo. Journal of Steroid Biochemistry and Molecular Biology, 45(1-3), 13–21.
  • Sutanto, W., & de Kloet, E. R. (1987). Species-specificity of corticosteroid receptors in hamster and rat brains. Endocrinology, 121(4), 1405–1411.
  • Arriza, J. L., Weinberger, C., Cerelli, G., Glaser, T. M., Handelin, B. L., Housman, D. E., & Evans, R. M. (1987). Cloning of human mineralocorticoid receptor complementary DNA: structural and functional kinship with the glucocorticoid receptor. Science, 237(4812), 268–275.
  • Gomez-Sanchez, E. P., & Gomez-Sanchez, C. E. (1992). A new family of mineralocorticoid receptor antagonists. Current Opinion in Nephrology and Hypertension, 1(1), 74–80.
  • Funder, J. W. (1995). The mineralocorticoid receptor discriminates aldosterone from glucocorticoids independently of the 11 beta-hydroxysteroid dehydrogenase.
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  • Stewart, P. M., Corrie, J. E., Shackleton, C. H., & Edwards, C. R. (1988). Syndrome of apparent mineralocorticoid excess. A defect in the cortisol-cortisone shuttle.
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"quantification of Delta 9,11-canrenone in biological samples"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Δ⁹,¹¹-Canrenone in Human Plasma Using a Validated SPE-LC-MS/MS Method

Abstract

This document provides a comprehensive guide for the quantification of Δ⁹,¹¹-canrenone, a lesser-known metabolite of spironolactone, in human plasma. Accurate measurement of this analyte is critical for comprehensive pharmacokinetic (PK) and drug metabolism studies. This application note details a robust and highly sensitive method employing Solid-Phase Extraction (SPE) for sample cleanup, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to ensure high selectivity, accuracy, and precision, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidelines.[1][2] This self-validating system provides researchers with a reliable tool for drug development and clinical research applications.

Introduction and Scientific Rationale

Spironolactone is a widely used potassium-sparing diuretic and aldosterone antagonist. Its metabolism is complex, yielding several active metabolites, with canrenone being the most well-known. However, other metabolites such as Δ⁹,¹¹-canrenone may also play a role in the drug's overall pharmacological profile. The precise quantification of these individual metabolites in biological matrices like plasma is essential for building accurate pharmacokinetic models and understanding the complete metabolic fate of the parent drug.

The structural similarity of Δ⁹,¹¹-canrenone to other endogenous steroids and spironolactone metabolites necessitates a highly selective analytical approach. LC-MS/MS offers unparalleled specificity and sensitivity for this task.[3][4] The "front-end" chromatographic separation resolves the target analyte from isobaric interferences, while the "back-end" tandem mass spectrometry provides definitive identification and quantification through unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

This protocol has been developed with an emphasis on the causality behind procedural choices. For instance, Solid-Phase Extraction (SPE) is selected over simpler protein precipitation methods because it provides a significantly cleaner extract.[5][6] This reduces matrix effects, improves long-term instrument performance, and enhances the overall trustworthiness of the generated data. The validation framework described herein is based on the authoritative guidance from regulatory bodies to ensure the production of defensible, high-quality data.[7][8]

Analytical Workflow Overview

The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow. The diagram below illustrates the key stages of the analytical procedure.

Analytical_Workflow cluster_SPE SPE Steps Sample Plasma Sample Receipt & Thawing Spike Fortification with Internal Standard (IS) Sample->Spike Add IS SPE Solid-Phase Extraction (SPE) Spike->SPE Prepare for Extraction Condition 1. Condition Drydown Evaporation & Reconstitution SPE->Drydown Collect Eluate Load 2. Load Sample Wash 3. Wash Elute 4. Elute Analyte Analysis LC-MS/MS Analysis Drydown->Analysis Inject Sample Data Data Processing & Quantification Analysis->Data Generate Data

Caption: High-level workflow for Δ⁹,¹¹-canrenone quantification.

Materials and Reagents

Chemicals and Standards
  • Δ⁹,¹¹-Canrenone certified reference standard (≥98% purity)

  • Canrenone-d4 (or other suitable deuterated analog) as Internal Standard (IS) (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma, K2-EDTA (pooled, blank)

Consumables and Equipment
  • SPE Cartridges: Mixed-mode C18 cartridges (e.g., 30 mg, 1 mL)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • 96-well collection plates and sealing mats

  • Positive pressure or vacuum SPE manifold

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

  • Calibrated pipettes

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Δ⁹,¹¹-canrenone and the internal standard (IS) in methanol to create individual primary stocks.

  • Working Standard Solutions: Prepare serial dilutions of the Δ⁹,¹¹-canrenone primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock in methanol.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the final desired concentrations. A typical calibration range might be 0.1 to 100 ng/mL. Prepare QCs at a minimum of three levels: Low, Medium, and High.

Protocol: Solid-Phase Extraction (SPE)

Causality Note: This SPE protocol is designed to first bind the steroid-like analyte to a hydrophobic (C18) sorbent, wash away polar interferences (e.g., salts, proteins) with a weak organic wash, and then selectively elute the analyte with a strong organic solvent.

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex again. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition sequentially with 1 mL of methanol followed by 1 mL of Type I water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle pressure or vacuum to draw the sample through at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove hydrophilic interferences. Dry the sorbent bed thoroughly under high vacuum or positive pressure for 5 minutes. A dry sorbent is critical for efficient elution.

  • Elution: Elute the analyte and IS from the cartridge into a clean 96-well collection plate using 2 x 500 µL aliquots of acetonitrile.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Seal the plate and vortex to ensure complete dissolution.

Protocol: LC-MS/MS Instrumental Analysis

Causality Note: A gradient elution is used to ensure that early-eluting polar interferences from the matrix are washed to waste before the analyte of interest elutes, providing a cleaner baseline and better peak integration. The C18 column is a standard choice for retaining moderately non-polar molecules like steroids.[4][9]

Parameter Condition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 40% B to 95% B in 3.0 min, hold 1.0 min, return to 40% B and equilibrate for 1.0 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Δ⁹,¹¹-Canrenone: Propose m/z 339.2 → 107.1 (Quantifier), 339.2 → 321.2 (Qualifier)
Canrenone-d4 (IS): Propose m/z 345.2 → 107.1
Source Temp. 550 °C
IonSpray Voltage 4500 V

(Note: MRM transitions are proposed based on the structure of canrenone and may require optimization).

Bioanalytical Method Validation (BMV)

The method must be validated to demonstrate its reliability for the intended application. All validation experiments should be performed in accordance with current FDA and ICH M10 guidelines.[2][7]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity Analysis of ≥6 blank plasma lots to check for interferences at the analyte and IS retention times.Response of interferences should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range A calibration curve (min. 6 non-zero points) analyzed over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High levels (n=6) on 3 different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery Compares analyte response from pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible.
Matrix Effect Compares analyte response in post-extraction spiked plasma from different lots to response in a neat solution.CV of the IS-normalized matrix factor across lots should be ≤15%.
Stability Analyte stability assessed in plasma under various conditions (Freeze-thaw, Bench-top, Long-term, Autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.[10]

Troubleshooting Guide

Effective troubleshooting requires a logical approach. The following decision tree can guide the analyst in resolving common issues encountered during LC-MS/MS analysis.

Troubleshooting_Tree Start Problem Observed NoPeak No Peak / Very Low Signal Start->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape HighVar High Variability (Poor CV%) Start->HighVar Sol_MS Check MS Tuning & Capillary Voltage NoPeak->Sol_MS MS Check Sol_LC Verify LC Flow & Correct Mobile Phase NoPeak->Sol_LC LC Check Sol_SPE Review SPE Protocol (Elution Solvent) NoPeak->Sol_SPE Sample Prep Sol_Col Column Issue? (Replace/Flush) BadShape->Sol_Col Hardware Sol_MP Mobile Phase pH or Composition Incorrect? BadShape->Sol_MP Method Sol_Recon Reconstitution Solvent Mismatch? BadShape->Sol_Recon Sample Prep Sol_Pipette Check Pipette Calibration HighVar->Sol_Pipette Technique Sol_IS Inconsistent IS Addition? HighVar->Sol_IS Technique Sol_Evap Inconsistent Evaporation? (Sample Splashing) HighVar->Sol_Evap Sample Prep

Caption: A decision tree for common LC-MS/MS troubleshooting.

Conclusion

The SPE-LC-MS/MS method detailed in this application note provides a selective, robust, and reliable protocol for the quantification of Δ⁹,¹¹-canrenone in human plasma. The procedure demonstrates excellent cleanup, minimizing matrix interference and ensuring high sensitivity. By adhering to the comprehensive validation framework outlined, laboratories can implement this method with a high degree of confidence, generating high-quality data suitable for regulatory submission in support of drug development programs.

References

  • Title: Bioanalytical Method Validation for Biomarkers – Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link]

  • Title: Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay Source: PubMed, General and Comparative Endocrinology URL: [Link]

  • Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection Source: SciSpace, Croatica Chemica Acta URL: [Link]

  • Title: Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples Source: SciELO, Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples Source: Portal de Revistas da USP, Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection Source: Semantic Scholar, Croatica Chemica Acta URL: [Link]

  • Title: Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS Source: Pragolab URL: [Link]

  • Title: Stability of Synthetic Cathinones in Blood Source: PubMed, Journal of Analytical Toxicology URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Δ⁹,¹¹-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Δ⁹,¹¹-canrenone. Unpredictable yields and the formation of complex impurity profiles are common challenges in steroid chemistry. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for obtaining Δ⁹,¹¹-canrenone?

The synthesis of Δ⁹,¹¹-canrenone typically involves modifying the canrenone steroid core. Canrenone itself is a key intermediate, often synthesized from starting materials like 4-androstenedione.[1][2] The primary challenge is the regioselective introduction of the Δ⁹,¹¹ double bond. A prevalent and effective strategy is the dehydration of a 9α,11α-epoxide precursor or the deoxygenation of a 9,11-epoxy steroid.[3][4] Another common route involves the dehydration of an 11α-hydroxy intermediate. The overall process requires careful control of stereochemistry and reaction conditions to avoid unwanted side reactions.

Q2: What are the most critical parameters to control throughout the synthesis to ensure high yield and purity?

Success in Δ⁹,¹¹-canrenone synthesis hinges on meticulous control over three main areas:

  • Anhydrous and Inert Conditions: Steroid intermediates, particularly those involving organometallic reagents or strong bases, are highly sensitive to moisture and oxygen. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon) is paramount to prevent hydrolysis and oxidative degradation.[5]

  • Temperature Control: Many steps, such as dehydrogenation or the introduction of the Δ⁹,¹¹ bond, are highly temperature-sensitive. Exothermic reactions or inconsistent heating can lead to the formation of thermodynamic side products over the desired kinetic product.[5]

  • Reagent Purity and Stoichiometry: The purity of starting materials and reagents cannot be overstated. Impurities can poison catalysts or initiate side reactions.[5] Precise control of stoichiometry is crucial, as excess reagents can complicate purification or lead to over-reaction.

Q3: How can I reliably characterize the final Δ⁹,¹¹-canrenone product and distinguish it from key intermediates?

A multi-technique analytical approach is essential for unambiguous characterization:

  • HPLC-UV: Canrenone and its derivatives possess a strong UV chromophore (the Δ⁴,⁶-3-keto system), making HPLC-UV an excellent tool for monitoring reaction progress and assessing final purity.[6][7] Δ⁹,¹¹-canrenone will have a distinct retention time compared to canrenone or other intermediates.

  • Mass Spectrometry (MS): Provides definitive molecular weight confirmation. LC-MS is particularly powerful for identifying intermediates and impurities in the reaction mixture.[8][9] The expected mass for Δ⁹,¹¹-canrenone (C₂₂H₂₆O₃) is approximately 338.44 g/mol .[10]

  • NMR Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation. The appearance of new olefinic proton signals corresponding to the Δ⁹,¹¹ bond and characteristic shifts in the surrounding protons and carbons will confirm the successful transformation.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the γ-lactone (around 1770 cm⁻¹) and the conjugated ketone (around 1660 cm⁻¹).[1]

Troubleshooting Guide: Low Synthetic Yield

This section addresses specific, common problems encountered during the synthesis that lead to diminished yields.

Q4: My overall yield is consistently low. What are the first things I should check?

When facing a general low-yield issue, a systematic review of foundational laboratory practices is the most effective starting point before delving into complex mechanistic problems.[11]

Initial Troubleshooting Workflow

A Low Overall Yield Detected B Verify Purity of Starting Materials & Reagents A->B C Confirm Anhydrous & Inert Conditions A->C D Calibrate Temperature Control A->D E Re-evaluate Stoichiometry A->E F Analyze Crude Reaction Mixture (TLC, LC-MS) B->F C->F D->F E->F G Identify Problematic Step F->G Is starting material consumed? Are side products dominant? A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Wash) A->B C Dry Organic Layer (e.g., Na₂SO₄) & Filter B->C D Concentrate in vacuo C->D E Crude Solid/Oil D->E F Column Chromatography (Silica Gel) E->F Primary Purification G Combine Pure Fractions (TLC/HPLC analysis) F->G H Recrystallization G->H Final Polishing I Pure Crystalline Product H->I

Sources

Technical Support Center: Optimizing HPLC Separation of Delta-9,11-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Delta-9,11-canrenone. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into method development, optimization, and troubleshooting for the robust HPLC separation of this specific canrenone variant. Our approach is built on explaining the causality behind experimental choices to empower you to develop self-validating and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Delta-9,11-canrenone and how does it differ from canrenone?

A: Delta-9,11-canrenone is a structural analog of canrenone, a major active metabolite of spironolactone. The key distinction lies in an additional double bond between the 9th and 11th carbon positions on the steroid's C-ring.[1] This structural change results in a slightly lower molecular weight (338.4 g/mol for Delta-9,11-canrenone vs. 340.5 g/mol for canrenone) and an increase in non-polarity.[1][2] In reversed-phase HPLC (RP-HPLC), this increased hydrophobicity means Delta-9,11-canrenone will likely have a shorter retention time compared to canrenone under the same analytical conditions.

Q2: Which HPLC mode is most suitable for separating Delta-9,11-canrenone?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most appropriate and widely used technique for the analysis of steroids like canrenone and its analogs.[3][4][5] The stationary phases are typically nonpolar (e.g., C18-bonded silica), and the mobile phases are polar (commonly mixtures of water with acetonitrile or methanol). Analytes are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Q3: What is a good starting point for developing an HPLC method for Delta-9,11-canrenone?

A: A robust starting point is to adapt established methods for canrenone. Given that Delta-9,11-canrenone is slightly less polar, you will need to adjust the mobile phase to ensure adequate retention and resolution.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmC18 is a versatile, nonpolar stationary phase suitable for steroid separation.[3][5][6]
Mobile Phase Acetonitrile:Water (50:50, v/v)A common starting point for neutral, moderately nonpolar compounds.[7][8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.[4][7]
Column Temp. 30-35 °CElevated temperature can improve peak shape and reduce viscosity.[3][5]
Detection (UV) 280 nmCanrenone has a strong absorbance maximum around this wavelength.[3][7] A diode array detector (DAD) is recommended to confirm peak purity.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and detector sensitivity.

Q4: Why is it crucial to perform forced degradation studies?

A: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for developing a stability-indicating method.[9][10][11][12] These studies help to:

  • Identify Potential Degradants: They reveal the likely degradation products that could form during manufacturing, storage, or administration.[12]

  • Ensure Method Specificity: It demonstrates that the analytical method can separate the main analyte peak from all potential degradation product peaks, ensuring accurate quantification of the active pharmaceutical ingredient (API).[11]

  • Understand Degradation Pathways: The results provide insight into the chemical stability of the molecule.[12]

For Delta-9,11-canrenone, it is critical to ensure the method can resolve it from canrenone, spironolactone, and any newly formed degradants.

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for Delta-9,11-canrenone shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for neutral steroid compounds in RP-HPLC is often caused by secondary interactions with the stationary phase or issues with the HPLC system itself.

Workflow for Troubleshooting Peak Tailing

Caption: Decision tree for diagnosing and resolving peak tailing.

Detailed Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can cause secondary polar interactions with analytes.

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal exposed silanols. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can also suppress the ionization of residual silanols, reducing these interactions.[4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and ensure all fittings are properly connected to minimize dead volume.

  • Column Contamination: Adsorbed impurities from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column flushing procedure after each analytical run and use a guard column to protect the analytical column from strongly retained sample components.

Issue 2: Poor Resolution Between Delta-9,11-Canrenone and Other Components

Q: I am unable to achieve baseline separation between Delta-9,11-canrenone and canrenone (or another impurity). How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation. Selectivity is the most powerful factor for resolving closely eluting peaks.

Workflow for Optimizing Resolution

Caption: Strategies for improving chromatographic resolution.

Detailed Solutions:

StrategyActionScientific Rationale
Modify Mobile Phase Selectivity Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, altering selectivity.[6] If you are using acetonitrile, try substituting it with methanol (or vice versa). A 40% methanol mobile phase is roughly equivalent in solvent strength to 32% acetonitrile.
Adjust Organic Solvent Percentage: Decreasing the percentage of organic solvent (e.g., from 50% to 45% acetonitrile) will increase the retention factor (k') for both peaks, providing more time for them to separate. This is the first and simplest adjustment to make.
Change Temperature: Varying the column temperature can change the elution order of closely related compounds. Try analyzing at different temperatures (e.g., 25°C, 35°C, 45°C) to see if selectivity improves.
Change Stationary Phase Selectivity Use a Different Column Chemistry: If mobile phase adjustments are insufficient, a different stationary phase may be required. A phenyl-hexyl column, for example, offers different selectivity due to pi-pi interactions and may resolve isomers that co-elute on a C18 column.
Increase Column Efficiency Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will generate significantly sharper peaks, which can improve baseline resolution without changing selectivity.
Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the theoretical plates (N) and can improve resolution, but at the cost of longer run times and higher backpressure.
Issue 3: Retention Time Drift

Q: My retention times are shifting between injections or over a sequence. What could be the cause?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or temperature control.

Troubleshooting Checklist for Retention Time Drift:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is homogenous. If using buffers, ensure they are fully dissolved and the pH is stable. Evaporation of the more volatile organic component can change the mobile phase composition over time.

  • Column Equilibration: Is the column fully equilibrated before the first injection? For a new mobile phase, flushing with at least 10-20 column volumes is recommended. Inconsistent equilibration times between runs will cause drift.

  • Temperature Fluctuation: Is the column compartment temperature stable? Fluctuations in ambient temperature can affect retention if a column oven is not used.

  • Pump Performance: Check for leaks in the pump heads or fittings. Inconsistent flow rates due to pump issues will directly impact retention times.

  • Mobile Phase pH (if buffered): For ionizable compounds, small shifts in mobile phase pH can cause significant retention time changes. While Delta-9,11-canrenone is neutral, this is a key consideration if analyzing it alongside ionizable impurities.

References

  • Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Delta 9,11-canrenone. PubChem. Available from: [Link]

  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. National Institutes of Health (NIH). Available from: [Link]

  • Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. ResearchGate. Available from: [Link]

  • Spironolactone: stability indicating method for the identification of major degradation products and pathways. Ageps. Available from: [Link]

  • Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Acta Scientific. Available from: [Link]

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. Available from: [Link]

  • Simultaneous separation and rapid determination of spironolactone and its metabolite canrenone in different pharmaceutical formulations and urinary matrices by capillary zone electrophoresis. ResearchGate. Available from: [Link]

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Canrenone. PubChem. Available from: [Link]

  • Simultaneous separation and rapid determination of spironolactone and its metabolite canrenone in different pharmaceutical formulations and urinary matrices by capillary zone electrophoresis. PubMed. Available from: [Link]

  • Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. Available from: [Link]

  • The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology. Available from: [Link]

  • Isocratic Separation of 18 Cannabinoids. Advanced Materials Technology. Available from: [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. National Institutes of Health (NIH). Available from: [Link]

  • An HPLC Method for Separation of Delta 9 THC from Delta 8 THC. Preprints.org. Available from: [Link]

  • Quantitative determination of 11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid in urine by HPLC. PubMed. Available from: [Link]

  • Synthesis of optically active (−)-11-Nor-Δ 9-tetrahydrocannabinol-9- carboxylic acid. Semantic Scholar. Available from: [Link]

  • Delta(9)-tetrahydrocannabinol, 11-hydroxy-delta(9)-tetrahydrocannabinol and 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in human plasma after controlled oral administration of cannabinoids. ResearchGate. Available from: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. Available from: [Link]

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"reducing matrix effects in LC-MS analysis of Delta 9,11-canrenone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: LC-MS Analysis of Delta 9,11-Canrenone

Welcome to the technical support guide for the LC-MS analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this unique steroidal compound. Here, we address common challenges with matrix effects, offering in-depth, scientifically grounded solutions and protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant concern for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can manifest as either ion suppression (signal decrease) or ion enhancement (signal increase), leading to inaccurate and unreliable quantification.[3][4] For a non-polar, steroidal compound like this compound, a metabolite of spironolactone, the primary sources of matrix effects in biological fluids are phospholipids and endogenous steroids.[3][5][6] These matrix components can co-extract with the analyte and interfere with the electrospray ionization (ESI) process, compromising method accuracy, precision, and sensitivity.[2][6] Regulatory bodies like the FDA mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[7][8]

Q2: What are the primary sources of matrix effects in plasma and how can I minimize them?

A2: In plasma, the most notorious sources of matrix effects for ESI-MS are phospholipids from cell membranes.[5][6] These molecules have a propensity to co-extract with analytes of medium to low polarity and elute in the central part of a typical reversed-phase gradient, causing significant ion suppression.[3] Other sources include salts, endogenous metabolites, and administered medications.[9]

Strategies to Minimize Matrix Effects:

  • Optimized Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simpler protein precipitation (PPT) methods.[2][6][10]

  • Chromatographic Separation: Adjusting the LC method to chromatographically resolve this compound from the "phospholipid elution zone" is a powerful strategy.[11]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects.[12][13][14] Since the SIL-IS co-elutes and experiences the same ionization effects as the analyte, the ratio of their responses remains constant, ensuring accurate quantification even when suppression occurs.[12][15]

Q3: How do I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction addition technique , as recommended by the FDA.[7][14] This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a neat (pure solvent) solution.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To comply with regulatory guidance, this should be tested using at least six different lots of the biological matrix.[7] The precision of the matrix factor across these lots, expressed as the coefficient of variation (CV%), should be within 15%.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and sample analysis.

Problem 1: Significant Ion Suppression is Observed
  • Probable Cause: Co-elution of phospholipids is the most likely culprit, especially when using simple protein precipitation.[3][6] These compounds compete with this compound for ionization in the ESI source.[1]

  • Solution Strategy:

    • Improve Sample Cleanup: Transition from protein precipitation to a more selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective for removing phospholipids and other interferences from plasma before LC-MS analysis.[5][16][17] Alternatively, specific phospholipid removal plates or cartridges can be used.[3][18]

    • Optimize Chromatography: Modify your LC gradient to shift the retention time of this compound away from the region where phospholipids typically elute. A slower, shallower gradient can improve resolution between the analyte and interfering matrix components.[11]

    • Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard for this compound is the best way to compensate for unavoidable ion suppression.[12][14][19] The SIL-IS will be suppressed to the same extent as the analyte, thereby correcting the final calculated concentration.[12][15]

Problem 2: Inconsistent Results and Poor Reproducibility
  • Probable Cause: This issue is often linked to variable matrix effects between different sample lots or inconsistencies in the sample preparation process.[19] Inter-individual variability in plasma can lead to different degrees of ion suppression from one sample to the next.[19]

  • Solution Strategy:

    // Nodes Start [label="Poor Reproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckIS [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS) Used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImplementIS [label="Implement a SIL-IS.\nThis is the most robust way to correct\nfor sample-to-sample variation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckExtraction [label="Evaluate Extraction Consistency.\nCalculate recovery for each sample.", fillcolor="#FBBC05", fontcolor="#202124"]; AutomatePrep [label="Automate Sample Preparation.\nUse robotic liquid handlers to minimize\nhuman error.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeSPE [label="Optimize SPE Protocol.\nEnsure complete sorbent wetting and\nconsistent flow rates.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Reproducibility", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMatrix [label="Assess Matrix Effect Variability.\nTest multiple lots of matrix.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveCleanup [label="Enhance Sample Cleanup.\nUse a more rigorous SPE or a\nphospholipid removal plate.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges Start -> CheckIS; CheckIS -> ImplementIS [label="No"]; ImplementIS -> End; CheckIS -> CheckMatrix [label="Yes"]; CheckMatrix -> CheckExtraction [label="Consistent"]; CheckMatrix -> ImproveCleanup [label="Inconsistent"]; ImproveCleanup -> End; CheckExtraction -> AutomatePrep [label="Inconsistent"]; CheckExtraction -> End [label="Consistent"]; AutomatePrep -> End; OptimizeSPE -> End; }

    Figure 1: Decision tree for troubleshooting poor reproducibility.

    • Mandatory Use of SIL-IS: As highlighted in the workflow, a SIL-IS is critical. It co-elutes and experiences the same analytical variations as the analyte, providing essential correction for both matrix effects and extraction recovery variability.[12][19][20]

    • Standardize Sample Preparation: Inconsistent recovery during sample preparation is a major source of variability. Ensure that all steps, such as vortexing times, solvent volumes, and incubation periods, are precisely controlled. Automation can significantly improve the precision of sample preparation.[17]

    • Validate Extraction Method: Perform recovery experiments on multiple lots of matrix to ensure the extraction procedure is robust and not susceptible to variations in matrix composition.

Problem 3: Low Analyte Recovery During Sample Preparation
  • Probable Cause: For steroidal compounds like this compound, low recovery can result from improper selection of SPE sorbent/solvents or an inefficient LLE protocol. The non-polar nature of the molecule requires careful optimization of organic solvent choice and pH conditions.[16][21]

  • Solution Strategy:

    • Optimize SPE Method:

      • Sorbent Selection: A C18 (reversed-phase) sorbent is a common and effective choice for extracting steroids from plasma.[16][17][22]

      • Wash Step: The wash step is critical. Use a weak organic solvent (e.g., 5-20% methanol in water) to remove polar interferences without prematurely eluting the analyte.

      • Elution Solvent: Use a strong organic solvent like methanol, acetonitrile, or ethyl acetate to ensure complete elution of this compound from the sorbent.[17] See the detailed protocol below.

    • Optimize LLE Method:

      • Solvent Choice: Use a water-immiscible organic solvent that has a high affinity for this compound. A common choice for steroids is a mixture like methylene chloride and ethyl acetate.[23]

      • pH Adjustment: Since this compound is a neutral compound, pH adjustment is less critical for its own extraction but can be used to minimize the extraction of acidic or basic interferences.[24]

Table 1: Comparison of Sample Preparation Techniques

TechniqueTypical Recovery %Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85-105%Poor[6][10]High
Liquid-Liquid Extraction (LLE) 70-95%Good[10]Low-Medium
Solid-Phase Extraction (SPE) >90%[16]Excellent[17]Medium-High
Phospholipid Removal Plates >95%[18]Excellent[3][18]High

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a robust method for extracting this compound and removing common interferences.

// Nodes Start [label="Start: 200 µL Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="1. Pre-treatment:\nAdd SIL-IS.\nAdd 800 µL 4% H3PO4."]; Condition [label="2. Condition SPE Cartridge:\n1 mL Methanol"]; Equilibrate [label="3. Equilibrate SPE Cartridge:\n1 mL Water"]; Load [label="4. Load Sample:\nLoad pre-treated sample onto C18 SPE cartridge."]; Wash1 [label="5. Wash Step 1:\n1 mL Water"]; Wash2 [label="6. Wash Step 2:\n1 mL 20% Methanol"]; Elute [label="7. Elution:\n1 mL Methanol"]; Dry [label="8. Dry Down:\nEvaporate eluate under Nitrogen."]; Reconstitute [label="9. Reconstitute:\nReconstitute in 100 µL 50:50\nMethanol:Water."]; Analyze [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Pretreat; Pretreat -> Load; Condition -> Equilibrate -> Load; Load -> Wash1 -> Wash2 -> Elute -> Dry -> Reconstitute -> Analyze; }

Figure 2: Workflow for Solid-Phase Extraction (SPE).

Steps:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 5 µL of the working SIL-Internal Standard solution.

    • Vortex briefly.

    • Add 800 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the sorbent by passing 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove more interferences.

  • Elution:

    • Elute the this compound and SIL-IS from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • Gethings, L. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Retrieved from [Link]

  • Jones, B. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Retrieved from [Link]

  • Lin, Z. J., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Retrieved from [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Retrieved from [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Retrieved from [Link]

  • Bio-protocol. (n.d.). Solid-Phase Extraction (SPE) Procedure. Bio-protocol. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • Schmidt, M., et al. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. PubMed. Retrieved from [Link]

  • Lu, Y., et al. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • Li, H., & Fiehn, O. (2011). Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed. Retrieved from [Link]

  • Thevis, M., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Phenomenex. Retrieved from [Link]

  • Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. Retrieved from [Link]

  • Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. Retrieved from [Link]

  • Semantic Scholar. (2021). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. Retrieved from [Link]

  • Norlab. (n.d.). Supported Liquid Extraction (SLE). Norlab. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ACS Publications. Retrieved from [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Overcoming Cross-Reactivity in Delta 9,11-Canrenone Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Delta 9,11-canrenone immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity. Here, we will delve into the root causes of this common issue and provide actionable troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: The Basis of Cross-Reactivity

Immunoassays derive their specificity from the precise binding of an antibody to its target antigen.[1][2] However, when molecules with similar structural features to the target analyte are present in a sample, they can also bind to the antibody, leading to inaccurate measurements.[3][4][5] This phenomenon, known as cross-reactivity, is a significant concern in immunoassays for steroid hormones and their metabolites due to their shared core structures.[3][4][5]

This compound is a metabolite of spironolactone, a commonly prescribed medication.[6][7][8] Its immunoassay is susceptible to interference from other spironolactone metabolites, such as canrenone, and potentially the parent drug itself, due to their structural similarities.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-reactants in a this compound immunoassay?

The most probable cross-reactants are other metabolites of spironolactone, primarily canrenone.[9][13] The parent drug, spironolactone, may also exhibit some degree of cross-reactivity.[9][10][11][12][14] The extent of interference depends on the specific antibody used in the assay and the concentration of these interfering substances in the sample.

Q2: My assay is showing unexpectedly high levels of this compound. Could this be due to cross-reactivity?

Yes, this is a classic sign of cross-reactivity.[15] When a cross-reacting substance is present in the sample, it competes with this compound for antibody binding sites, leading to a signal that falsely elevates the calculated concentration of the target analyte.[15][16]

Q3: How can I confirm if cross-reactivity is affecting my results?

A spike-and-recovery experiment is a standard method to assess matrix effects and potential interference.[16][17] Additionally, analyzing samples with a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity, can help verify your immunoassay results.[16]

Q4: Are there any immediate steps I can take to reduce cross-reactivity?

Sample dilution is often the simplest initial step to mitigate interference.[15][16] By diluting the sample, you reduce the concentration of the interfering substance, which can lessen its impact on the assay. However, it's crucial to ensure that the diluted analyte concentration remains within the assay's detection range.[15]

Troubleshooting Guides

Guide 1: Identifying and Quantifying Cross-Reactivity

This guide provides a systematic approach to determine the extent of cross-reactivity from suspected interfering compounds.

Objective: To calculate the percentage of cross-reactivity of potential interferents.

Principle: A competitive immunoassay measures the analyte of interest by detecting the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[1][2][17][18][19] The signal generated is inversely proportional to the concentration of the analyte in the sample.[1][2]

Experimental Workflow:

Caption: Workflow for Cross-Reactivity Assessment.

Protocol:

  • Prepare a standard curve for this compound according to the assay protocol.

  • Prepare solutions of potential cross-reactants (e.g., canrenone, spironolactone) at various concentrations in the same matrix as your samples.

  • Run the immunoassay with these solutions as you would with your samples.

  • Determine the concentration of each cross-reactant solution from the this compound standard curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Concentration of this compound / Actual Concentration of Cross-Reactant) x 100

Data Interpretation:

Potential Cross-ReactantConcentration Tested (ng/mL)Apparent this compound Conc. (ng/mL)% Cross-Reactivity
Canrenone1002525%
Spironolactone10055%

This table provides a clear summary of the cross-reactivity of different compounds, aiding in the identification of significant interferents.

Guide 2: Assay Optimization to Minimize Cross-Reactivity

Once cross-reactivity is confirmed, you can optimize the assay conditions to improve specificity.

Objective: To reduce the binding of cross-reacting substances without significantly affecting the detection of this compound.

Key Optimization Parameters:

  • Antibody Selection: The choice of antibody is paramount. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[15] If possible, test antibodies from different vendors or consider custom antibody development targeting a unique epitope of this compound.

  • Buffer Composition: The composition of the assay buffer can significantly influence antibody-antigen interactions.[20][21][22][23]

    • pH and Ionic Strength: Systematically varying the pH and salt concentration of the buffer can help find conditions that favor the binding of this compound over cross-reactants.[24]

    • Blocking Agents: The addition of blocking agents like bovine serum albumin (BSA) or casein can help reduce non-specific binding.[16]

  • Incubation Times and Temperatures: Modifying incubation times and temperatures can also help to discriminate between high-affinity (target analyte) and low-affinity (cross-reactant) binding.[15][24] Shorter incubation times may favor the binding of the higher-affinity target molecule.[15]

Troubleshooting Decision Tree:

G A High Cross-Reactivity Detected B Dilute Sample A->B C Cross-Reactivity Still High? B->C D Optimize Buffer Composition (pH, Ionic Strength) C->D Yes H Problem Resolved C->H No E Modify Incubation Time/Temperature D->E F Test Alternative Antibody E->F G Consider Alternative Method (e.g., LC-MS) F->G

Caption: Decision Tree for Mitigating Cross-Reactivity.

Guide 3: Sample Pre-treatment to Remove Interferents

In cases of severe interference, pre-treating the sample to remove cross-reacting molecules may be necessary.[3][4][5]

Objective: To selectively remove interfering substances from the sample matrix before performing the immunoassay.

Methods:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte of interest while allowing interfering substances to pass through (or vice versa). The choice of sorbent and elution conditions is critical for successful separation.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases. By selecting appropriate solvents, it may be possible to extract this compound while leaving the majority of cross-reactants in the original sample matrix.

  • Immunodepletion: If a specific antibody against the primary cross-reactant (e.g., canrenone) is available, it can be used to remove this interferent from the sample prior to the this compound immunoassay.

Important Considerations:

  • Validation is Key: Any sample pre-treatment method must be thoroughly validated to ensure that it does not lead to significant loss of the target analyte (this compound) and effectively removes the interfering compounds.

  • Method Development: Developing a robust sample pre-treatment protocol can be time-consuming and requires careful optimization.

By systematically applying the strategies outlined in this guide, researchers can effectively troubleshoot and overcome the challenges of cross-reactivity in this compound immunoassays, leading to more accurate and reliable data.

References

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153.
  • Pleasants, R. A., Williams, D. M., Porter, R. S., & Gadsden, R. H. (1991). Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays. Therapeutic drug monitoring, 13(1), 66–70.
  • Valdes, R., Jr, & Miller, J. J. (1991). Approaches to Minimizing Interference by Cross-Reacting Molecules in Immunoassays. Clinical Chemistry, 37(2), 144-153.
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes.
  • S-Y, L., Fiuzat, M., Felker, G. M., O'Connor, C. M., & Mentz, R. J. (2018). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial. Pharmacotherapy, 38(10), 999-1006.
  • Patsnap. (2024, July 17). What is the mechanism of Spironolactone? Retrieved from [Link]

  • CliniSciences. (n.d.). Buffers for immunoassay optimization. Retrieved from [Link]

  • EmpoweRN. (2025, January 11). Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects [Video]. YouTube. [Link]

  • Deranged Physiology. (n.d.). Spironolactone. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods.
  • Sarpong, K. A. N., et al. (2024). Spironolactone metabolite causes falsely increased progesterone in the Abbott Architect immunoassay. Clinical Biochemistry, 126, 110747.
  • Gadage, A. (2016, November 29). General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx [PowerPoint slides]. SlideShare. [Link]

  • Katreddy, V., Bdiri, A., & Ashawesh, K. (2011). Cross reactivity of Spironolactone with androstenedione immunoassay. Endocrine Abstracts, 25, P239.
  • EnviroLogix. (2017, March 19). How Immunoassays Work. Retrieved from [Link]

  • SeraCare. (n.d.). Critical Factors in Immunoassay Optimization. Retrieved from [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Davison, C., et al. (2010). Spironolactone interference in the immunoassay of androstenedione. Annals of Clinical Biochemistry, 47(Pt 3), 269–271.
  • Grothaus, G. D., et al. (2009). Immunoassay Method Validation. In Detection of Genetically Modified Organisms in Food (pp. 145-156).
  • Le-Corche, V., et al. (2002). Spironolactone interference in the immunoassay of androstenedione. Endocrine Abstracts, 4, P114.

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Technical Support Center: Method Refinement for Canrenone Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of canrenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is canrenone and why is its accurate quantification critical?

Canrenone is a primary and active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1] Spironolactone itself can be unstable during analytical procedures, readily converting to canrenone.[1] Therefore, accurate quantification of canrenone is essential not only to understand its own pharmacokinetic and pharmacodynamic profile but also to accurately assess the bioavailability of its parent drug, spironolactone.

Q2: Which analytical technique is most suitable for canrenone quantification in biological matrices?

For most applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] It offers superior specificity compared to HPLC-UV, minimizing the impact of co-eluting endogenous compounds.[3] However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a robust and cost-effective alternative for analyzing higher concentration samples, such as in pharmaceutical formulations.[4]

Q3: What are the biggest challenges in developing a robust method for canrenone?

The three most significant challenges are:

  • Matrix Effects: Endogenous components in biological matrices like plasma, especially phospholipids, can suppress or enhance the ionization of canrenone in the MS source, leading to inaccurate and irreproducible results.[5][6][7]

  • Analyte Stability: Spironolactone can convert to canrenone in the biological matrix after sample collection and during sample processing.[8] Canrenone itself can be subject to pH-dependent hydrolysis.[9] Careful evaluation of sample handling and storage conditions is critical.

  • Chromatographic Peak Shape: Canrenone, being a steroid, can exhibit peak tailing on traditional reversed-phase columns due to secondary interactions with residual silanols on the silica surface.[10][11]

Q4: How important is the choice of an internal standard (IS)?

The use of an appropriate internal standard is paramount for correcting variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of canrenone (e.g., canrenone-d6). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[12] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of canrenone.[13]

Validated Experimental Protocol: LC-MS/MS Quantification of Canrenone in Human Plasma

This protocol outlines a robust method for the quantification of canrenone in human plasma, incorporating best practices to mitigate common analytical issues.

Reagents and Materials
  • Canrenone certified reference standard

  • Canrenone-d6 (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase)

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

The goal of sample preparation is to remove proteins and phospholipids that cause matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[5][14] A well-developed SPE method provides a much cleaner extract.[12]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution p1 Aliquot 100 µL Plasma p2 Spike with 10 µL Canrenone-d6 (IS) p1->p2 p3 Add 200 µL 4% H3PO4 (Precipitate & Acidify) p2->p3 p4 Vortex & Centrifuge p3->p4 s1 Condition Column (Methanol, then Water) p4->s1 Supernatant s2 Load Supernatant s1->s2 s3 Wash (e.g., 20% Methanol) (Removes polar interferences) s2->s3 s4 Elute Canrenone (e.g., 100% Acetonitrile) s3->s4 e1 Evaporate Eluate to Dryness s4->e1 Eluate e2 Reconstitute in 100 µL Mobile Phase e1->e2 e3 Inject into LC-MS/MS e2->e3

Caption: Workflow for Canrenone Extraction from Plasma using SPE.

LC-MS/MS Parameters

The following parameters serve as a validated starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18, < 3 µm particle size (e.g., 50 x 2.1 mm)Provides good hydrophobic retention for canrenone. Smaller particles increase efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of canrenone for positive ion mode ESI and helps to neutralize residual silanols on the column, improving peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a stronger elution solvent than methanol for steroids, potentially leading to sharper peaks.
Gradient 40% B to 95% B over 5 minutesA gradient is necessary to elute canrenone with good peak shape and to wash late-eluting interferences from the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and sensitivity.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Ionization Mode ESI, PositiveCanrenone readily forms protonated molecules [M+H]+.
MRM Transitions Canrenone: m/z 341.2 -> 107.2 (Quantifier), 341.2 -> 323.2 (Qualifier)Specific transitions ensure selectivity. The quantifier is used for concentration calculation, and the qualifier confirms identity.
Internal Standard Canrenone-d6: m/z 347.2 -> 107.2The deuterated IS should ideally fragment to the same product ion as the analyte.
Source Temp. ~300 °COptimized to ensure efficient desolvation of the ESI droplets.
Capillary Voltage ~3.5 kVOptimized to achieve stable and efficient ionization.

Note: The exact m/z values should be confirmed by infusing a standard solution of canrenone and the internal standard into the mass spectrometer.

Troubleshooting Guides

Guide 1: HPLC & UPLC Issues

HPLC_Troubleshooting start Problem: Peak Tailing for Canrenone cause1 Cause 1: Secondary Silanol Interactions start->cause1 cause2 Cause 2: Column Overload start->cause2 cause3 Cause 3: Extra-Column Volume start->cause3 cause4 Cause 4: Column Contamination / Void start->cause4 solution1a Solution: Lower Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid to neutralize silanols. cause1->solution1a solution1b Solution: Use a modern, high-purity, end-capped C18 column or a hybrid-surface column. cause1->solution1b solution2 Solution: Reduce injection mass by diluting the sample or injecting a smaller volume. cause2->solution2 solution3 Solution: Use tubing with smaller internal diameter (e.g., 0.12 mm) and minimize tubing length. cause3->solution3 solution4 Solution: Use a guard column. Flush column in reverse direction (if permitted). Replace if necessary. cause4->solution4

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

  • In-Depth Explanation (Cause 1): Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O-), creating negatively charged sites. Canrenone, while neutral, has polar ketone groups that can engage in secondary ionic or strong dipole interactions with these sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[10][11] Lowering the mobile phase pH neutralizes the silanols, minimizing this unwanted interaction.[15]

Guide 2: LC-MS/MS Issues
ProblemPotential CauseInvestigation & Solution
Poor Sensitivity / High LLOQ Ion Suppression from Matrix Effects: Co-eluting phospholipids from plasma compete with canrenone for ionization in the ESI source, reducing its signal.[5][7]1. Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of canrenone solution into the MS while injecting a blank, extracted plasma sample. A dip in the canrenone signal where phospholipids elute confirms ion suppression.[12] 2. Solution: Improve sample cleanup. Replace protein precipitation with a more effective technique like:     a) Mixed-Mode SPE: Combines reversed-phase and ion-exchange to remove a wider range of interferences.[12]     b) Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): Specifically target and remove phospholipids from the sample extract.[6][16]
Inconsistent Results / Poor Reproducibility 1. In-vitro Conversion of Spironolactone: If measuring canrenone as a metabolite of spironolactone, the parent drug can degrade to canrenone in the sample tube after collection or during processing, artificially inflating canrenone concentrations.[8] 2. Analyte Instability: Canrenone's lactone ring can be susceptible to hydrolysis under certain pH and temperature conditions.[9]1. Spironolactone Conversion: Immediately acidify blood samples upon collection (e.g., with citric acid) and keep them on ice. Centrifuge at low temperatures and freeze the resulting plasma at -70°C as quickly as possible. This minimizes enzymatic and chemical conversion. 2. Stability Validation: Perform rigorous stability tests as per regulatory guidelines (e.g., FDA, ICH).[1] This includes freeze-thaw stability, bench-top stability in matrix, and long-term storage stability. If instability is observed, adjust sample handling procedures accordingly (e.g., reduce time samples spend at room temperature).
Internal Standard (IS) Response Varies Widely Matrix Effects on IS: Even a SIL-IS can suffer from severe ion suppression if the matrix is "dirty". Sample Preparation Error: Inconsistent pipetting of the IS or sample.1. Review IS Peak Area Plot: The IS response should be consistent across all standards, QCs, and unknown samples. A significant drop in response in certain samples points to matrix effects in those specific wells. 2. Improve Sample Cleanup: As with poor sensitivity, a cleaner extract will provide a more stable environment for the IS to be ionized consistently.[13] 3. Re-evaluate Pipetting Technique: Ensure automated liquid handlers are calibrated and manual pipetting is consistent.

Method Validation: A Self-Validating System

A robust method is one that is thoroughly validated. Adherence to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) is crucial.[1] Your validation studies must prove the method is trustworthy for its intended purpose.

Validation ParameterAcceptance Criteria (Typical)Why It's Critical
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix lots.Ensures you are measuring only the intended analyte and not an endogenous compound.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal concentration (±20% at LLOQ).Defines the concentration range over which the method is accurate and precise.
Accuracy & Precision At least 3 concentrations (L, M, H). Precision (%CV) ≤15%. Accuracy (%RE) within ±15% (±20% at LLOQ).Confirms the method provides the correct concentration value consistently.
Matrix Effect The matrix factor (response in matrix vs. response in neat solution) should be consistent across at least 6 lots of matrix. %CV ≤15%.Directly assesses the impact of the biological matrix on quantification, ensuring results are not skewed by ion suppression or enhancement.
Recovery Recovery should be consistent and reproducible, though it does not need to be 100%.Ensures the extraction process is efficient and not a source of high variability.
Stability Analyte concentration in stored samples should be within ±15% of the initial concentration under various conditions (freeze-thaw, bench-top, long-term).Guarantees that the analyte concentration does not change from the time of sample collection to the time of analysis.[1]

References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. [Link]

  • Baranowska, I., & Koper, M. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Jain, P. P., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]

  • Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (2006). Request PDF - ResearchGate. [Link]

  • Conversion of spironolactone to canrenone and disposition kinetics of spironolactone and canrenoate-potassium in rats. (2004). Semantic Scholar. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • Determination of Spironolactone and Canrenone in Human Plasma by HPLC With MS Detection. (n.d.). Scribd. [Link]

  • Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. [Link]

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (2011). Semantic Scholar. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Oasis. [Link]

  • Sandall, J. M., et al. (2006). Simultaneous determination of spironolactone and its metabolites in human plasma. PubMed. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PMC - NIH. [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds?. (n.d.). HPLC-MART. [Link]

  • Sadée, W., et al. (1974). Conversion of spironolactone to canrenone and disposition kinetics of spironolactone and canrenoate-potassium in rats. PubMed. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Couchman, L., et al. (2020). Technical Note: Serum Steroids by LC-MS/MS. ResearchGate. [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2018). PMC - NIH. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. (n.d.). Waters Knowledge Base. [Link]

  • Ferreira-Nunes, R., et al. (2021). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. ResearchGate. [Link]

  • Singh, G., et al. (2017). Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. PubMed. [Link]

  • Dong, Y., et al. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. PubMed. [Link]

  • Das, R. (2012). Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay. PMC - NIH. [Link]

  • Garrett, E. R., & Won, C. M. (1971). Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of canrenone and lactonization of canrenoic acid. PubMed. [Link]

  • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

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Technical Support Center: Navigating the Purification of Synthetic Steroids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered in the purification of synthetic steroids. This guide is designed for researchers, chemists, and drug development professionals who seek to achieve high purity and yield in their steroid manufacturing and research endeavors. Synthetic steroids, with their structural similarities and potential for isomeric impurities, present unique purification hurdles that demand a systematic and scientifically grounded approach.[1][2]

This resource combines foundational principles with field-proven troubleshooting strategies to help you navigate these challenges effectively. We will delve into the nuances of chromatographic separation, crystallization, and impurity characterization, providing not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered by scientists working with synthetic steroids.

Q1: What are the primary sources of impurities in synthetic steroid preparations?

Impurities in synthetic steroids can originate from various stages of the manufacturing process.[3] They are broadly classified as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and byproducts from side reactions occurring during synthesis.[4] The structural complexity of steroids and the multi-step nature of their synthesis provide ample opportunity for the formation of such impurities.[5]

  • API-Related Impurities: These are structurally similar to the active pharmaceutical ingredient (API) and include stereoisomers (enantiomers and diastereomers), degradation products, and products of unwanted reactions like oxidation or hydrolysis.

  • Residual Solvents and Catalysts: Solvents used during synthesis and purification, as well as catalysts, can be carried over into the final product if not adequately removed.

Q2: How do I choose between reversed-phase and normal-phase chromatography for my steroid?

The choice depends primarily on the polarity of the steroid. Steroids are generally bulky organic molecules with poor water solubility but good solubility in organic solvents like methanol and acetonitrile, making them excellent candidates for reversed-phase liquid chromatography (LC).[1]

  • Reversed-Phase (RP) HPLC: This is the most common and versatile method. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RP-HPLC is ideal for separating a wide range of steroids, from non-polar esters to more polar hydroxylated forms.[1]

  • Normal-Phase (NP) HPLC: This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly useful for separating non-polar steroids or for resolving isomers that are difficult to separate by reversed-phase.

Q3: My steroid is failing to crystallize and is "oiling out." What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to issues with supersaturation, solvent choice, or the presence of impurities.

  • Reduce Supersaturation: Cool the solution more slowly or use a less concentrated solution to allow time for crystal nucleation and growth.

  • Change Solvent System: The ideal crystallization solvent should dissolve the steroid moderately at high temperatures and poorly at low temperatures. Experiment with different solvent/anti-solvent combinations.

  • Seed the Solution: Introduce a small crystal of the pure steroid to act as a template for crystallization.

  • Remove Impurities: The presence of impurities can inhibit crystal formation. Consider an initial chromatographic cleanup step to improve the purity of the material before attempting crystallization.[6]

Q4: Is derivatization necessary for GC-MS analysis of steroids?

Yes, in most cases. Steroids often contain polar functional groups like hydroxyl and keto groups, which make them non-volatile and prone to thermal degradation in the hot GC inlet.[7] Derivatization, typically by converting these groups to their trimethylsilyl (TMS) ethers, increases the steroid's volatility and thermal stability, leading to improved peak shape and sensitivity.[7]

Troubleshooting Guide: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for steroid purification.[1][8] However, achieving baseline separation of structurally similar steroids can be challenging.

Issue 1: Poor Resolution Between Steroid Isomers in HPLC/UHPLC

Symptom: Critical isomer pairs co-elute or show significant peak overlap, making accurate quantification and isolation impossible.

Causality Analysis: Resolution is a function of column efficiency, selectivity, and retention factor. For closely related isomers, selectivity (the ability of the chromatographic system to "tell the difference" between analytes) is the most critical and challenging parameter to optimize.

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Select Different Stationary Phase start->stationary_phase If mobile phase optimization fails temp Adjust Column Temperature start->temp Fine-tuning gradient Adjust Gradient Profile mobile_phase->gradient modifier Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->modifier solved Resolution Achieved (Rs >= 1.5) gradient->solved Success modifier->solved Success c18 Standard C18 stationary_phase->c18 phenyl Phenyl-Hexyl (for aromatic steroids) stationary_phase->phenyl chiral Chiral Stationary Phase (CSP) (for enantiomers) stationary_phase->chiral c18->solved Success phenyl->solved Success chiral->solved Success temp->solved Success

Caption: Decision tree for troubleshooting poor HPLC resolution.

Solutions in Detail:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[7] Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change interactions with the analyte and stationary phase compared to the aprotic ACN.

    • Adjust Gradient: For complex mixtures, a shallower gradient provides more time for closely eluting peaks to separate, thereby increasing resolution.[7]

  • Select an Appropriate Stationary Phase: The column chemistry is paramount. If a standard C18 column fails, consider alternatives based on the steroid's structure.

Stationary Phase ChemistrySeparation PrincipleIdeal for Separating
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, good for a wide range of steroid polarities.[1]
Phenyl-Hexyl Hydrophobic & π-π interactionsSteroids with aromatic rings. The phenyl groups provide alternative selectivity.[7]
PFP (Pentafluorophenyl) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Polar steroids, positional isomers, and halogenated steroids.
Chiral Stationary Phase (CSP) Enantioselective interactionsEnantiomers (non-superimposable mirror images) of a chiral steroid.[9]
Issue 2: Peak Tailing in GC-MS Analysis

Symptom: Peaks are asymmetrical with a pronounced "tail," leading to poor integration and inaccurate quantification.

Causality Analysis: Peak tailing in GC is often caused by "active sites" within the system. These are typically exposed silanol (-Si-OH) groups on the surfaces of the inlet liner, column, or detector that can form strong hydrogen bonds with polar functional groups on the steroid molecules, delaying their elution.

Solutions:

  • Ensure Complete Derivatization: Incomplete derivatization leaves polar -OH groups exposed. Optimize the reaction conditions (reagent concentration, temperature, time) to ensure all active hydrogens are replaced.

  • Use a Deactivated Inlet Liner: The liner is the first point of contact for the sample at high temperature. Always use a high-quality, deactivated liner and replace it regularly.

  • Condition the Column: Before analysis, condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Check for System Contamination: Contamination can create active sites. Bake out the system or clean the ion source of the mass spectrometer if necessary.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique that can yield highly pure material if optimized correctly.[6]

Issue: Steroid Crystallization in Final Product Formulation

Symptom: The purified steroid, particularly in injectable formulations, forms crystals during storage, especially at lower temperatures. This is a common issue with esters like Testosterone Cypionate.[10][11]

Causality Analysis: This phenomenon is typically due to the formulation being a supersaturated solution.[10] The steroid's solubility is dependent on the solvent (carrier oil), concentration, and temperature. A decrease in temperature can lower the solubility limit, causing the excess steroid to precipitate out as crystals.[11] Testosterone Cypionate is structurally more prone to this than Testosterone Enanthate due to differences in the ester chain that affect crystal lattice formation.[10]

Preventative Measures & Solutions:

  • Optimize Formulation:

    • Co-solvents: Include co-solvents in the formulation to increase the steroid's solubility.

    • Concentration: Avoid pushing the concentration to the absolute limit of solubility. Manufacturers sometimes combat this by reducing the concentration per mL (e.g., 125mg/mL instead of 250mg/mL).[10]

  • Controlled Storage: Store the product at a consistent, controlled room temperature. Advise end-users to avoid refrigeration or exposure to cold environments.[11]

  • Re-dissolving Crystals: If crystals form, they can often be re-dissolved by gently warming the vial (e.g., in warm water or by rolling between hands) and shaking.[10][11] This process has been shown not to negatively affect the testosterone.[10]

Impurity Profiling: A Regulatory Necessity

The identification, characterization, and quantification of impurities is a critical aspect of drug development and is required by regulatory agencies.[3][12] An impurity profile is a detailed list of all identified and unidentified impurities present in the final API.

Workflow for Impurity Identification:

Caption: General workflow for impurity profiling and characterization.

Experimental Protocols

Protocol 1: Standard Derivatization of Steroids for GC-MS Analysis

This protocol provides a general guideline for the silylation of hydroxyl and keto groups in steroids to form TMS ethers.

  • Sample Preparation: Accurately weigh approximately 1 mg of the steroid sample or standard into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh derivatization reagent. A common choice is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and an antioxidant like dithioerythritol. A typical ratio is 1000:2:5 (MSTFA:NH₄I:dithioerythritol, v/w/w).

  • Derivatization Reaction: Add 100 µL of the prepared reagent to the dried sample in the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 60-80°C for 20-30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Self-Validation Check: Analyze a well-characterized steroid standard alongside the unknown sample. The resulting chromatogram should show a single, sharp peak for the derivatized standard with the expected mass spectrum, confirming the reaction was successful.

Protocol 2: Scale-up of HPLC Purification from Analytical to Preparative Scale

This protocol demonstrates a linear scale-up for purifying corticosteroids.[1]

  • Develop Analytical Method: First, develop an optimized separation method on a standard analytical HPLC column (e.g., 4.6 mm ID). The goal is to achieve baseline resolution of the target steroid from its impurities. For a mixture of corticosteroids, a gradient of water (A) and a mixture of ACN:MeOH:IPA (B) can be effective.[1]

  • Calculate Preparative Flow Rate: The flow rate can be scaled linearly based on the cross-sectional area of the columns.

    • Flow Rate (Prep) = Flow Rate (Analytical) x [(Radius of Prep Column)² / (Radius of Analytical Column)²]

  • Calculate Preparative Gradient Times: The duration of each step in the gradient should be scaled by the same factor as the flow rate to maintain the same resolution.

  • Determine Column Loadability: Perform loading studies to determine the maximum amount of crude sample that can be injected onto the preparative column without losing resolution. For a 30 mm ID column, loads of up to 320 mg of total corticosteroid have been demonstrated.[1]

  • Run Preparative Chromatography: Execute the preparative run using the calculated scaled-up flow rate and gradient.

  • Fraction Collection: Collect fractions as the target steroid elutes from the column.

  • Purity Analysis: Analyze the collected fractions using the original analytical HPLC method to confirm purity before pooling the desired fractions.

References

  • Li, Z., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Advances, 15(22), 17548-17561. [Link][13][14][15][16]

  • Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. [Link][1]

  • Dinan, L., et al. (2001). Chromatographic procedure for the isolation of plant steroids. Journal of Chromatography A, 935(1-2), 105-123. [Link][2]

  • Chiong, D. M., Consuegra-Rodriguez, E., & Almirall, J. R. (1992). Analysis and Identification of Steroids. Journal of Forensic Sciences, 37(2), 488-502. [Link][17][18]

  • Harries, et al. (2024). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. WIREs Forensic Science. [Link][8]

  • Wudy, S. A., et al. (2017). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 172, 1-15. [Link][19]

  • The Men's Health Clinic. (2020). Why Does Testosterone Crystallise?. [Link][10]

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. [Link][6]

  • Alphagenix. (2023). Why Does Testosterone Crystallise? Uncovering the Reasons. [Link][11]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization. [Link][12]

  • Görög, S., et al. (2004). Estimation of impurity profiles of drugs and related materials: part 19: theme with variations. Identification of impurities in 3-oxosteroids. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 831-839. [Link][5]

  • F. Nicoli, S., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molbank, 2023(4), M1782. [Link][3]

  • Görög, S., et al. (1993). Estimation of impurity profiles in drugs and related materials. Part 11--The role of chromatographic and spectroscopic methods in the estimation of side-reactions in drug syntheses. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1219-1226. [Link][4]

  • Linder, M. B., et al. (2016). The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations. PLoS ONE, 11(3), e0150733. [Link][20]

  • Chiral Publishing Company. (n.d.). Chiral Drug Separation. [Link][21]

  • Svobodová, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 1075–1090. [Link][9]

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Technical Support Center: Optimization of Extraction Protocols for Canrenone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of extraction protocols for canrenone and its related metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing robust and reproducible extraction methods from biological matrices. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of spironolactone, and why is their extraction challenging?

Spironolactone is a potassium-sparing diuretic that is extensively metabolized in the body. Its primary and most active metabolite is canrenone .[1][2] Canrenone exists in a pH-dependent equilibrium with its hydrolyzed, open-lactone form, canrenoic acid .[3][4] This equilibrium presents a significant challenge for extraction, as the two forms have different polarities. Canrenone, a steroid lactone, is relatively nonpolar, while canrenoic acid, a carboxylic acid, is more polar and ionizable.[1][5] A successful extraction protocol must quantitatively account for both forms to accurately reflect the total canrenone concentration in the biological sample.

Q2: What are the most common extraction techniques for canrenone and its metabolites?

The two most prevalent and effective techniques for extracting canrenone and its metabolites from biological matrices such as plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) .[6][7]

  • Solid-Phase Extraction (SPE): This technique is often preferred for its high recovery, cleaner extracts, and potential for automation. Reversed-phase sorbents, such as C18, are commonly used to retain canrenone and canrenoic acid from the aqueous biological matrix.[8]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and robust method that partitions the analytes between the aqueous sample and an immiscible organic solvent. Various solvent systems have been successfully employed, including mixtures of methylene chloride and ethyl acetate.[6][9][10]

The choice between SPE and LLE often depends on factors such as sample volume, required throughput, and the desired cleanliness of the final extract for downstream analysis (e.g., LC-MS/MS).

Q3: How does the pH of the sample affect the extraction of canrenone and canrenoic acid?

The pH of the sample is a critical parameter due to the equilibrium between canrenone and canrenoic acid.[11] Canrenoic acid has a carboxylic acid group, which will be ionized (negatively charged) at a pH above its pKa. To efficiently extract canrenoic acid using reversed-phase SPE or LLE with a nonpolar solvent, the sample should be acidified to a pH below the pKa of the carboxylic acid. This protonates the carboxyl group, making the canrenoic acid molecule less polar and more readily retained on a C18 sorbent or extracted into an organic solvent. Canrenone extraction is less sensitive to pH in the acidic to neutral range.

Q4: What are the key validation parameters I should assess for my bioanalytical method?

According to regulatory bodies like the FDA and EMA, a comprehensive validation of your bioanalytical method is essential to ensure its reliability.[12][13][14][15][16] Key parameters to evaluate include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision assesses the reproducibility of the measurements.[16]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the matrix.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, room temperature).[17][18]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte in mass spectrometry-based assays.

Troubleshooting Guide

Problem 1: Low Analyte Recovery

Low recovery is one of the most common issues encountered during method development. A systematic approach is crucial to identify the source of analyte loss.[19][20]

Caption: Troubleshooting workflow for low analyte recovery in SPE.

  • Analyte Breakthrough During Loading: If the analyte is found in the fraction collected during sample loading, it indicates that the sorbent is not retaining the analyte effectively.[8][20][21]

    • Possible Cause: The sample loading flow rate is too high, not allowing sufficient interaction time between the analyte and the sorbent.

    • Solution: Reduce the flow rate during sample loading. Using a vacuum manifold with flow control can improve consistency.[8]

    • Possible Cause: The sample solvent is too strong, preventing the analyte from adsorbing to the sorbent.

    • Solution: If the sample is diluted prior to loading, ensure the dilution solvent is weak enough to promote retention.

    • Possible Cause: For canrenoic acid, incorrect sample pH can lead to its ionization and reduced retention on a reversed-phase sorbent.

    • Solution: Adjust the sample pH to be at least 1.5-2 pH units below the pKa of canrenoic acid.

  • Analyte Loss During Washing: If the analyte is detected in the wash fractions, the wash solvent is too strong and is prematurely eluting the analyte.[20][21]

    • Possible Cause: The organic content of the wash solvent is too high.

    • Solution: Decrease the percentage of organic solvent in the wash step. For example, if using 30% methanol in water, try 15% or 5%.[8]

    • Possible Cause: The pH of the wash solvent is not optimal for analyte retention.

    • Solution: Ensure the pH of the wash solvent is similar to the loading conditions to keep the analyte in its non-ionized, retained form.

  • Incomplete Elution: If recovery remains low but the analyte is not found in the load or wash fractions, it is likely retained on the SPE cartridge.[8][20]

    • Possible Cause: The elution solvent is too weak to desorb the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Consider using a stronger solvent like isopropanol for highly retained compounds.

    • Possible Cause: The volume of the elution solvent is insufficient.

    • Solution: Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, observed as ion suppression or enhancement, can significantly impact the accuracy and precision of an LC-MS/MS assay.[8]

  • Possible Cause: Co-elution of endogenous matrix components (e.g., phospholipids) with the analytes.

  • Solution 1: Optimize SPE Wash Step: Introduce an additional or more stringent wash step to remove interferences. A common strategy for removing phospholipids is to use a wash solvent containing a high percentage of organic solvent that is still not strong enough to elute the analytes of interest.

  • Solution 2: Modify Elution Solvent: Optimize the elution solvent to be more selective for your analytes. A step-gradient elution may help in separating the analytes from interfering compounds.

  • Solution 3: Change SPE Sorbent: If matrix effects persist, consider using an SPE sorbent with a different chemistry (e.g., a polymer-based sorbent instead of silica-based C18) to achieve a different selectivity for the interferences.[8]

Problem 3: Poor Reproducibility

Inconsistent results across a batch of samples can undermine the reliability of the method.

  • Possible Cause: Inconsistent flow rates during SPE steps, especially when performed manually.

  • Solution: Utilize a vacuum manifold with a flow control system or, for higher throughput and consistency, an automated SPE system.[8]

  • Possible Cause: Incomplete protein precipitation prior to LLE or SPE.

  • Solution: Ensure thorough vortexing and adequate centrifugation time and speed after adding the precipitating agent (e.g., acetonitrile).[8]

  • Possible Cause: Analyte instability during sample processing.

  • Solution: Investigate the stability of canrenone and canrenoic acid at room temperature in the biological matrix.[17] If degradation is observed, minimize the time samples are at room temperature by keeping them on ice or in a cooled autosampler.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Canrenone and Canrenoic Acid from Human Plasma

This protocol is a starting point and should be optimized and validated according to regulatory guidelines.[12][13]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

    • To a 500 µL aliquot of plasma, add an internal standard.

    • Acidify the sample by adding 50 µL of 2% formic acid in water. Vortex to mix. This step ensures canrenoic acid is in its non-ionized form.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 1 mL of methanol.[8]

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).[8]

  • Washing:

    • Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[8]

    • Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute canrenone and canrenoic acid with 1 mL of acetonitrile or methanol.[8] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Canrenone from Human Plasma

This method is effective for extracting canrenone and can be adapted for other metabolites.

  • Sample Preparation:

    • To a 500 µL aliquot of plasma in a glass tube, add an internal standard.

    • Vortex briefly.

  • Extraction:

    • Add 2.5 mL of an organic extraction solvent. A mixture of methylene chloride and ethyl acetate (20:80, v/v) has been shown to be effective.[6][10]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for subsequent analysis.

Data Summary Tables

Table 1: Physicochemical Properties of Canrenone and Canrenoic Acid

PropertyCanrenoneCanrenoic AcidRationale for Extraction
Molecular FormulaC22H28O3C22H30O4Affects mass spectrometry settings.
Molecular Weight340.5 g/mol [1]358.5 g/mol [5]Important for mass calculations.
LogP2.68[1]1.9[5]Indicates good hydrophobicity for reversed-phase retention and LLE into organic solvents.
FormLactone (neutral)[1]Carboxylic Acid[5]Canrenoic acid is ionizable; requires pH control for efficient extraction.

Table 2: Comparison of Common Extraction Techniques

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (tunable with different sorbents and wash steps)Moderate (dependent on solvent choice)
Recovery Generally high and reproducible (>85%)Can be high (>80%), but may be more variable[9]
Extract Cleanliness Excellent, often results in fewer matrix effectsGood, but may co-extract more interferences
Automation Easily automated for high throughputMore difficult to automate
Solvent Consumption LowHigh
Common Sorbent/Solvent C18, Polymer-basedMethylene Chloride:Ethyl Acetate, Methyl tert-butyl ether[6]

Visualizations

Metabolic Pathway and Extraction Targets

Metabolism cluster_extraction Extraction Targets Spironolactone Spironolactone Canrenone Canrenone (Active Metabolite) Spironolactone->Canrenone Metabolism CanrenoicAcid Canrenoic Acid (Hydrolyzed Form) Canrenone->CanrenoicAcid Hydrolysis (pH-dependent equilibrium)

Caption: Metabolic relationship between spironolactone, canrenone, and canrenoic acid.

References

  • Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications - Benchchem. (n.d.).
  • Simultaneous determination of spironolactone and its metabolites in human plasma. (n.d.).
  • Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments | Request PDF. (n.d.). ResearchGate.
  • Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS | Request PDF. (n.d.). ResearchGate.
  • Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (n.d.). PubMed.
  • Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (n.d.). PubMed.
  • Guideline on bioanalytical method validation. (2011, July 21). EMA.
  • Canrenoic Acid | C22H30O4 | CID 656615. (n.d.). PubChem - NIH.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (n.d.). WelchLab.
  • Canrenone | C22H28O3 | CID 13789. (n.d.). PubChem - NIH.
  • Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (n.d.). Semantic Scholar.
  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.). SciSpace.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Canrenoic acid. (n.d.). Grokipedia.
  • Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of canrenone and lactonization of canrenoic acid. (n.d.). PubMed.
  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (2011, November 13). Semantic Scholar.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19).
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
  • 11-α-hydroxylation of canrenone by microbial transformation. (n.d.). ResearchGate.
  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. (n.d.). PMC - NIH.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube.
  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018, December 15).
  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Request PDF. (n.d.). ResearchGate.
  • Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (n.d.). SciELO.
  • Canrenoic acid. (n.d.). Wikipedia.
  • Stability of Synthetic Cathinones in Blood. (2017, November 1). PubMed.
  • Bioanalytical Method Validation. (n.d.).
  • Extraction techniques for biological sample preparation and... (n.d.). ResearchGate.
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent.
  • Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. (n.d.). PubMed.
  • Simultaneous separation and rapid determination of spironolactone and its metabolite canrenone in different pharmaceutical formulations and urinary matrices by capillary zone electrophoresis | Request PDF. (n.d.). ResearchGate.
  • CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone. (n.d.). Google Patents.
  • Sex Differences in Spironolactone and the Active Metabolite Canrenone Concentrations and Adherence. (n.d.). MDPI.
  • Determination of Canrenone, the Major Metabolite of Spironolactone, in Plasma and Urine by High-Performance Liquid Chromatography. (n.d.). PubMed.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube.
  • Pharmacokinetics of spironolactone and potassium canrenoate in humans. (n.d.). PubMed.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.).
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
  • Comparison of extraction methods for intracellular metabolomics of human tissues. (2022, August 26). PMC.
  • Canrenone-the principal active metabolite of spironolactone? (n.d.). PMC - NIH.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Delta 9,11-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Delta 9,11-canrenone, a critical impurity and degradation product of spironolactone. We will delve into the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for the quality control of pharmaceuticals.

Introduction: The Significance of Monitoring this compound

Spironolactone, a potassium-sparing diuretic, is widely used in the treatment of various cardiovascular conditions.[1][2] Its primary active metabolite is canrenone.[3] During the manufacturing process or upon storage, spironolactone can degrade, leading to the formation of various impurities. This compound is one such process-related impurity and degradation product that needs to be monitored to ensure the safety and efficacy of the final drug product. The accurate quantification of this impurity is mandated by regulatory agencies and is a critical aspect of quality control in the pharmaceutical industry.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines, such as ICH Q2(R1) and the more recent Q2(R2), that outline the necessary validation characteristics.[6][7][8][9] This guide will adhere to these principles to present a scientifically sound comparison of two prevalent analytical techniques.

A Validated HPLC-UV Method for this compound

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique for routine quality control due to its robustness, cost-effectiveness, and reliability.[1]

Principle and Rationale

The selected HPLC-UV method is designed to be stability-indicating, meaning it can resolve this compound from spironolactone, canrenone, and other potential degradation products.[2] The choice of a reversed-phase C18 column is based on its proven efficacy in separating moderately polar compounds like steroids. The mobile phase, a gradient mixture of acetonitrile and water, allows for the effective elution and separation of the analytes. UV detection at a specific wavelength where this compound exhibits significant absorbance ensures adequate sensitivity.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 284 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the drug substance or product equivalent to 10 mg of spironolactone in 10 mL of acetonitrile. Sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines for the following parameters:[4][7][8][10]

  • Specificity: Demonstrated by the separation of this compound from spironolactone, canrenone, and other impurities generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[2][11]

  • Linearity: Assessed by analyzing five concentrations of the reference standard, with the results evaluated by the correlation coefficient (r²) of the calibration curve.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts and equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability during normal usage.[5]

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity Well-resolved peaks, no interferencePassed
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 10 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.03 µg/mL
LOQ -0.1 µg/mL
Robustness No significant impact on resultsPassed
Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Data Analysis & Reporting Dev Develop HPLC-UV Method Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Analyze Data Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Comparative Analysis: UPLC-MS/MS as an Alternative

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis and bioanalytical studies.[12][13]

Introduction to UPLC-MS/MS

UPLC utilizes smaller particle size columns (<2 µm), leading to faster analysis times and improved resolution compared to conventional HPLC. The coupling with a tandem mass spectrometer allows for the highly selective and sensitive detection of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12] This makes UPLC-MS/MS particularly suitable for complex matrices or when extremely low detection limits are required.

Comparative Performance Data
Performance AttributeHPLC-UV MethodUPLC-MS/MS MethodRationale for Difference
Analysis Time ~25 minutes< 5 minutesSmaller particle size columns in UPLC allow for higher flow rates and faster separations.
Sensitivity (LOQ) 0.1 µg/mL (100 ng/mL)< 0.1 ng/mLMass spectrometric detection is inherently more sensitive than UV detection.
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time, parent ion, and fragment ions)MS/MS provides an additional dimension of separation based on mass, significantly reducing interferences.
Cost per Sample LowHighHigher initial instrument cost and maintenance for MS/MS systems.
Complexity LowHighRequires specialized expertise for method development, operation, and data interpretation.
Robustness HighModerateMore susceptible to matrix effects and requires more stringent sample preparation.
Discussion: Choosing the Right Method

The choice between HPLC-UV and UPLC-MS/MS depends on the specific application and analytical requirements.

  • HPLC-UV is the workhorse for routine quality control of drug substances and products. Its robustness, lower cost, and ease of use make it ideal for release testing and stability studies where the impurity levels are expected to be within a quantifiable range.

  • UPLC-MS/MS is the preferred method for applications demanding high sensitivity and selectivity. This includes the identification and quantification of trace-level impurities, analysis of metabolites in biological matrices (pharmacokinetic studies), and characterization of unknown degradation products.[13]

Decision-Making Framework for Method Selection

Method Selection Framework Start Define Analytical Requirement Question1 Is the analyte a known impurity in a drug product? Start->Question1 Question2 Are trace levels (<0.05%) or bioanalytical samples involved? Question1->Question2 Yes Method1 HPLC-UV for Routine QC Question1->Method1 No (Assay) Question2->Method1 No Method2 UPLC-MS/MS for High Sensitivity Question2->Method2 Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of an analytical method is a prerequisite for its implementation in a regulated environment. This guide has detailed a robust and reliable HPLC-UV method for the quantification of this compound, suitable for routine quality control. Furthermore, a comparison with the more sensitive UPLC-MS/MS technique highlights the importance of selecting an analytical method that is fit for its intended purpose. While HPLC-UV provides a cost-effective and robust solution for routine analysis, UPLC-MS/MS offers unparalleled sensitivity and selectivity for more demanding applications. A thorough understanding of the strengths and limitations of each technique is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Wang, Z., et al. (2016). Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • Legrand, P., et al. Spironolactone: stability indicating method for the identification of major degradation products and pathways. Agence Générale des Equipements et Produits de Santé (AGEPS). [Link]

  • SciELO. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]

  • SciSpace. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. [Link]

  • Chavan, R. R., et al. (2019). A REVIEW ON: FORCED DEGRADATION STUDIES OF SPIRONOLACTONE. Asian Journal of Pharmacy and Technology. [Link]

  • Singhal, R., et al. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Portal de Revistas da USP. Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. [Link]

  • CORE. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry. CORE. [Link]

  • Semantic Scholar. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Semantic Scholar. [Link]

  • Portal de Revistas da USP. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. [Link]

  • Ramsay, L. E., et al. (1976). Canrenone--the principal active metabolite of spironolactone? British Journal of Clinical Pharmacology. [Link]

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A Comparative Guide to Determining the Mineralocorticoid Receptor Affinity: Canrenone vs. Δ⁹,¹¹-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of mineralocorticoid receptor (MR) binding affinity between canrenone and its derivative, Δ⁹,¹¹-canrenone. Given the absence of direct comparative experimental data in published literature, this document serves as a detailed roadmap, equipping researchers with the theoretical background, experimental design, and step-by-step protocols necessary to perform this evaluation.

Introduction: The Significance of Mineralocorticoid Receptor Modulation

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, is a crucial regulator of electrolyte balance, fluid homeostasis, and blood pressure.[1] Its activation by the steroid hormone aldosterone is a key physiological process.[2] However, inappropriate MR activation contributes to the pathophysiology of numerous conditions, including hypertension, heart failure, and diabetic nephropathy, making it a prime therapeutic target.[3][4]

Canrenone is the major active metabolite of spironolactone, a widely used MR antagonist.[5][6][7] Both spironolactone and canrenone act by competitively blocking the binding of aldosterone to the MR.[8] The exploration of novel canrenone derivatives is a continuing effort to develop MR antagonists with improved affinity, selectivity, and pharmacokinetic profiles. One such derivative is Δ⁹,¹¹-canrenone, which features an additional double bond in the C-ring of the steroid backbone. This structural modification raises a critical question for drug development professionals: How does this alteration impact binding affinity at the mineralocorticoid receptor?

This guide will delineate the scientific rationale and provide the necessary experimental protocols to answer this question definitively.

Section 1: The Molecular Basis of Structure-Affinity Relationships at the MR

The affinity of a ligand for the MR is dictated by its three-dimensional shape and the specific non-covalent interactions it forms within the receptor's ligand-binding domain (LBD).[8][9] The steroidal core of antagonists like canrenone fits into a hydrophobic pocket, but specific substitutions and structural features are critical for high-affinity binding and antagonist activity.[2]

Studies on various steroidal compounds have established clear structure-activity relationships (SAR).[10] For instance, modifications at the C6/C7 and C17 positions significantly influence MR affinity.[10] The introduction of a 9,11-epoxy group, as seen in the development of eplerenone from a mexrenone precursor, was a key strategy to reduce affinity for androgen and progesterone receptors, thereby increasing selectivity for the MR.[7]

The introduction of a Δ⁹,¹¹ double bond in canrenone is hypothesized to flatten the conformation of the steroid's C-ring.[11] This altered geometry could potentially enhance or diminish the molecule's fit within the LBD, thereby changing its binding affinity. Only direct experimental comparison can validate this hypothesis.

Section 2: Experimental Design for Comparative Affinity Profiling

The gold standard for quantifying the binding affinity of a test compound for a receptor is the competitive radioligand binding assay .[12][13][14] This technique is robust, sensitive, and allows for the determination of the inhibition constant (Kᵢ), a true measure of binding affinity.

The principle of the assay is straightforward: a fixed concentration of a high-affinity radiolabeled ligand (the "tracer," e.g., [³H]-aldosterone) is incubated with a source of MR (e.g., cell membranes from a cell line overexpressing the receptor). In parallel incubations, increasing concentrations of an unlabeled "competitor" compound (canrenone or Δ⁹,¹¹-canrenone) are added. The competitor compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the reduction in bound radioactivity, one can determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor MR-Expressing Cell Membranes Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound to reach equilibrium Receptor->Incubate Radioligand Radioligand Stock (e.g., [³H]-Aldosterone) Radioligand->Incubate Test_Compounds Test Compounds (Canrenone, Δ⁹,¹¹-Canrenone) Test_Compounds->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Separate bound from free ligand Wash Wash to remove unbound radioligand Filter->Wash Count Scintillation Counting (Measures bound radioactivity) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Section 3: Detailed Experimental Protocol: Competitive Binding Assay

This protocol describes a robust method for determining the Kᵢ values of canrenone and Δ⁹,¹¹-canrenone at the human mineralocorticoid receptor.

1. Materials and Reagents

  • Receptor Source: Cell membranes prepared from COS-1 or HEK293 cells transiently transfected with a human mineralocorticoid receptor (hMR) expression plasmid.

  • Radioligand: [³H]-Aldosterone (specific activity ~80-100 Ci/mmol).

  • Test Compounds: Canrenone and Δ⁹,¹¹-Canrenone, dissolved in DMSO to create 10 mM stock solutions.

  • Non-specific Binding Control: Unlabeled aldosterone (1000x the concentration of the radioligand).

  • Binding Buffer: Tris-HCl (50 mM), EDTA (1 mM), MgCl₂ (10 mM), Glycerol (10%), pH 7.4.

  • Wash Buffer: Ice-cold Tris-HCl (50 mM), pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter mats.

  • Scintillation Cocktail and Scintillation Counter .

2. Protocol Steps

  • Preparation of Dilutions:

    • Prepare serial dilutions of the test compounds (canrenone and Δ⁹,¹¹-canrenone) in binding buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-Aldosterone in binding buffer to a final assay concentration equal to its dissociation constant (Kᴅ), typically around 1-2 nM.

    • Prepare the receptor membrane suspension in binding buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand.[15]

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 50 µL binding buffer, 50 µL [³H]-Aldosterone, 100 µL receptor membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL unlabeled aldosterone (at 1-2 µM), 50 µL [³H]-Aldosterone, 100 µL receptor membrane suspension.

    • Competitor Wells: 50 µL of each competitor dilution, 50 µL [³H]-Aldosterone, 100 µL receptor membrane suspension.

  • Incubation:

    • Incubate the sealed assay plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours, to be optimized).

  • Separation and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester.[16][17] This step traps the receptor-bound radioligand on the filter.

    • Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

Section 4: Data Analysis and Interpretation

The data generated from the scintillation counter is processed to determine the affinity (Kᵢ) of each compound.

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the competitor wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration. This will produce a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the curve and calculate the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

G Raw_CPM Raw Scintillation Data (CPM) Specific_Binding Calculate Specific Binding (% of Control) Raw_CPM->Specific_Binding Curve_Fit Non-linear Regression (Log[Inhibitor] vs. Response) Specific_Binding->Curve_Fit IC50 Determine IC₅₀ Value Curve_Fit->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) IC50->Cheng_Prusoff Ki Determine Kᵢ Value (Binding Affinity) Cheng_Prusoff->Ki Kd Radioligand Kᴅ (from Saturation Assay) Kd->Cheng_Prusoff

Caption: Logical flow from raw data to the final Kᵢ value.

Data Presentation

The results should be summarized in a clear, tabular format for direct comparison.

CompoundIC₅₀ (nM) vs [³H]-AldosteroneKᵢ (nM)
Spironolactone (Reference)e.g., 24[18]Calculated
Canrenone (Reference)Expected ValueCalculated
Δ⁹,¹¹-CanrenoneExperimental ValueCalculated

Note: The IC₅₀ value for spironolactone is provided as a literature example and should be determined experimentally alongside the test compounds as a positive control.

Section 5: Conclusion and Future Directions

By following the rigorous protocol outlined in this guide, researchers can generate high-quality, reproducible data to definitively compare the mineralocorticoid receptor binding affinity of canrenone and Δ⁹,¹¹-canrenone. The resulting Kᵢ values will provide a quantitative measure of how the Δ⁹,¹¹ modification impacts receptor binding.

A lower Kᵢ value for Δ⁹,¹¹-canrenone would indicate a higher binding affinity, suggesting it may be a more potent MR antagonist. Conversely, a higher Kᵢ would indicate reduced affinity.

Following this initial binding assessment, further studies are essential to build a complete pharmacological profile:

  • Functional Assays: A cell-based reporter assay (e.g., a luciferase assay) should be performed to confirm that Δ⁹,¹¹-canrenone acts as an antagonist and to quantify its functional potency.[3]

  • Selectivity Profiling: The compound should be tested in similar binding assays for its affinity at other key steroid receptors, including the androgen, progesterone, and glucocorticoid receptors, to determine its selectivity profile.[19]

This comprehensive approach, starting with the fundamental determination of binding affinity, is critical for the rational design and development of next-generation mineralocorticoid receptor antagonists.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Nickisch, K., et al. (1991). Synthesis and reactions of 2-methylene-canrenone. Arzneimittelforschung, 41(7), 747-52. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand binding assay. Methods in Molecular Medicine, 51, 305-14. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Lisurek, M., et al. (2016). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of Steroid Biochemistry and Molecular Biology, 161, 64-74. Retrieved from [Link]

  • Davenport, A. P., & Kuc, R. E. (2003). Radioligand binding assays and their analysis. Methods in Molecular Biology, 225, 137-52. Retrieved from [Link]

  • Poli, E., et al. (2017). Steroidal Mineralocorticoid Receptor Antagonists: Synthesis and Biology. Mini-Reviews in Medicinal Chemistry, 17(2), 175-189. Retrieved from [Link]

  • Casals-Stenzel, J., Buse, M., & Wambach, G. (1984). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. Arzneimittelforschung, 34(3), 241-3. Retrieved from [Link]

  • Galigniana, M. D., et al. (2010). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 11(10), 4085-4103. Retrieved from [Link]

  • Rogerson, F. M., et al. (2002). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 28(2), 121-32. Retrieved from [Link]

  • Rossi, G. P. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Giornale Italiano di Cardiologia, 15(3), 135-7. Retrieved from [Link]

  • Lisurek, M., et al. (2016). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. Semantic Scholar. Retrieved from [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125-T140. Retrieved from [Link]

  • Mihai, S., et al. (2021). The expanding class of mineralocorticoid receptor modulators: New ligands for kidney, cardiac, vascular, systemic and behavioral selective actions. Pharmacology & Therapeutics, 223, 107797. Retrieved from [Link]

  • Galigniana, N. M., et al. (2015). Steroid structure-mineralocorticoid activity relationship. ResearchGate. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Gonzalez-Liso, M. J., et al. (2021). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. Molecules, 26(11), 3169. Retrieved from [Link]

  • Fagart, J., et al. (2002). Mechanistic aspects of mineralocorticoid receptor activation. Steroids, 67(9), 767-73. Retrieved from [Link]

  • Parthasarathy, H. K., & MacDonald, T. M. (2007). Mineralocorticoid receptor antagonists. Current Hypertension Reports, 9(1), 45-52. Retrieved from [Link]

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A Comparative Guide to the Metabolites of Spironolactone: A Deep Dive into Canrenone and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary active metabolites of spironolactone, a widely used mineralocorticoid receptor (MR) antagonist. As a prodrug, the clinical efficacy and side-effect profile of spironolactone are intrinsically linked to its complex biotransformation. Understanding the distinct pharmacological properties of its metabolites is paramount for researchers in drug development and pharmacology. This document moves beyond a surface-level overview to dissect the causality behind experimental methodologies and interpret the resulting data, offering a robust resource for the scientific community.

Introduction: The Clinical Significance of a Prodrug

Spironolactone is a cornerstone therapy for conditions characterized by excess aldosterone, including heart failure and resistant hypertension.[1] It functions by competitively antagonizing the mineralocorticoid receptor, thereby blocking aldosterone-induced sodium and water retention.[1] However, spironolactone itself is rapidly and extensively metabolized, acting primarily as a precursor to a suite of more pharmacologically durable molecules.[2] The therapeutic and adverse effects are largely mediated by these active metabolites, which possess distinct pharmacokinetic and pharmacodynamic profiles. This guide will focus on a comparative study of its most significant metabolites, primarily canrenone and 7α-thiomethylspironolactone (7α-TMS), to elucidate their differential contributions.

The Metabolic Journey of Spironolactone

Upon oral administration, spironolactone undergoes significant first-pass metabolism. Its biotransformation proceeds along two primary pathways: one involving the removal of the thioacetyl group to form canrenone, and a second pathway where the sulfur moiety is retained and modified, leading to the formation of 7α-thiomethylspironolactone (7α-TMS) and 7α-thiospironolactone (7α-TS).[2]

Canrenone and 7α-TMS are considered the two principal active metabolites, exhibiting longer plasma half-lives than the parent drug and mediating a significant portion of its overall effect.[3] The extended half-life of canrenone, in particular (approximately 16.5 hours), contributes to the prolonged duration of action of spironolactone.[3]

cluster_0 Metabolic Pathway of Spironolactone Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Dethioacetylation TS 7α-thiospironolactone (7α-TS) Spironolactone->TS Deacetylation TMS 7α-thiomethylspironolactone (7α-TMS) TS->TMS S-methylation

Caption: Metabolic conversion of spironolactone into its major active metabolites.

Comparative Pharmacodynamics: A Tale of Two Receptors

The clinical utility and limitations of spironolactone are defined by its interaction with multiple steroid receptors. While its therapeutic effect stems from blocking the mineralocorticoid receptor, its most prominent side effects, such as gynecomastia, are due to off-target binding to the androgen (AR) and progesterone (PR) receptors.[1][4] Critically, its metabolites exhibit different binding affinities for these receptors, leading to a nuanced overall pharmacological profile.

It is widely suggested that metabolites other than canrenone are largely responsible for the antiandrogenic activity of spironolactone.[5][6][7] Studies have shown that while canrenone is a potent MR antagonist, its affinity for the androgen receptor is considerably lower than that of spironolactone itself or other sulfur-containing metabolites. This distinction is fundamental to understanding the drug's side-effect profile.

CompoundTarget ReceptorAffinity (Ki / IC50)Comments
Spironolactone Mineralocorticoid (MR)HighPrimary therapeutic target antagonist.
Androgen (AR)~39.4 nM (Ki)[8]Significant binding contributes to antiandrogenic side effects.
Progesterone (PR)ModerateContributes to endocrine side effects.
Canrenone Mineralocorticoid (MR)HighMajor contributor to MR antagonism. A primary active metabolite.[5][6]
Androgen (AR)LowSignificantly lower affinity for AR compared to spironolactone, suggesting a lesser role in antiandrogenic effects.[7]
7α-TMS Mineralocorticoid (MR)HighA major active metabolite contributing to the potassium-sparing effect.[3]
Androgen (AR)Moderate-HighBelieved to be a significant contributor to the overall antiandrogenic activity of spironolactone.

Experimental Protocols for Comparative Analysis

To empirically determine the differential properties of these metabolites, specific and validated experimental workflows are required. The following sections detail the methodologies for quantifying metabolite levels and assessing their receptor binding affinities.

Protocol: Quantification of Metabolites in Plasma via LC-MS/MS

The accurate quantification of spironolactone and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.

Causality: The choice of LC-MS/MS is driven by its ability to separate structurally similar compounds (chromatography) and provide unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns (tandem mass spectrometry). Protein precipitation is a rapid and effective method for sample cleanup in plasma, removing large proteins that would otherwise interfere with the analysis. An internal standard is crucial for correcting variations in sample processing and instrument response, ensuring accuracy.

cluster_1 LC-MS/MS Workflow for Metabolite Quantification P1 Plasma Sample (50 µL) P2 Add Internal Standard (e.g., Testosterone-d3) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Inject into LC-MS/MS System P5->P6 P7 Data Analysis (Quantification) P6->P7

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS and GC-MS for the Quantitative Analysis of Delta 9,11-Canrenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and metabolic research, the precise and accurate quantification of steroidal compounds is paramount. Delta 9,11-canrenone, an isomer of the pharmacologically active metabolite canrenone, presents a unique analytical challenge due to the need for specific and sensitive detection, often in complex biological matrices. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of these two orthogonal methods to ensure the highest level of data integrity.

The Analytical Imperative: Why Cross-Validation Matters

In regulated environments, reliance on a single analytical method can be a vulnerability. Cross-validation, the process of comparing results from two distinct analytical methods, provides a robust mechanism to ensure the accuracy and reliability of quantitative data.[1] This is particularly crucial for isomeric compounds like this compound, where the potential for co-elution and isobaric interference necessitates a rigorous approach to method validation. By employing two fundamentally different techniques—LC-MS, which separates based on polarity in the liquid phase, and GC-MS, which separates based on volatility in the gas phase—we can achieve a higher degree of confidence in the reported concentrations.

Understanding the Analyte: this compound

This compound is a steroidal lactone with a molecular weight of 338.44 g/mol . Its structure is closely related to canrenone, a major metabolite of spironolactone. The key structural difference, the location of a double bond, can significantly influence its physicochemical properties and, consequently, its behavior in different analytical systems. A thorough understanding of the analyte's properties is the first step in developing robust analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse of Modern Bioanalysis

LC-MS has emerged as a dominant technique for the analysis of steroids and other small molecules in biological matrices due to its high sensitivity, specificity, and versatility.[1] The ability to analyze compounds directly in the liquid phase without the need for derivatization makes it a more straightforward approach for many analytes.

The Causality of Method Design for LC-MS

The development of a robust LC-MS method is a multi-step process, with each parameter carefully chosen to optimize the separation and detection of the target analyte.

Chromatographic Separation: For a moderately polar compound like this compound, reversed-phase chromatography is the logical choice. A C18 column is a good starting point, offering a good balance of hydrophobic retention and peak shape. The mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is optimized to achieve adequate retention and separation from potential interferences. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency in the mass spectrometer.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally effective for steroids containing a proton-accepting functional group. For this compound, the protonated molecule [M+H]+ is the expected precursor ion. Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity. By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), we can filter out background noise and confidently identify and quantify the analyte.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of canrenone).

    • Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI positive.

    • MRM Transitions: To be determined by infusing a standard of this compound. For canrenone, a precursor ion of m/z 341.4 has been reported.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Powerful Alternative

GC-MS is a highly sensitive and specific technique that has been a cornerstone of steroid analysis for decades. Its high chromatographic resolution makes it particularly well-suited for separating complex mixtures of isomers.

The Rationale for Derivatization in GC-MS

Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Steroids like this compound are not inherently suitable for GC analysis due to their low volatility and the presence of polar functional groups. Therefore, a chemical derivatization step is mandatory.[4] Silylation is a common and effective derivatization strategy for steroids, replacing active hydrogens with trimethylsilyl (TMS) groups. This process increases volatility and thermal stability, and often improves chromatographic peak shape. A two-step derivatization involving methoximation followed by silylation can be employed for steroids containing ketone groups to prevent enolization and the formation of multiple derivatives.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction Spike->Extraction Derivatization Methoximation & Silylation Extraction->Derivatization Injection Inject into GC System Derivatization->Injection Separation Capillary GC Separation (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: GC-MS workflow for this compound analysis.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add 10 µL of an internal standard solution.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and elute the analytes with methanol.

    • Evaporate the eluate to dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine and heat at 60°C for 30 minutes.

    • Cool the sample and add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 80°C for 60 minutes.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 280°C.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify characteristic fragmentation patterns, followed by Selected Ion Monitoring (SIM) for quantification.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. The following table provides a comparative overview of the expected performance characteristics of each method, based on data for the closely related compound canrenone and general principles of steroid analysis.

ParameterLC-MS/MSGC-MSRationale & Causality
Sample Preparation Simpler (LLE or SPE)More complex (SPE and mandatory derivatization)LC-MS analyzes the compound in its native form, while GC-MS requires a chemical modification to induce volatility.[1][4]
Throughput HigherLowerThe additional derivatization step in the GC-MS workflow reduces the number of samples that can be processed in a given time.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL rangeCan achieve similar or even better sensitivity depending on the detector and derivatization efficiencyBoth techniques are highly sensitive, but the choice of ionization and detection modes can influence the ultimate limits of detection. For canrenone by LC-MS/MS, an LOQ of 15 ng/mL has been reported.[3]
Specificity High (with MS/MS)High (with high-resolution GC and MS)The use of MRM in LC-MS/MS and the high resolving power of capillary GC columns provide excellent specificity for both techniques.
Linearity (r²) Typically > 0.99Typically > 0.99Both methods are capable of generating linear calibration curves over a wide concentration range.[2][3]
Precision (%RSD) < 15%< 15%Well-validated methods for both techniques should demonstrate high precision, in line with regulatory guidelines.[5][6]
Accuracy (%Recovery) 85-115%85-115%Accuracy is dependent on the efficiency of the extraction and the absence of matrix effects. Both methods can achieve high accuracy with proper optimization.
Robustness Generally highCan be affected by the reproducibility of the derivatization reactionThe derivatization step in GC-MS can be a source of variability if not carefully controlled.

The Cross-Validation Protocol: A Self-Validating System

The core of ensuring data integrity lies in a robust cross-validation protocol that adheres to guidelines from regulatory bodies such as the FDA and the principles outlined in ICH Q2(R1).[5][6][7][8][9][10]

CrossValidation_Workflow cluster_methods Independent Method Development & Validation cluster_analysis Comparative Sample Analysis cluster_evaluation Statistical Evaluation LCMS_Val Validate LC-MS Method (ICH Q2(R1) Parameters) Analyze_LCMS Analyze Samples by LC-MS LCMS_Val->Analyze_LCMS GCMS_Val Validate GC-MS Method (ICH Q2(R1) Parameters) Analyze_GCMS Analyze Samples by GC-MS GCMS_Val->Analyze_GCMS Sample_Set Select a Set of Authentic Samples (n > 20) Sample_Set->Analyze_LCMS Sample_Set->Analyze_GCMS Correlation Correlation Analysis (e.g., Pearson or Spearman) Analyze_LCMS->Correlation Agreement Bland-Altman Plot (Assess Bias and Limits of Agreement) Analyze_LCMS->Agreement Analyze_GCMS->Correlation Analyze_GCMS->Agreement Conclusion Conclusion on Method Comparability Correlation->Conclusion Agreement->Conclusion

Caption: Cross-validation workflow for LC-MS and GC-MS methods.

Step-by-Step Cross-Validation Procedure
  • Independent Method Validation: Fully validate both the LC-MS and GC-MS methods according to ICH Q2(R1) guidelines.[5][6] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Sample Selection: Select a statistically significant number of authentic samples (e.g., from a clinical study or formulation batch) that cover the expected concentration range of this compound.

  • Parallel Analysis: Analyze the selected samples using both the validated LC-MS and GC-MS methods. It is crucial that the same sample homogenate is used for both analyses to minimize sampling variability.

  • Statistical Analysis:

    • Correlation Analysis: Plot the results from the two methods against each other and perform a linear regression analysis. A high correlation coefficient (r > 0.95) is indicative of a strong association between the methods.

    • Assessment of Agreement: A Bland-Altman plot is an excellent tool for visualizing the agreement between two quantitative methods. It plots the difference between the two measurements against their average. This allows for the assessment of any systematic bias and the limits of agreement.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be predefined. A common criterion is that the majority of the data points (e.g., >95%) in the Bland-Altman plot should fall within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Conclusion: A Dual-Pronged Approach to Analytical Certainty

Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. LC-MS offers the advantage of a simpler sample preparation workflow, while GC-MS provides excellent chromatographic resolution, which can be beneficial for isomer separation. The choice of the primary method will depend on the specific application. However, for ensuring the highest level of data integrity, a cross-validation approach is strongly recommended. By demonstrating concordance between these two orthogonal methods, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results, a cornerstone of sound scientific and regulatory decision-making.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). ProPharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Quantitative analysis of canrenone in plasma by triple quadrupole mass spectrometry. (2013). Endocrine Abstracts. [Link]

  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. (2014). ResearchGate. [Link]

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (2011). Croatica Chemica Acta. [Link]

  • -Mass spectrum of (A) spironolactone and (B) canrenone. Mass spectra... (2023). ResearchGate. [Link]

  • Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (2023). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. (2014). Journal of Ovarian Research. [Link]

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Evaluating the Antiandrogenic Activity of Delta 9,11-Canrenone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antiandrogenic activity of Delta 9,11-canrenone, a lesser-studied metabolite of the well-known potassium-sparing diuretic and antiandrogen, spironolactone. While extensive data exists for spironolactone and its primary metabolite, canrenone, the specific antiandrogenic potential of this compound remains largely uncharacterized. This document outlines the necessary experimental approaches to elucidate its activity profile and benchmark it against established antiandrogenic agents with distinct mechanisms of action: the androgen receptor (AR) antagonist spironolactone, the 5α-reductase inhibitor finasteride, and the nonsteroidal AR antagonist bicalutamide.

Understanding the Landscape of Antiandrogenic Action

Androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and maintenance of male characteristics and are implicated in various pathologies, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia. Antiandrogenic therapies function by interfering with the androgen signaling pathway at different points. The primary mechanisms include:

  • Androgen Receptor (AR) Antagonism: Competitive inhibition of androgens binding to the AR, preventing its activation and subsequent gene transcription. Spironolactone and bicalutamide are classic examples of AR antagonists.[1]

  • Inhibition of Androgen Synthesis: Blocking the enzymes responsible for producing androgens. Finasteride, for instance, inhibits 5α-reductase, the enzyme that converts testosterone to the more potent DHT.[2][3]

This compound, as a derivative of spironolactone, is hypothesized to act as an AR antagonist. However, the structural modification of the double bond at the 9,11 position could significantly alter its binding affinity and efficacy compared to its parent compound and other metabolites.

Comparative Benchmarking: Established Antiandrogens

To contextualize the potential activity of this compound, it is essential to compare it against well-characterized antiandrogens.

CompoundMechanism of ActionKey Performance Metrics
Spironolactone Competitive Androgen Receptor AntagonistAR Ki: 13–670 nM; IC50: ~120 nM[1]
Canrenone Competitive Androgen Receptor AntagonistWeaker AR affinity than spironolactone[1][4]
Finasteride 5α-reductase inhibitor (Type II & III)5α-reductase Type II IC50: 4.2 nM[3]
Bicalutamide Nonsteroidal Androgen Receptor AntagonistAR IC50: 159–243 nM[5]

Experimental Roadmap for Evaluating this compound

The following sections detail the essential in vitro and in vivo assays required to comprehensively assess the antiandrogenic profile of this compound.

In Vitro Evaluation: Receptor Binding and Functional Activity

This assay directly measures the affinity of this compound for the androgen receptor.

Workflow for Androgen Receptor Competitive Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare AR Source (e.g., rat prostate cytosol) Incubate Incubate AR, Radiolabeled Ligand, and Test Compound/Control Receptor->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of This compound & Controls Test_Compound->Incubate Separate Separate Bound from Unbound Radioligand Incubate->Separate Detect Quantify Bound Radioligand (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze

Caption: Workflow of the Androgen Receptor Competitive Binding Assay.

Protocol: Androgen Receptor Competitive Binding Assay

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from the ventral prostate of castrated male rats.[6][7]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Incubation: In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of this compound or control compounds (unlabeled R1881 for positive control, vehicle for negative control).

  • Equilibrium: Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This assay determines whether the binding of this compound to the AR results in an agonistic or antagonistic effect on gene transcription.

Workflow for AR-Mediated Reporter Gene Assay

cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis Culture Culture Mammalian Cells (e.g., PC3, CHO-K1) Transfect Transfect with AR Expression Vector and ARE-Luciferase Reporter Culture->Transfect Treat Treat Cells with this compound +/- Androgen (e.g., DHT) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Determine Agonist/Antagonist Activity Measure->Analyze cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (10 days) cluster_necropsy Necropsy & Tissue Collection cluster_analysis Data Analysis Castrate Castrate Peripubertal Male Rats Dose Administer Test Substance +/- Testosterone Propionate (TP) Castrate->Dose Necropsy Necropsy 24h after Last Dose Dose->Necropsy Weigh Dissect and Weigh Androgen- Dependent Tissues Necropsy->Weigh Analyze Compare Tissue Weights to Controls Weigh->Analyze

Caption: Workflow of the Hershberger Bioassay for Antiandrogenic Activity.

Protocol: Hershberger Bioassay (Antiandrogen Mode)

  • Animal Model: Use castrated peripubertal male rats. Castration removes the endogenous source of androgens.

  • Acclimation: Allow the animals to acclimate for a specified period after castration.

  • Dosing: For 10 consecutive days, administer the following to different groups of rats:

    • Vehicle Control: Vehicle only.

    • Testosterone Propionate (TP) Control: A maintenance dose of TP.

    • Test Groups: The same dose of TP plus varying doses of this compound.

    • Positive Control: The same dose of TP plus a known antiandrogen like flutamide.

  • Necropsy: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Tissue Weighing: Record the wet weight of each tissue.

  • Data Analysis: A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the test groups compared to the TP control group indicates antiandrogenic activity.

Conclusion and Future Directions

The outlined experimental framework provides a robust methodology for the comprehensive evaluation of the antiandrogenic activity of this compound. By systematically determining its androgen receptor binding affinity, its functional effect on AR-mediated transcription, and its in vivo antiandrogenic potential, researchers can accurately position this novel compound within the landscape of existing antiandrogens. Positive findings from these assays would warrant further investigation into its pharmacokinetic profile, selectivity, and potential therapeutic applications.

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  • Bratoeff, E., et al. (2003). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 353-358.
  • Messina, M., et al. (1983). Antiandrogenic properties of spironolactone. Clinical trial in the management of female hirsutism. Semantic Scholar.
  • bicalutamide induces androgen: Topics by Science.gov.
  • He, B., et al. (2004). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Journal of Biological Chemistry, 279(12), 11773-11781.
  • Δ9-Canrenone. Santa Cruz Biotechnology.
  • Al-Zoubi, R. M., et al. (2022). Inhibition of human androgen receptor by delta 9-tetrahydro-cannabinol and cannabidiol related to reproductive dysfunction: A computational study. Andrology, 10(5), 997-1006.
  • Al-Zoubi, R. M., et al. (2022). Inhibition of human androgen receptor by delta 9‐tetrahydro‐cannabinol and cannabidiol related to reproductive dysfunction: A computational study.

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A Comparative In Vitro Analysis of Delta 9,11-Canrenone and Eplerenone as Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed in vitro comparison of two steroidal mineralocorticoid receptor (MR) antagonists: Delta 9,11-canrenone and eplerenone. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical and cellular activities. While direct comparative experimental data for this compound is not extensively available in published literature, this guide will draw upon data for its parent compound, canrenone, to provide a foundational comparison with the well-characterized antagonist, eplerenone. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own head-to-head comparisons.

Introduction: The Quest for Selective Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor plays a crucial role in the regulation of blood pressure and electrolyte balance through its interaction with aldosterone.[1] Pathophysiological activation of the MR is implicated in a variety of cardiovascular and renal diseases, making it a key therapeutic target.[2] Spironolactone, a first-generation MR antagonist, is effective but its use is often limited by a lack of selectivity, leading to side effects through interactions with androgen and progesterone receptors.[3][4] This prompted the development of more selective antagonists.

Eplerenone emerged as a second-generation antagonist with significantly improved selectivity.[5][6] It features a 9,11α-epoxy group which is thought to sterically hinder its binding to other steroid receptors.[4] Canrenone is the major active metabolite of spironolactone and is responsible for a significant portion of its MR antagonistic activity.[3] this compound, a derivative of canrenone, is of interest for its potential to modulate activity and selectivity through the introduction of a double bond in the C-ring of the steroid nucleus. This guide will explore the known in vitro characteristics of eplerenone and canrenone to infer the potential profile of this compound and provide the methodologies to empirically determine it.

Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor

Both eplerenone and canrenone function as competitive antagonists of the mineralocorticoid receptor. In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins. Upon binding of the agonist aldosterone, the receptor undergoes a conformational change, dissociates from the heat shock proteins, translocates to the nucleus, and binds to hormone response elements on DNA to initiate gene transcription. Eplerenone and canrenone bind to the same ligand-binding pocket as aldosterone but fail to induce the necessary conformational changes for receptor activation. This prevents the recruitment of co-activators and subsequent gene transcription, thereby blocking the downstream effects of aldosterone.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds Activated_MR Activated MR MR_HSP->Activated_MR HSP Dissociation Eplerenone Eplerenone Eplerenone->MR_HSP Blocks Binding Canrenone Canrenone Canrenone->MR_HSP Blocks Binding MR_dimer MR Dimer Activated_MR->MR_dimer Translocation & Dimerization HRE Hormone Response Element (DNA) MR_dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates

Figure 1: Simplified signaling pathway of MR activation and antagonism.

Comparative In Vitro Performance: Eplerenone vs. Canrenone

The following tables summarize the available in vitro data for eplerenone and canrenone. This data serves as a benchmark for the anticipated performance of this compound.

Mineralocorticoid Receptor (MR) Antagonist Potency
CompoundAssay TypeIC50 (nM)Reference
SpironolactoneTransactivation24[2][7]
EplerenoneTransactivation990[2]

Note: Spironolactone is rapidly metabolized to canrenone, which is a potent MR antagonist.

Selectivity Profile: Binding to Other Steroid Receptors
CompoundReceptorBinding Affinity (Ki, nM)NotesReference
CanrenoneProgesterone300Competitive inhibition[8][9]
EplerenoneAndrogen-~1000-fold less potent than spironolactone[10]
EplerenoneProgesterone-Minimal binding[11]

The introduction of the Δ9,11 double bond in the canrenone structure could potentially alter its binding affinity and selectivity. Structure-activity relationship studies of steroidal MR antagonists suggest that modifications in the C and D rings can significantly impact activity.[12] The increased planarity of the steroid backbone due to the double bond might influence receptor interaction. Empirical testing is necessary to determine the precise effects.

Experimental Protocols for In Vitro Comparison

To facilitate the direct comparison of this compound and eplerenone, the following detailed experimental protocols are provided.

Mineralocorticoid Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the MR by measuring its ability to displace a radiolabeled ligand.

Receptor_Source MR-expressing cell membranes Incubation Incubate components Receptor_Source->Incubation Radioligand [3H]-Aldosterone (Fixed concentration) Radioligand->Incubation Test_Compound This compound or Eplerenone (Varying concentrations) Test_Compound->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Detection Quantify bound radioactivity (Scintillation counting) Separation->Detection Analysis Calculate Ki value Detection->Analysis

Figure 2: Workflow for MR competitive binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human mineralocorticoid receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-aldosterone and varying concentrations of the unlabeled test compound (this compound or eplerenone).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize aldosterone-induced transcription of a reporter gene.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transiently transfect with an MR expression vector and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a fixed concentration of aldosterone (agonist) in the presence of varying concentrations of the test compound (this compound or eplerenone).

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.

Co-activator Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the interaction between the MR and a co-activator peptide, a key step in transcriptional activation.

GST_MR GST-tagged MR-LBD Complex_Formation Complex Formation GST_MR->Complex_Formation Aldosterone Aldosterone Aldosterone->Complex_Formation Antagonist This compound or Eplerenone Antagonist->Complex_Formation Inhibits Tb_anti_GST Terbium-labeled anti-GST antibody Tb_anti_GST->Complex_Formation Fluorescein_Coactivator Fluorescein-labeled co-activator peptide Fluorescein_Coactivator->Complex_Formation TR_FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Complex_Formation->TR_FRET

Figure 3: Principle of the TR-FRET co-activator recruitment assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of GST-tagged MR ligand-binding domain (LBD), a fluorescently labeled co-activator peptide (e.g., fluorescein-labeled), and a terbium-labeled anti-GST antibody.

  • Assay Plate Setup: In a 384-well plate, add the test compound (this compound or eplerenone) at various concentrations.

  • Addition of Reagents: Add the GST-MR-LBD, followed by a pre-mixed solution of the fluorescein-co-activator peptide and the terbium-anti-GST antibody. A fixed concentration of aldosterone is included to stimulate co-activator recruitment.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the components to interact.

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader equipped for this purpose.

  • Data Analysis: The TR-FRET signal is proportional to the extent of co-activator recruitment. Plot the signal against the antagonist concentration to determine the IC50.

Conclusion and Future Directions

This guide provides a framework for the in vitro comparison of this compound and eplerenone. Based on the data for canrenone, it is anticipated that this compound will be a potent MR antagonist. However, its selectivity profile against androgen and progesterone receptors, a key differentiator for eplerenone, remains to be experimentally determined. The introduction of the 9,11-double bond may influence this selectivity, and the provided protocols offer a robust methodology for this critical evaluation.

Future studies should focus on generating the necessary in vitro data for this compound to allow for a direct and quantitative comparison with eplerenone. This will provide valuable insights into its potential as a more selective and potent mineralocorticoid receptor antagonist for therapeutic applications.

References

  • Fernandez, M. D., Carter, G. D., & Palmer, T. N. (n.d.). The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol. British Journal of Clinical Pharmacology, 15(1), 95–101. [Link]

  • Fernandez, M. D., & Palmer, T. N. (1983). The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol. British journal of clinical pharmacology, 15(1), 95–101. [Link]

  • Erlandsson, F., et al. (2019). The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone. Scientific Reports, 9(1), 2983. [Link]

  • Fagart, J., et al. (2007). A new mode of mineralocorticoid receptor antagonism by a potent and selective nonsteroidal molecule. The Journal of biological chemistry, 282(2), 1166–1174. [Link]

  • Wegner, M., et al. (1981). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. Arzneimittel-Forschung, 31(7), 1146–1151. [Link]

  • McCoy, C., et al. (2021). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International journal of molecular sciences, 22(19), 10580. [Link]

  • Ribeiro, A. S., et al. (2020). Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology. International journal of molecular sciences, 21(18), 6839. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of endocrinology, 234(1), T125–T140. [Link]

  • Jain, G., et al. (2020). Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology. Cardiovascular & hematological agents in medicinal chemistry, 18(2), 86–95. [Link]

  • National Center for Biotechnology Information. (2023). Eplerenone. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). AZD9977 and eplerenone reversed the fludrocortisone-mediated effect on... [Download Scientific Diagram]. [Link]

  • Quarta, C., et al. (2016). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of steroid biochemistry and molecular biology, 161, 65–75. [Link]

  • Montales, M. T., et al. (2018). Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion. PloS one, 13(2), e0193380. [Link]

  • McManus, F., McInnes, G. T., & Connell, J. M. C. (2008). Drug Insight: eplerenone, a mineralocorticoid-receptor antagonist. Nature clinical practice. Endocrinology & metabolism, 4(1), 44–52. [Link]

  • ResearchGate. (n.d.). —Comparative binding of eplerenone and spironolactone at the androgen... [Download Scientific Diagram]. [Link]

  • Zápotocký, M., et al. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. International journal of molecular sciences, 25(16), 8963. [Link]

  • BioPharma Notes. (2021, May 14). Eplerenone. [Link]

  • Barnes, B. J., & Hollands, J. M. (2004). Eplerenone: a selective aldosterone receptor antagonist for patients with heart failure. The Annals of pharmacotherapy, 38(11), 1883–1890. [Link]

Sources

A Guide to the Unambiguous Structural Confirmation of Synthetic Δ⁹,¹¹-Canrenone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of a synthetic compound is non-negotiable. When dealing with complex polycyclic molecules like steroids, where subtle isomeric differences can lead to profound changes in biological activity, rigorous analytical validation is paramount. This guide provides an in-depth, logic-driven approach to the structural confirmation of synthetic Δ⁹,¹¹-canrenone, a key isomer and derivative in steroid chemistry.

We will explore why Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for this task, offering a complete atomic-level blueprint of the molecule. This guide will contrast the comprehensive data from NMR with the information provided by alternative, yet complementary, analytical techniques.

The Challenge: Differentiating Isomers

Canrenone is a well-known steroidal antimineralocorticoid and an active metabolite of spironolactone.[1][2] The synthetic challenge often lies not in assembling the core structure, but in precisely controlling the regiochemistry of unsaturation. The introduction of a double bond between carbons 9 and 11 (Δ⁹,¹¹) creates a distinct isomer from the more common pregna-4,6-diene structure of canrenone.

While both isomers share the same molecular formula (C₂₂H₂₆O₃) and mass (338.44 g/mol ), this seemingly minor structural shift can significantly alter the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Therefore, confirming the exact placement of this double bond is a critical quality control step.

The Gold Standard: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules because it maps the precise connectivity and spatial relationships of atoms. A systematic, multi-experiment approach provides a self-validating dataset that leaves no ambiguity. For Δ⁹,¹¹-canrenone, the workflow logically progresses from simple one-dimensional (1D) experiments to more informative two-dimensional (2D) correlation spectra.

The primary causality behind this multi-step process is layered validation: ¹H NMR provides an initial proton count and chemical environment overview, ¹³C NMR maps the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) definitively link these individual pieces together into a single, validated structure.

Step 1: ¹H and ¹³C NMR – The Initial Blueprint

The first step involves acquiring standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve canrenone and its derivatives and its relatively clean spectral window.[1][3]

  • ¹H NMR Analysis: This spectrum provides the initial overview of the proton environments. Key diagnostic signals for Δ⁹,¹¹-canrenone include:

    • Olefinic Protons: Signals in the downfield region (typically 5.5-7.0 ppm) corresponding to protons on double bonds (H-4, H-6, and the crucial new H-11).[4][5] The appearance of a new signal in this region, distinct from those in the parent canrenone, is the first indication of success.

    • Methyl Protons: Two sharp singlets for the angular methyl groups (C-18 and C-19), whose chemical shifts are highly sensitive to the overall geometry of the steroid core.

  • ¹³C NMR Analysis: This spectrum reveals all unique carbon atoms in the molecule. The introduction of the Δ⁹,¹¹ double bond has a profound and predictable effect on the chemical shifts of the involved carbons (C-9 and C-11) and their neighbors.

    • Olefinic Carbons: The carbons of the new double bond (C-9, C-11) will appear in the olefinic region (~115-150 ppm).[6][7] C-9, being a quaternary carbon, will have a distinct chemical shift compared to the protonated C-11.

    • Carbonyl Carbons: The signals for the ketone (C-3) and the lactone carbonyl (C-21) will be in the far downfield region (~170-200 ppm).[6][8]

Step 2: 2D NMR – Assembling the Puzzle

While 1D NMR suggests the presence of the correct functional groups, 2D NMR provides the definitive proof of connectivity.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It allows us to trace out the proton-proton networks within the individual rings of the steroid. For instance, a cross-peak between the signals for H-6 and H-7 confirms their connectivity. More importantly, it helps in assigning the signals of the aliphatic protons in the B, C, and D rings, which are often crowded in the 1D spectrum.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that directly correlates each proton with the carbon atom it is attached to (¹JCH). By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, we can unambiguously assign the chemical shift of nearly every protonated carbon atom. This is a critical step of internal validation, ensuring that proton assignments are correctly mapped onto the carbon skeleton.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment. The HMBC experiment is arguably the most critical for confirming the Δ⁹,¹¹ isomer. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows us to piece together the entire molecular framework across quaternary carbons and heteroatoms.

    The causality for its decisiveness lies in its ability to connect isolated spin systems. The angular methyl protons are perfect probes for this purpose:

    • C-19 Methyl Protons (¹⁹H₃): These protons should show HMBC correlations to C-1, C-5, C-10, and, crucially, C-9 . The presence of this ¹⁹H₃ → C-9 correlation confirms the proximity of the C-19 methyl group to the C-9 position.

    • C-18 Methyl Protons (¹⁸H₃): These protons will show correlations to C-12, C-13, C-14, and C-17.

    • H-11 Olefinic Proton: The new proton at C-11 is the ultimate key. It should exhibit strong HMBC correlations to the quaternary carbons C-9 and C-13 , and to carbons C-8 and C-12. This pattern of correlations is unique to the Δ⁹,¹¹ isomer and provides irrefutable evidence of the double bond's location.

The combination of these 2D experiments creates a robust, internally consistent dataset that confirms the complete bonding network of the molecule.

Data Summary: Predicted NMR Chemical Shifts

The following table summarizes the expected key chemical shifts for Δ⁹,¹¹-canrenone, which are critical for its identification.

Atom Experiment Predicted Chemical Shift (δ, ppm) Rationale for Structural Confirmation
H-11¹H NMR~5.6 - 6.0Appearance of a new olefinic proton signal absent in canrenone.
H-4, H-6¹H NMR~5.8 - 6.5Olefinic protons characteristic of the diene system in Ring A.[10]
¹⁹H₃¹H NMR~1.2 - 1.4Angular methyl group; its shift is influenced by the C-ring geometry.
¹⁸H₃¹H NMR~0.9 - 1.1Angular methyl group; its shift is sensitive to the C/D ring junction.
C-3¹³C NMR~199α,β-unsaturated ketone carbonyl.[8]
C-21¹³C NMR~176Lactone carbonyl.
C-9¹³C NMR~140 - 150Quaternary olefinic carbon; shifted significantly downfield due to the double bond.[11]
C-11¹³C NMR~115 - 125Protonated olefinic carbon.[11][12]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthetic batch of putative Δ⁹,¹¹-canrenone is visualized below. This workflow integrates preliminary checks with the definitive NMR analysis.

G cluster_0 Preliminary Analysis cluster_1 Definitive Structural Elucidation cluster_2 Validation & Conclusion A Synthetic Product (Putative Δ⁹,¹¹-Canrenone) B Purity & Identity Check (LC-MS) A->B C Functional Group Check (FTIR) A->C G Data Integration & Spectral Assignment B->G Provides MW & Purity Data C->G Confirms C=O, C=C D Comprehensive NMR Analysis E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) E->F F->G Provides Atomic Connectivity H Unambiguous Structure Confirmation of Δ⁹,¹¹-Canrenone G->H

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Δ9,11-Canrenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of methodologies for the inter-laboratory validation of canrenone quantification, with a special focus on the analytical challenges and strategies pertinent to its Δ9,11 isomer. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.

Introduction: The Significance of Canrenone and the Challenge of its Isomers

Canrenone is an active metabolite of the potassium-sparing diuretic spironolactone and is a significant contributor to its therapeutic effects as an aldosterone antagonist.[1] Accurate measurement of canrenone in biological matrices is crucial for pharmacokinetic assessments. However, the bioanalytical landscape is complicated by the potential presence of various metabolites and isomers. While Δ9,11-canrenone is not a commonly quantified metabolite in routine clinical studies, its potential formation and the need for specific quantification in certain research or metabolic contexts present a significant analytical challenge. The structural similarity between canrenone and its isomers necessitates highly selective analytical methods to ensure accurate quantification.

This guide will first establish a robust framework for the inter-laboratory validation of canrenone quantification, leveraging well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Subsequently, we will delve into the specific considerations and advanced strategies required to confidently differentiate and validate the quantification of the Δ9,11 isomer.

Core Principles of Inter-Laboratory Bioanalytical Method Validation

Inter-laboratory validation, or cross-validation, is essential when bioanalytical data from different laboratories are to be combined or compared in a single study.[2] The primary objective is to ensure that the analytical methods used at each site yield comparable results, thereby maintaining the integrity of the overall study data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the requirements for bioanalytical method validation.[3][4]

Causality Behind Experimental Choices in Method Validation

A robust bioanalytical method is not merely a set of instructions but a well-reasoned scientific process. Each parameter of the validation is designed to test a specific aspect of the method's performance, ensuring its reliability for the intended purpose.

dot

Caption: Key validation parameters and their interdependencies.

Recommended Bioanalytical Method for Canrenone Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like canrenone in complex biological matrices due to its high selectivity and sensitivity.[5]

Detailed Step-by-Step Experimental Protocol

This protocol outlines a typical LC-MS/MS method for canrenone quantification in human plasma, designed to be a self-validating system.

Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of human plasma (containing unknown, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled canrenone) to all samples except for the blank matrix. The IS is crucial for correcting for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex: Vortex mix the samples for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for steroid analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for canrenone and the internal standard. For canrenone (m/z 341.2), a common transition is to a fragment ion of m/z 107.2.[6]

dot

LC_MS_MS_Workflow Sample Plasma Sample IS Add Internal Standard Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: A typical LC-MS/MS workflow for canrenone quantification.

Inter-Laboratory Validation: A Comparative Guide

When transferring a validated method to another laboratory or comparing results from multiple sites, a cross-validation study is imperative.[2] This involves the analysis of the same set of quality control (QC) samples and, ideally, incurred samples by both laboratories.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical acceptance criteria for key validation parameters that should be compared between laboratories.

Validation ParameterLaboratory A (Reference)Laboratory B (Comparator)Acceptance Criteria
Linearity (r²) >0.99>0.99Consistent goodness of fit
LLOQ (ng/mL) 2.02.0Within ±20% of nominal
Accuracy (% Bias) Within ±15%Within ±15%Mean values should not differ by more than 15%
Precision (%CV) <15%<15%Consistent precision across labs
Matrix Effect ConsistentConsistentAbsence of significant ion suppression/enhancement
Recovery (%) ConsistentConsistentSimilar extraction efficiency

Data presented in this table are illustrative and based on typical performance characteristics reported in the literature for canrenone assays.[1]

The Analytical Hurdle: Differentiating and Quantifying Δ9,11-Canrenone

The quantification of a specific isomer like Δ9,11-canrenone, which is not commercially available as a reference standard, presents a significant challenge. The structural similarity to canrenone means that they are likely to have the same mass and may exhibit similar fragmentation patterns in the mass spectrometer, making them isobaric and potentially isomeric interferences.

Strategies for Isomer-Specific Quantification
  • Chromatographic Separation: The most effective strategy is to develop a chromatographic method that can resolve the isomers. This may require:

    • Longer analytical columns: To increase the number of theoretical plates and improve resolution.

    • Different stationary phases: Exploring columns with different chemistries (e.g., phenyl-hexyl) may provide alternative selectivity.

    • Optimization of mobile phase composition and gradient: Fine-tuning the mobile phase can significantly impact the separation of closely related compounds.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate isomers, it can help to confirm the elemental composition of the analyte and rule out other potential interferences.

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation that can resolve isomers that are not separable by chromatography alone.

Validation in the Absence of a Reference Standard

When a reference standard for the metabolite of interest is not available, a "qualified" or "semi-quantitative" assay may be developed. This involves using a structurally similar compound (in this case, canrenone) as a surrogate standard for calibration. It is crucial to clearly state the limitations of this approach and to report the results as "canrenone-equivalents."

For a full validation, the synthesis of the Δ9,11-canrenone isomer would be required to serve as a reference standard.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The inter-laboratory validation of Δ9,11-canrenone quantification is a challenging but achievable goal with the right analytical strategies. While direct methods for this specific isomer are not yet established in the literature, a thorough understanding of the principles of canrenone bioanalysis, coupled with advanced separation techniques, provides a clear path forward.

By adhering to the principles of bioanalytical method validation outlined in this guide and by carefully considering the challenges of isomer-specific quantification, researchers can ensure the generation of high-quality, reproducible data that can be confidently compared across laboratories. This commitment to scientific integrity is paramount in advancing our understanding of drug metabolism and ensuring the safety and efficacy of new therapeutic agents.

References

  • BA Method Validation: Active Metabolites-BioPharma Services. (n.d.). Retrieved January 14, 2026, from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Bioanalysis, 9(4), 133-143.
  • Bioanalytical method validation: An updated review. (2012). Journal of Pharmaceutical and Bioanalytical Analysis, 69, 83-105.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
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  • Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. (2023). Journal of The American Society for Mass Spectrometry, 34(10), 2156–2165.
  • Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (2006). Journal of Mass Spectrometry, 41(4), 477-486.
  • -Mass spectrum of (A) spironolactone and (B) canrenone. Mass spectra... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. (2024). Rapid Communications in Mass Spectrometry, 38(15), e9775.
  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (2011).
  • VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. (n.d.). Brasil Apoio. Retrieved January 14, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. (2019). Clinica Chimica Acta, 495, 548-555.
  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. (2018). Journal of Analytical Methods in Chemistry, 2018, 8540923.
  • Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. (2025). Analytical Chemistry, 97(26), 9816–9825.
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  • Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry. (2024). International Journal of Legal Medicine, 138(6), 2021-2032.
  • Quantification of 11-nor-9-carboxy-δ9-tetrahydrocannabinol in human oral fluid by gas chromatography-tandem mass spectrometry. (2014). Therapeutic Drug Monitoring, 36(2), 225-233.
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A Comparative Guide to Assessing the Receptor Binding Specificity of Novel Canrenone Derivatives: The Case of Delta 9,11-canrenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Mineralocorticoid Receptor Antagonism

The development of Mineralocorticoid Receptor (MR) antagonists is a cornerstone of therapy for conditions ranging from heart failure to resistant hypertension.[1][2] Spironolactone, a widely used MR antagonist, exerts its therapeutic effects primarily through its active metabolites, including canrenone.[3][4] However, the clinical utility of these first-generation compounds is often hampered by a lack of receptor specificity. Spironolactone and, to a lesser extent, canrenone, interact with other steroid hormone receptors—notably the Androgen (AR) and Progesterone Receptors (PR)—leading to undesirable side effects like gynecomastia and menstrual irregularities.[1][3]

This has driven the search for more selective MRAs.[1] Novel derivatives of canrenone, such as the hypothetical compound Delta 9,11-canrenone, represent potential candidates for improved therapeutics. The introduction of a double bond at the 9,11-position of the steroid backbone could theoretically alter the molecule's three-dimensional conformation, potentially enhancing its affinity for the MR while reducing its interaction with off-target receptors.

This guide serves as an in-depth framework for the rigorous experimental assessment of such a novel derivative. We will use this compound as our primary example to outline the essential methodologies, comparative analyses, and data interpretation required to build a comprehensive binding specificity profile. The protocols and principles detailed herein are designed to provide a self-validating system for researchers to determine if a new chemical entity offers a superior specificity profile compared to established alternatives like spironolactone and canrenone.

The Molecular Targets: A Family of Structurally Related Receptors

The challenge in developing specific MRAs stems from the high degree of homology within the nuclear receptor superfamily, particularly in the ligand-binding domains of steroid receptors.[5] A thorough assessment must therefore evaluate binding not only to the intended target (MR) but also to the most likely off-targets.

  • Mineralocorticoid Receptor (MR): The primary target, responsible for regulating sodium and potassium balance, blood pressure, and involved in fibrosis and inflammation in cardiovascular tissues.[5][6]

  • Glucocorticoid Receptor (GR): A closely related receptor that binds cortisol. Cross-reactivity can interfere with metabolic, immune, and stress-response pathways.[6]

  • Androgen Receptor (AR): Binding to this receptor mediates the effects of testosterone and dihydrotestosterone. Antagonistic activity at the AR is the primary cause of the antiandrogenic side effects of spironolactone.[7]

  • Progesterone Receptor (PR): Interaction with this receptor can disrupt normal hormonal cycles and reproductive functions.[3]

The following diagram illustrates the overarching experimental strategy to profile a novel compound against these key receptors.

G cluster_0 Compound Profiling Workflow cluster_1 Receptor Targets Compound Novel Compound (e.g., this compound) BindingAssay Part 1: Competitive Radioligand Binding Assays Compound->BindingAssay FunctionalAssay Part 2: Functional Reporter Gene Assays BindingAssay->FunctionalAssay Confirm functional effect (agonist vs. antagonist) DataAnalysis Part 3: Data Integration & Specificity Profiling BindingAssay->DataAnalysis Determine affinity (Ki) MR MR BindingAssay->MR Test against all targets GR GR BindingAssay->GR Test against all targets AR AR BindingAssay->AR Test against all targets PR PR BindingAssay->PR Test against all targets FunctionalAssay->DataAnalysis Determine potency & efficacy FunctionalAssay->MR Test against all targets FunctionalAssay->GR Test against all targets FunctionalAssay->AR Test against all targets FunctionalAssay->PR Test against all targets

Caption: Workflow for assessing novel compound specificity.

Part 1: Quantifying Binding Affinity via Competitive Radioligand Assays

The gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Ki) is the competitive radioligand binding assay.[8] This technique measures how effectively an unlabeled test compound (e.g., this compound) competes with a high-affinity radiolabeled ligand for binding to the target receptor.

Principle of the Assay

The assay relies on a simple principle: if the test compound binds to the receptor, it will prevent the radioligand from binding. By increasing the concentration of the test compound, one can generate a dose-response curve of radioligand displacement. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor Radio1 Radioligand (*) Receptor1->Radio1 High Binding Test1 Test Cmpd Receptor2 Receptor Test2 Test Cmpd Receptor2->Test2 High Binding Radio2 Radioligand (*) Radio2->Receptor2 Displaced

Caption: Principle of Competitive Radioligand Binding.

Experimental Protocol: Competitive Binding Assay for Steroid Receptors

This protocol provides a generalized framework. Specific components, such as the choice of radioligand and buffer composition, should be optimized for each receptor target.

Materials:

  • Receptor Source: Commercially available purified human recombinant receptors (MR, GR, AR, PR) or cell lysates from lines overexpressing the target receptor.

  • Radioligands:

    • For MR: [³H]-Aldosterone

    • For GR: [³H]-Dexamethasone

    • For AR: [³H]-Methyltrienolone (R1881)

    • For PR: [³H]-Promegestone (R5020)

  • Test Compounds: this compound, Canrenone, Spironolactone (dissolved in DMSO).

  • Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Wash Buffer: Assay buffer with 0.1% BSA.

  • Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay.

  • 96-well Filter Plates: Plates with a filter membrane bottom to separate bound from free radioligand.

  • Scintillation Counter: Instrument to measure radioactivity.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute into the assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.

  • Assay Plate Setup: To each well of the 96-well plate, add in order:

    • Total Binding (TB): Assay buffer + Radioligand + Receptor.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + Receptor + a high concentration of an unlabeled competitor (e.g., 10 µM of the corresponding unlabeled hormone) to saturate all specific binding sites.

    • Test Compound: Assay buffer + Radioligand + Receptor + diluted test compound.

  • Incubation: Add the receptor preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours). This step is critical and should be determined empirically for each receptor.

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Quickly wash each well with ice-cold wash buffer to remove any remaining unbound radioligand. The number of washes (typically 3-4) should be optimized to maximize the signal-to-noise ratio.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Determining Functional Activity with Reporter Gene Assays

A binding assay reveals affinity but not functional consequence. A compound could be an agonist (activating the receptor) or an antagonist (blocking the receptor). A reporter gene assay is the standard method to differentiate these activities.

Principle of the Assay

This assay uses a host cell line (e.g., HEK293 or U2OS) engineered to do two things:

  • Express the full-length human receptor of interest (e.g., MR).

  • Contain a reporter gene (e.g., firefly luciferase) whose transcription is controlled by a promoter containing hormone response elements (HREs).

When an agonist binds the receptor, the receptor-ligand complex translocates to the nucleus, binds to the HREs, and drives the expression of the luciferase enzyme. The amount of light produced upon adding a substrate is directly proportional to the level of receptor activation. To test for antagonist activity, the assay is run in the presence of a known agonist; an effective antagonist will reduce the luciferase signal.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Agonist Agonist Receptor Receptor Agonist->Receptor Binding & Activation ActivatedReceptor Activated Receptor Complex HRE HRE Luciferase Luciferase Gene Light Light Output Luciferase->Light Expression & Activity ActivatedReceptor->HRE Binds to Promoter

Caption: Principle of a Luciferase Reporter Gene Assay.

Experimental Protocol: Luciferase Reporter Assay for Steroid Receptors

Materials:

  • Reporter Cell Lines: Commercially available cell lines stably expressing the target receptor (MR, GR, AR, or PR) and a corresponding HRE-luciferase reporter construct.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).

  • Charcoal-Stripped Serum: Fetal bovine serum treated with charcoal to remove endogenous steroids, preventing background receptor activation.

  • Test Compounds and Agonists: this compound, canrenone, spironolactone, and known agonists for each receptor (Aldosterone for MR, Dexamethasone for GR, R1881 for AR, Progesterone for PR).

  • 96-well Cell Culture Plates: White, opaque plates are required for luminescence assays to prevent signal bleed-through.

  • Luciferase Assay Reagent: A commercial kit containing the luciferase substrate (luciferin) and cell lysis buffer.

  • Luminometer: An instrument capable of reading luminescence from 96-well plates.

Procedure:

  • Cell Plating: Seed the reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight. The medium should be supplemented with charcoal-stripped serum.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of the test compounds.

    • Remove the plating medium and add fresh medium containing the diluted compounds to the cells.

    • Include a positive control (a known agonist) and a vehicle control (DMSO).

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the cells along with a fixed concentration of the corresponding agonist (typically the EC80 concentration, which gives 80% of the maximal response).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound. Fit the data to determine the EC50 (potency) and the maximum response (efficacy) relative to the positive control.

    • Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound. Fit the data to determine the IC50, the concentration at which the compound inhibits 50% of the agonist-induced signal.

Comparative Binding Profile: Structuring the Data

The ultimate goal of these experiments is to generate a comprehensive specificity profile. The data should be organized into a clear, comparative table. While specific values for this compound must be determined experimentally using the protocols above, we can populate the table with known literature values for spironolactone and canrenone to establish a benchmark for comparison.

Table 1: Comparative Receptor Binding and Functional Activity Profile

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
Spironolactone MR 2.3 - 24 [7]AntagonistLiterature Dependent
GR 32 - 1400 [7]AntagonistLiterature Dependent
AR 39 - 120 [7]AntagonistLiterature Dependent
PR 400 - 650 [7]AgonistLiterature Dependent
Canrenone MR Literature DependentAntagonistLiterature Dependent
GR Literature DependentAntagonistLiterature Dependent
AR Lower than Spironolactone [2][7]AntagonistLiterature Dependent
PR Literature DependentAgonistLiterature Dependent
This compound MR Experimental Value TBD Experimental Value TBD Experimental Value TBD
GR Experimental Value TBD Experimental Value TBD Experimental Value TBD
AR Experimental Value TBD Experimental Value TBD Experimental Value TBD
PR Experimental Value TBD Experimental Value TBD Experimental Value TBD

Note: Literature values for binding affinities can vary significantly between studies due to different experimental conditions. The ranges provided reflect this variability.[7]

Interpreting the Data: Defining the Specificity Index

Once the table is populated with experimental data for this compound, the key analysis is to calculate the Specificity Index . This is the ratio of a compound's affinity for an off-target receptor to its affinity for the primary target (MR).

Specificity Index (for AR) = Ki (AR) / Ki (MR)

A higher specificity index indicates greater selectivity for the MR over the off-target receptor. For example, a compound with a Ki of 5 nM for MR and 500 nM for AR would have a specificity index of 100, indicating it is 100-fold more selective for the MR. The ideal candidate would have the lowest Ki for the MR and the highest possible Ki values for GR, AR, and PR, resulting in the largest specificity indices.

The introduction of the delta-9,11 double bond may induce a planar conformational change in that region of the steroid, which could be more readily accommodated by the MR ligand-binding pocket than the more constrained pockets of the AR or PR, theoretically leading to a more favorable specificity profile. However, only rigorous experimental validation as outlined here can confirm or refute this hypothesis.

Conclusion

Assessing the receptor binding specificity of a novel compound like this compound is a multi-step process that requires both high-affinity binding assays and functional validation. By systematically applying the principles of competitive radioligand binding and reporter gene assays across the panel of relevant steroid receptors, researchers can build a robust, comparative data set. This data allows for the calculation of a specificity index, providing a quantitative measure of a compound's selectivity. This comprehensive approach is indispensable for identifying new MRAs with improved therapeutic profiles and minimal off-target effects, ultimately leading to safer and more effective treatments.

References

  • Wikipedia. Pharmacodynamics of spironolactone. [Link]

  • Kolkhoff, P., & Bärfacker, L. (2017). Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140.
  • Marver, D., & Edelman, I. S. (1978). Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates. Journal of Steroid Biochemistry, 9(1), 1-7.
  • Young, M. J., & Funder, J. W. (2013). Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine. Journal of Hypertension, 31(10), 1627-1637.
  • Rossi, G. P., et al. (2021). Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology. International Journal of Molecular Sciences, 22(16), 8849.
  • Armanini, D., et al. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Expert Opinion on Pharmacotherapy, 15(7), 909-912.
  • Cutler, G. B. Jr., & Pita, J. C. Jr. (1982). Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • KEGG DRUG. Canrenone. [Link]

  • Bernhardt, R., et al. (2016). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of Steroid Biochemistry and Molecular Biology, 162, 129-139.
  • Fagart, J., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 323-331.
  • Huestis, M. A., et al. (2012). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical Chemistry, 58(12), 1732–1738.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Funder, J. W. (2013). The Multifaceted Mineralocorticoid Receptor. The Journal of Clinical Endocrinology & Metabolism, 98(5), 1749–1762.
  • Krishna Kumar, K., et al. (2021). Structural basis of Δ9-THC analog activity at the Cannabinoid 1 receptor.
  • Eremenko, A. V., et al. (1990). [The effect of delta-9-tetrahydrocannabinol on the receptor and physicochemical properties of the membranes in the rat brain]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 110(11), 497-499.
  • Fagart, J., et al. (2012). Structural determinants of ligand binding to the mineralocorticoid receptor. Molecular and Cellular Endocrinology, 350(2), 246-253.
  • Armanini, D., et al. (2014). Aldosterone receptor blockers spironolactone and canrenone: Two multivalent drugs. Expert Opinion on Pharmacotherapy, 15(7), 909-912.
  • Hellal-Levy, C., et al. (2004). Differences in the determinants of eplerenone, spironolactone and aldosterone binding to the mineralocorticoid receptor. The Journal of Steroid Biochemistry and Molecular Biology, 88(2), 181-189.

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The Mineralocorticoid Receptor Signaling Pathway and Its Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Novel Aldosterone Antagonists for Researchers and Drug Development Professionals

This guide provides a detailed comparison of novel non-steroidal mineralocorticoid receptor (MR) antagonists, focusing on their efficacy, selectivity, and clinical implications in contrast to traditional steroidal agents. We will delve into the underlying mechanisms, present key experimental data, and offer insights into the experimental designs that validate these findings.

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance. Upon binding to its ligand, aldosterone, the receptor translocates to the nucleus, where it modulates the expression of genes involved in sodium and potassium transport. However, overactivation of the MR can lead to inflammation and fibrosis in the kidneys, heart, and blood vessels.

Novel non-steroidal MR antagonists, such as finerenone, esaxerenone, and apararenone, have been developed to offer a more targeted approach with potentially fewer side effects compared to older steroidal antagonists like spironolactone and eplerenone.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP90 MR-HSP90 Complex Aldosterone->MR_HSP90 Binds MR Mineralocorticoid Receptor (MR) MR_dimer MR Dimer MR->MR_dimer Dimerization HSP90 HSP90 MR_HSP90->MR HSP90 Dissociation Novel_Antagonist Novel Non-steroidal Antagonist (e.g., Finerenone) Novel_Antagonist->MR_HSP90 Blocks Binding Steroidal_Antagonist Steroidal Antagonist (e.g., Spironolactone) Steroidal_Antagonist->MR_HSP90 Blocks Binding MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Gene_Transcription Gene Transcription (Inflammation, Fibrosis) MRE->Gene_Transcription Initiates Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Recombinant MR D Incubate MR, Radioligand, and Test Compound A->D B Prepare Radiolabeled Aldosterone B->D C Prepare Serial Dilutions of Test Compounds C->D E Separate Bound and Unbound Ligand D->E F Measure Radioactivity E->F G Plot Binding Curve F->G H Calculate IC50 G->H

Caption: Workflow for a competitive radioligand binding assay.

Clinical Trial Evidence: A Head-to-Head Look

The true measure of an antagonist's efficacy comes from well-designed clinical trials. We will compare the outcomes of key studies for novel antagonists in their target indications, primarily chronic kidney disease (CKD) in patients with type 2 diabetes.

Finerenone: The FIDELIO-DKD and FIGARO-DKD Trials

Finerenone has been extensively studied in two large-scale, randomized, double-blind, placebo-controlled trials: FIDELIO-DKD and FIGARO-DKD.

  • FIDELIO-DKD focused on renal outcomes and demonstrated a significant reduction in the primary composite endpoint of kidney failure, a sustained decrease of at least 40% in estimated glomerular filtration rate (eGFR) from baseline, or renal death.

  • FIGARO-DKD focused on cardiovascular outcomes and showed a significant reduction in the primary composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.

Esaxerenone: The ESAX-DN and Other Studies

Esaxerenone has been approved in Japan for the treatment of hypertension. In the ESAX-DN clinical trial, esaxerenone demonstrated a significant reduction in urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and microalbuminuria.

Apararenone: Emerging Clinical Data

Apararenone is currently in later stages of clinical development. Early-phase studies have shown promise in reducing blood pressure and UACR with a low incidence of hyperkalemia.

Table 2: Comparative Clinical Trial Outcomes in CKD with Type 2 Diabetes

AntagonistKey Trial(s)Primary Renal OutcomePrimary Cardiovascular OutcomeKey Safety Concern
SpironolactoneRALES (in heart failure)Not primary focus in CKD trialsReduction in mortality in HFHyperkalemia, gynecomastia
EplerenoneEPHESUS (in heart failure)Not primary focus in CKD trialsReduction in mortality in HFHyperkalemia
FinerenoneFIDELIO-DKD, FIGARO-DKDSignificant reduction in progression of CKDSignificant reduction in cardiovascular eventsLower risk of hyperkalemia than steroidal agents
EsaxerenoneESAX-DNSignificant reduction in UACRNot the primary endpointHyperkalemia
ApararenonePhase 2/3 trials ongoingReduction in UACR observedUnder investigationFavorable hyperkalemia profile in early studies

Mechanistic Insights and Future Directions

The distinct chemical structures of novel non-steroidal MR antagonists are thought to underlie their different clinical profiles. For instance, finerenone is a bulky molecule that acts as a passive antagonist, blocking the recruitment of transcriptional coactivators to the MR. This may contribute to its potent anti-inflammatory and anti-fibrotic effects with less impact on serum potassium levels compared to steroidal antagonists.

Future research will likely focus on:

  • Direct head-to-head comparison trials between novel antagonists.

  • Exploration of these agents in other indications, such as heart failure with preserved ejection fraction (HFpEF).

  • Development of biomarkers to identify patients most likely to benefit from a particular MR antagonist.

References

  • Agarwal, R., et al. (2020). Finerenone in Patients with Chronic Kidney Disease and Type 2 Diabetes. New England Journal of Medicine. [Link]

  • Pitt, B., et al. (2021). Cardiovascular Events with Finerenone in Kidney Disease and Type 2 Diabetes. New England Journal of Medicine. [Link]

  • Ito, S., et al. (2020). Esaxerenone (CS-3150) in Japanese Patients With Type 2 Diabetes and Microalbuminuria: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial. Diabetes Care. [Link]

  • Kolkhof, P., et al. (2021). Finerenone, a novel nonsteroidal mineralocorticoid receptor antagonist, protects from progressive kidney disease in rats. Kidney International. [Link]

  • Yang, J., et al. (2021). Apararenone in patients with diabetic nephropathy: A randomized, double-blind, placebo-controlled, phase 2 trial. Clinical and Experimental Nephrology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.